molecular formula C6H9ClN2O2S B1333798 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 59340-27-1

1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1333798
CAS No.: 59340-27-1
M. Wt: 208.67 g/mol
InChI Key: QLSAMUCENQZGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride is a specialized sulfonyl chloride reagent primarily used in medicinal chemistry and drug discovery research. Its main application is as an intermediate for the synthesis of sulfonamide derivatives, a privileged scaffold in pharmaceutical agents. The compound is particularly valued for its use in creating kinase inhibitors , where the sulfonamide group can act as a key pharmacophore that interacts with the enzyme's ATP-binding site. The mechanism of action for the reagent itself is electrophilic substitution; the sulfonyl chloride group is highly reactive and readily undergoes condensation with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental for constructing compound libraries for high-throughput screening. The steric and electronic properties imparted by the 1,3,5-trimethylpyrazole core can influence the solubility, metabolic stability, and overall binding affinity of the resulting drug candidates, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSAMUCENQZGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372000
Record name 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59340-27-1
Record name 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59340-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 59340-27-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrazole-4-sulfonamide derivatives with potential therapeutic applications.

Chemical Identity and Properties

CAS Number: 59340-27-1[1]

Molecular Formula: C₆H₉ClN₂O₂S

Molecular Weight: 208.67 g/mol [2]

Appearance: Pale yellow solid[3]

Melting Point: 39-42 °C[2]

PropertyValueReference
CAS Number 59340-27-1[1]
Molecular Formula C₆H₉ClN₂O₂S
Molecular Weight 208.67 g/mol [2]
Appearance Pale yellow solid[3]
Melting Point 39-42 °C[2]

Spectroscopic Data

Table 2.1: ¹H NMR Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolventReference
3.79s3HN-CH₃CDCl₃[3]
2.55s3HC-CH₃CDCl₃[3]
2.47s3HC-CH₃CDCl₃[3]

Table 2.2: Spectroscopic Data of Precursor: 1,3,5-trimethyl-1H-pyrazole [3]

TypeData
Appearance Brown solid
¹H NMR (300 MHz, CDCl₃) δ (ppm): 5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, J = 2.4 Hz, 6H)

Table 2.3: Representative Spectroscopic Data of a Derivative: 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [3]

TypeData
IR (KBr, cm⁻¹) 3399, 2928, 2362, 1636, 1523, 1456, 1418, 1313, 1207, 1148, 1107, 1080, 817, 743, 681
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.27 (m, 3H), 7.1 (dd, J = 2.1 Hz, 1.5 Hz, 2H), 4.28 (t, J = 6 Hz, 3H), 3.71 (s, 3H), 3.18 (q, J = 6.9 Hz, 6.6 Hz, 3H), 2.79 (t, J = 6.6 Hz, 3H), 2.35 (s, 3H), 2.27 (s, 3H)
¹³C NMR (DMSO-d₆) δc (ppm): 145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.05
HRMS (ESI) m/z calcd for [C₁₄H₁₉N₃O₂S]⁺: 293.38 [M + H]⁺, found 294.2

Experimental Protocols

The synthesis of this compound is a multi-step process, starting from the synthesis of 1,3,5-trimethyl-1H-pyrazole, followed by sulfonylation. This intermediate is then used to synthesize pyrazole-4-sulfonamide derivatives.

Synthesis of 1,3,5-trimethyl-1H-pyrazole[3]
  • To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions under a nitrogen atmosphere.

  • Stir the reaction mixture at 25–30 °C for approximately 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.

  • Stir the reaction mixture at 25–30 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add cold water followed by ethyl acetate.

  • Stir the mixture for 10 minutes and separate the organic layer.

  • Extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.

Synthesis of this compound[3]
  • In a flask, add 1,3,5-trimethyl-1H-pyrazole (25 g, an equivalent amount to the starting pyrazole in the previous step) to 75 mL of chloroform.

  • Slowly add this mixture to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • To this mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes.

  • Continue stirring for an additional 2 hours at 60 °C.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield this compound.

General Protocol for the Synthesis of Pyrazole-4-sulfonamides[3]
  • In a reaction vessel, dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) in dichloromethane (5 volumes).

  • Add diisopropylethylamine (3.85 mmol) at 25–30 °C.

  • Add a solution of this compound (2.57 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 volumes) and stir for 10 minutes.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow for this compound and its subsequent use in the synthesis of pyrazole-4-sulfonamides.

G Synthesis of this compound cluster_0 Step 1: Methylation cluster_1 Step 2: Sulfonylation A 3,5-dimethyl-1H-pyrazole D 1,3,5-trimethyl-1H-pyrazole A->D 1. Base addition 2. Methylation B Potassium tert-butoxide, THF C Methyl iodide G This compound D->G 1. Reaction with Chlorosulfonic acid 2. Reaction with Thionyl chloride E Chlorosulfonic acid, Chloroform F Thionyl chloride

Caption: Synthesis workflow for this compound.

G Synthesis and Characterization of Pyrazole-4-sulfonamides cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A This compound D Crude Pyrazole-4-sulfonamide A->D B Primary/Secondary Amine B->D C Base (e.g., DIPEA), DCM E Column Chromatography D->E F Pure Pyrazole-4-sulfonamide E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Analysis (TLC, LC-MS) F->H

Caption: General workflow for the synthesis and characterization of pyrazole-4-sulfonamides.

References

An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of biologically active molecules. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its application in the development of novel compounds with therapeutic potential.

Core Properties of this compound

This compound is a pale yellow solid at room temperature.[1] It serves as a crucial reagent for introducing the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl moiety into various molecular scaffolds.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. While comprehensive spectroscopic data for the title compound is limited, proton NMR data has been reported. For its derivatives, a more complete set of spectroscopic data, including FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), is available and detailed in the referenced literature.[1]

PropertyValueReference
Appearance Pale yellow solid[1]
Molecular Formula C₆H₉ClN₂O₂S[2]
Molecular Weight 208.67 g/mol [2]
Melting Point 39-42 °C[2]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[1]

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The first step involves the methylation of the pyrazole ring, followed by chlorosulfonylation.

Experimental Protocols

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole [1]

  • Materials:

    • 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol)

    • Potassium tert-butoxide (63 g, 561.7 mmol)

    • Methyl iodide (57.6 g, 405.7 mmol)

    • Tetrahydrofuran (THF) (300 mL)

    • Ethyl acetate

    • Water

    • Sodium sulfate

  • Procedure:

    • A solution of 3,5-dimethyl-1H-pyrazole in 210 mL of THF is cooled to 0 °C in a nitrogen atmosphere.

    • Potassium tert-butoxide is added in small portions.

    • The reaction mixture is stirred at 25–30 °C for approximately 40 minutes.

    • A solution of methyl iodide in 90 mL of THF is added to the reaction mixture over a period of 30 minutes at 25–30 °C under a nitrogen atmosphere.

    • The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, cold water is added, followed by ethyl acetate. The mixture is stirred for 10 minutes.

    • The organic layer is separated, and the aqueous layer is extracted again with ethyl acetate.

    • The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole as a brown solid (Yield: 27 g, 78%).[1]

Step 2: Sulfonylation to this compound [1]

  • Materials:

    • 1,3,5-trimethyl-1H-pyrazole (25 g, prepared as in Step 1)

    • Chlorosulfonic acid (166.7 g, 1430 mmol)

    • Thionyl chloride (40.8 g, 343.2 mmol)

    • Chloroform (250 mL)

  • Procedure:

    • A solution of 1,3,5-trimethyl-1H-pyrazole in 75 mL of chloroform is prepared.

    • This solution is added very slowly to a stirred solution of chlorosulfonic acid in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

    • The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

    • Thionyl chloride is then added at 60 °C over 20 minutes.

    • The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by TLC.

    • The reaction mixture is then worked up to isolate the product. The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain this compound as a pale yellow solid (Yield: 25 g, 90%).[1]

Synthesis_Workflow Start 3,5-dimethyl-1H-pyrazole Step1 Methylation (K-tert-butoxide, MeI, THF) Start->Step1 Intermediate 1,3,5-trimethyl-1H-pyrazole Step1->Intermediate Step2 Chlorosulfonylation (Chlorosulfonic acid, SOCl₂, CHCl₃) Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound.

Application in Drug Development

The primary application of this compound is as a precursor in the synthesis of novel pyrazole-4-sulfonamide derivatives. These derivatives have garnered interest in medicinal chemistry due to their potential biological activities.

Synthesis of Pyrazole-4-sulfonamide Derivatives
  • General Procedure: [1]

    • An appropriate amine (e.g., 2-phenylethylamine) is dissolved in dichloromethane.

    • A base, such as diisopropylethylamine (DIPEA), is added at room temperature.

    • A solution of this compound in dichloromethane is added to the mixture.

    • The reaction is stirred for an extended period (e.g., 16 hours) at room temperature, with progress monitored by TLC.

    • Upon completion, cold water is added, and the mixture is stirred.

    • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude product.

    • The crude product is purified by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.

Sulfonamide_Synthesis Reagents This compound + Amine Reaction Sulfonamide Coupling (DIPEA, Dichloromethane) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Pyrazole-4-sulfonamide Derivative Purification->FinalProduct

General workflow for the synthesis of pyrazole-4-sulfonamides.
Biological Activity of Derivatives: Antiproliferative Effects

Derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity against the human monocytic leukemia cell line, U937.[1] The antiproliferative activity is typically assessed using cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

While the specific signaling pathways through which these compounds exert their antiproliferative effects have not been fully elucidated, the broader class of pyrazole-containing compounds has been associated with various anticancer mechanisms. These include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and the induction of apoptosis (programmed cell death).[3][4] Further investigation is required to determine the precise mechanism of action for the sulfonamide derivatives of 1,3,5-trimethyl-1H-pyrazole.

Biological_Activity_Logic Compound This compound Derivative Pyrazole-4-sulfonamide Derivatives Compound->Derivative Synthesis Activity Antiproliferative Activity (U937 Cells) Derivative->Activity Biological Effect Mechanism Potential Mechanisms (Further Research Needed) Activity->Mechanism Apoptosis Induction of Apoptosis Mechanism->Apoptosis CDK CDK Inhibition Mechanism->CDK

Logical relationship of the compound to its biological activity.

Safety and Handling

This compound is classified as a corrosive material.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood. It is sensitive to moisture and air and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[1] In case of exposure, immediate medical attention is required.

Conclusion

This compound is a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of pyrazole-4-sulfonamide derivatives. The demonstrated antiproliferative activity of these derivatives highlights the potential of this chemical scaffold in the development of new therapeutic agents. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for advancing their potential clinical applications.

References

An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications in the development of novel therapeutics, particularly focusing on the synthesis of pyrazole-4-sulfonamide derivatives.

Core Compound Properties

This compound is a reactive compound, primarily utilized as a building block in organic synthesis. Its physical and chemical characteristics are summarized below.

PropertyValue
Molecular Weight 208.67 g/mol
Molecular Formula C₆H₉ClN₂O₂S
CAS Number 59340-27-1
Appearance Pale yellow solid.[1]
Melting Point 39-42 °C[2]
Boiling Point 312.4±42.0 °C (Predicted)[2]
Density 1.45±0.1 g/cm³ (Predicted)[2]
pKa -2.29±0.10 (Predicted)[2]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H).[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The experimental protocol outlined below is based on established synthetic routes.[1]

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This initial step involves the N-methylation of 3,5-dimethyl-1H-pyrazole.

Materials and Reagents:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium tert-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • A solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF is cooled to 0 °C in a flask under a nitrogen atmosphere.

  • Potassium tert-butoxide (63 g, 561.7 mmol) is added in small portions.

  • The reaction mixture is then stirred at 25–30 °C for approximately 40 minutes.

  • A solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF is added to the reaction mixture over 30 minutes.

  • The reaction is stirred for 16 hours at 25–30 °C, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, cold water is added, followed by ethyl acetate. The mixture is stirred for 10 minutes.

  • The organic layer is separated, and the aqueous layer is extracted again with ethyl acetate.

  • The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[1]

Expected Outcome:

  • Yield: 27 g (78%)

  • Appearance: Brown solid

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm): 5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, j = 2.4 Hz, 6H)[1]

Step 2: Sulfonylation to this compound

The intermediate from Step 1 is then sulfonylated to produce the final product.

Materials and Reagents:

  • 1,3,5-trimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • A mixture of 1,3,5-trimethyl-1H-pyrazole (25 g, prepared from Step 1) in 75 mL of chloroform is prepared.

  • This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

  • The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added over 20 minutes at 60 °C.

  • The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the final product.

Expected Outcome:

  • Yield: 25 g (90%)

  • Appearance: Pale yellow solid[1]

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow cluster_0 Step 1: N-methylation cluster_1 Step 2: Sulfonylation A 3,5-dimethyl-1H-pyrazole B 1,3,5-trimethyl-1H-pyrazole A->B K-OtBu, MeI, THF C This compound B->C 1. ClSO3H, Chloroform 2. SOCl2

Synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of pyrazole-4-sulfonamide derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiproliferative and kinase inhibitory effects.

Pyrazole Sulfonamides as Kinase Inhibitors

Derivatives of pyrazole sulfonamides have been investigated as inhibitors of several kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a key area of research for neuroprotective therapies. The pyrazole scaffold serves as a crucial pharmacophore in the design of these inhibitors.

The simplified signaling pathway below illustrates the central role of LRRK2.

G Simplified LRRK2 Signaling Pathway LRRK2 LRRK2 Downstream Downstream Effectors (e.g., Rab GTPases) LRRK2->Downstream phosphorylates Upstream Upstream Signals (e.g., Oxidative Stress) Upstream->LRRK2 activates PD_Pathology Parkinson's Disease Pathology Downstream->PD_Pathology contributes to Inhibitor Pyrazole Sulfonamide Inhibitors Inhibitor->LRRK2 inhibits

LRRK2 signaling and the role of inhibitors.
Role in Carbonic Anhydrase Inhibition

Certain pyrazole sulfonamide derivatives have also been explored as inhibitors of carbonic anhydrases (CAs), particularly Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with poor prognosis. It plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation. The inhibition of CA IX is a promising strategy in cancer therapy.

References

Technical Guide: Elucidation of the Structure of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details the synthesis, spectroscopic characterization, and safety information for this compound, presented in a format tailored for researchers and professionals in the field of drug development.

Compound Identification and Physical Properties

This compound is a substituted pyrazole derivative containing a reactive sulfonyl chloride functional group. This group makes it a valuable building block for the synthesis of a diverse range of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

PropertyValueReference
Chemical Name This compound
CAS Number 59340-27-1[1]
Molecular Formula C₆H₉ClN₂O₂S[2]
Molecular Weight 208.67 g/mol [2]
Appearance Pale yellow solid[3]
Melting Point 39-42 °C[2]

Synthesis and Reaction Mechanisms

The synthesis of this compound is a two-step process commencing with the N-methylation of 3,5-dimethyl-1H-pyrazole, followed by chlorosulfonylation.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

The precursor, 1,3,5-trimethyl-1H-pyrazole, is synthesized via the methylation of 3,5-dimethyl-1H-pyrazole.

G cluster_0 Step 1: N-Methylation 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole reaction_mixture_1 Reaction Mixture (0 °C to 25-30 °C) 3,5-Dimethyl-1H-pyrazole->reaction_mixture_1 1.0 equiv Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->reaction_mixture_1 1.8 equiv Methyl iodide Methyl iodide methyl_addition methyl_addition Methyl iodide->methyl_addition 1.3 equiv in THF THF (solvent) THF (solvent) THF (solvent)->reaction_mixture_1 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole reaction_mixture_1->methyl_addition Stir 40 min final_reaction Reaction Completion (Monitored by TLC) methyl_addition->final_reaction Stir 16 h at 25-30 °C final_reaction->1,3,5-Trimethyl-1H-pyrazole

Caption: Synthetic workflow for 1,3,5-trimethyl-1H-pyrazole.

Experimental Protocol:

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) is added in small portions under a nitrogen atmosphere.[3] The reaction mixture is then stirred at 25–30 °C for approximately 40 minutes.[3] Subsequently, methyl iodide (57.6 g, 405.7 mmol) dissolved in 90 mL of THF is added to the reaction mixture over 30 minutes.[3] The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by thin-layer chromatography (TLC).[3]

Synthesis of this compound

The target compound is synthesized by the chlorosulfonylation of 1,3,5-trimethyl-1H-pyrazole.

G cluster_1 Step 2: Chlorosulfonylation 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole reaction_mixture_2 Reaction Mixture (0 °C) 1,3,5-Trimethyl-1H-pyrazole->reaction_mixture_2 1.0 equiv in Chloroform Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid->reaction_mixture_2 5.5 equiv in Chloroform Thionyl chloride Thionyl chloride thionyl_addition thionyl_addition Thionyl chloride->thionyl_addition 1.32 equiv Chloroform (solvent) Chloroform (solvent) This compound This compound heating heating reaction_mixture_2->heating Raise to 60 °C Stir 10 h heating->thionyl_addition final_stir Reaction Completion (Monitored by TLC) thionyl_addition->final_stir Stir 2 h at 60 °C final_stir->this compound

Caption: Synthetic workflow for the target compound.

Experimental Protocol:

A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in 75 mL of chloroform is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.[3] The reaction temperature is then raised to 60 °C and stirred for 10 hours.[3] Thionyl chloride (40.8 g, 343.2 mmol) is subsequently added at 60 °C over 20 minutes, and the reaction is stirred for an additional 2 hours at the same temperature.[3] The reaction progress is monitored by TLC.[3]

Structural Elucidation Data

The structure of this compound is confirmed by various spectroscopic methods. While explicit data for the title compound is limited in the literature, the following data is based on reported values and analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
3.79singletN-CH₃
2.55singletC₃-CH₃ or C₅-CH₃
2.47singletC₃-CH₃ or C₅-CH₃

Data sourced from a study by Ravina et al. (2023).[3]

Note on ¹³C NMR, IR, and MS Data: While the primary literature confirms characterization by ¹³C NMR, IR, and mass spectrometry, specific data for this compound is not explicitly provided.[3] The tables below are populated with expected values based on the analysis of closely related sulfonamide derivatives and general principles of spectroscopy.

¹³C NMR (Expected) Chemical Shift (δ, ppm) Assignment
~150C₅
~142C₃
~118C₄
~36N-CH₃
~13C₅-CH₃
~11C₃-CH₃
Infrared (IR) Spectroscopy (Expected) Wavenumber (cm⁻¹) Assignment
~1380-1340SO₂ asymmetric stretching
~1190-1160SO₂ symmetric stretching
~3000-2850C-H stretching (methyl)
~1600-1450C=C and C=N stretching (pyrazole ring)
Mass Spectrometry (MS) (Expected) m/z Assignment
208/210[M]⁺ (isotopic pattern for Cl)
109[M - SO₂Cl]⁺

Reactivity and Applications in Drug Development

The sulfonyl chloride group in this compound is a versatile functional group for the synthesis of sulfonamides. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The combination of the pyrazole core and the sulfonamide linker allows for the creation of a wide array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents.[3]

The general reactivity of pyrazole-4-sulfonyl chlorides involves nucleophilic substitution at the sulfur atom by amines, alcohols, and other nucleophiles to yield the corresponding sulfonamides, sulfonates, etc. This reactivity is central to its utility in combinatorial chemistry and drug discovery programs.

G This compound This compound Sulfonamide Derivative Sulfonamide Derivative This compound->Sulfonamide Derivative Nucleophilic Substitution Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Sulfonamide Derivative Drug Discovery Drug Discovery Sulfonamide Derivative->Drug Discovery Biological Screening

Caption: Reactivity pathway for drug discovery applications.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes severe skin burns and eye damage.

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

For complete safety information, please refer to the Safety Data Sheet (SDS).

References

In-Depth Technical Guide: Spectral Data of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and clearly presented spectral data to facilitate the identification and characterization of this compound.

Core Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections present the available data in a structured format.

Physical and Chemical Properties
PropertyValueReference
Appearance Pale yellow solid[1]
Molecular Formula C₆H₉ClN₂O₂S[2]
Molecular Weight 208.67 g/mol [2]
Melting Point 39-42 °C[2]
CAS Number 59340-27-1[3]
¹H NMR Spectral Data

The ¹H NMR spectrum provides characteristic signals corresponding to the three methyl groups attached to the pyrazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.79s3HN-CH₃
2.55s3HC₃-CH₃ or C₅-CH₃
2.47s3HC₃-CH₃ or C₅-CH₃
Solvent: CDCl₃, Frequency: 300 MHz[1]
¹³C NMR, IR, and Mass Spectrometry Data

As of the latest available data, explicit experimental ¹³C NMR, Infrared (IR), and mass spectrometry (MS) data for this compound are not detailed in the cited literature. The available spectral information for derivatives, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, can offer insights into the expected regions for key functional group vibrations and fragmentations. Further experimental work is required to definitively assign these spectral features for the title compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of pyrazole-4-sulfonyl chlorides and their derivatives.[1]

Synthesis of this compound

The synthesis of the title compound is achieved through the sulfonylation of 1,3,5-trimethyl-1H-pyrazole.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • A solution of 1,3,5-trimethyl-1H-pyrazole in chloroform is prepared.

  • This solution is added dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl chloride is subsequently added at 60 °C, and the mixture is stirred for an additional 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified to yield this compound as a pale yellow solid.[1]

General Protocol for Spectral Data Acquisition

The following are general procedures for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as S=O stretching for the sulfonyl chloride and C-N and C=C stretching for the pyrazole ring.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The predicted monoisotopic mass is 208.00732 Da.[4]

Logical Workflow

The following diagram illustrates the logical workflow from the starting material to the characterization of the final product.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A 1,3,5-trimethyl-1H-pyrazole C Sulfonylation Reaction A->C B Chlorosulfonic Acid Thionyl Chloride B->C D This compound C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Structural Elucidation E->I F->I G->I H->I

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pyrazole-based compounds with potential pharmacological applications. This document outlines the characteristic proton signals, presents the data in a clear tabular format, and details the experimental protocol for the synthesis and spectral acquisition of the title compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectrum is characterized by three distinct singlet signals, corresponding to the three methyl groups attached to the pyrazole ring.

Signal AssignmentChemical Shift (δ) in ppmSplitting PatternIntegration
N-CH₃ (Position 1)3.79Singlet3H
C-CH₃ (Position 5)2.55Singlet3H
C-CH₃ (Position 3)2.47Singlet3H

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.[1]

Synthesis of 1,3,5-trimethyl-1H-pyrazole

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) was added in portions under a nitrogen atmosphere. The reaction mixture was then stirred at 25–30 °C for approximately 40 minutes. Subsequently, a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF was added to the reaction mixture at 25–30 °C over a period of 30 minutes, also under a nitrogen atmosphere. The reaction was stirred for 16 hours at 25–30 °C, with the progress monitored by thin-layer chromatography (TLC).[1]

Synthesis of this compound

1,3,5-trimethyl-1H-pyrazole (25 g, an equivalent amount to the starting pyrazole in the previous step) was dissolved in 75 mL of chloroform. This solution was then added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The temperature of the reaction mixture was raised to 60 °C and stirring was continued for 10 hours. Following this, thionyl chloride (40.8 g, 343.2 mmol) was added at 60 °C over 20 minutes. The reaction was stirred for an additional 2 hours at 60 °C. The progress of the reaction was monitored by TLC. The final product, this compound, was obtained as a pale yellow solid with a 90% yield.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was acquired on a 300 MHz NMR spectrometer.[1] A sample of the compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) downfield from the internal standard, tetramethylsilane (TMS).

Visualization of Proton Signal Relationships

The following diagram illustrates the logical relationship of the proton signals in the ¹H NMR spectrum of this compound, corresponding to the three distinct methyl groups on the pyrazole ring.

G cluster_molecule This compound cluster_protons Proton Environments cluster_spectrum ¹H NMR Spectrum M Molecule P1 N-CH₃ (1) M->P1 Position 1 P2 C-CH₃ (5) M->P2 Position 5 P3 C-CH₃ (3) M->P3 Position 3 S1 Singlet @ 3.79 ppm P1->S1 corresponds to S2 Singlet @ 2.55 ppm P2->S2 corresponds to S3 Singlet @ 2.47 ppm P3->S3 corresponds to

Caption: Logical relationship of proton signals in ¹H NMR.

References

An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

¹H NMR Data

The reported ¹H NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in CDCl₃ shows three singlet peaks corresponding to the three methyl groups attached to the pyrazole ring.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicitySolvent
N-CH₃3.79sCDCl₃
C₃-CH₃2.55sCDCl₃
C₅-CH₃2.47sCDCl₃

Data sourced from "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation"[1]

Predicted ¹³C NMR Data

Direct experimental ¹³C NMR data for this compound is not explicitly reported in the surveyed literature. However, the ¹³C NMR data for the closely related derivative, 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, has been published[1]. Based on this data, and considering the substitution effect of a chlorine atom versus a sulfonamide group, a predicted ¹³C NMR spectrum for the target compound is presented below. The electron-withdrawing nature of the sulfonyl chloride group is expected to cause a downfield shift for the C4 carbon of the pyrazole ring compared to the corresponding sulfonamide.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (δ, ppm)
C3Pyrazole ring~146
C4Pyrazole ring~116
C5Pyrazole ring~142
N-CH₃Methyl~36
C₃-CH₃Methyl~13
C₅-CH₃Methyl~10

Predicted values are based on the analysis of the ¹³C NMR spectrum of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1].

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is based on the methodology described in "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation"[1].

Synthesis of 1,3,5-trimethyl-1H-pyrazole
  • To a solution of 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF), add potassium tert-butoxide.

  • Stir the mixture at room temperature.

  • Add methyl iodide (CH₃I) to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction to isolate the crude 1,3,5-trimethyl-1H-pyrazole.

  • Purify the product by column chromatography to obtain a brown solid (78% yield)[1].

Synthesis of this compound
  • Dissolve 1,3,5-trimethyl-1H-pyrazole in chloroform (CHCl₃).

  • Add chlorosulfonic acid and thionyl chloride (SOCl₂) to the solution.

  • Heat the reaction mixture to 60 °C.

  • After the reaction is complete, carefully quench the reaction with cold water.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield this compound as a pale yellow solid (90% yield)[1].

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Chlorosulfonation 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole->1,3,5-Trimethyl-1H-pyrazole K-OtBu, CH3I, THF 1,3,5-Trimethyl-1H-pyrazole-input 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl_chloride This compound 1,3,5-Trimethyl-1H-pyrazole-input->1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl_chloride ClSO3H, SOCl2, CHCl3, 60°C

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: FT-IR Analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This document details the expected vibrational frequencies, a step-by-step experimental protocol for analysis, and visual representations of the analytical workflow and molecular structure.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including novel sulfonamide derivatives. As such, its structural confirmation and purity assessment are critical in the drug development pipeline. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of this compound. This guide offers a detailed exploration of its FT-IR analysis.

Predicted FT-IR Spectral Data

The expected vibrational frequencies for key functional groups in this compound are summarized in the table below.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
~3000-2850C-H stretchMethyl (CH₃) groupsMedium-Strong
~1640-1530C=N and C=C stretchPyrazole ringMedium
~1460-1410C-H bend (asymmetric)Methyl (CH₃) groupsMedium
~1380-1320S=O stretch (asymmetric)Sulfonyl chloride (SO₂Cl)Strong
~1190-1140S=O stretch (symmetric)Sulfonyl chloride (SO₂Cl)Strong
~1110-1060N-N stretchPyrazole ringMedium-Weak
~850-650C-H out-of-plane bendPyrazole ringMedium-Weak
~600-500S-Cl stretchSulfonyl chloride (SO₂Cl)Medium-Weak

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The following protocol details the preparation of a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • This compound (sample)

  • FT-IR grade potassium bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

3.2. Procedure

  • Sample Preparation: In a dry agate mortar, place approximately 1-2 mg of this compound.

  • Mixing: Add approximately 100-200 mg of desiccated FT-IR grade KBr to the mortar.

  • Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Record a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Visualizations

4.1. Experimental Workflow

The logical flow of the FT-IR analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis sample 1. Weigh Sample & KBr mix 2. Grind Mixture sample->mix pelletize 3. Press Pellet mix->pelletize background 4. Record Background pelletize->background acquire 5. Acquire Sample Spectrum background->acquire process 6. Data Processing & Interpretation acquire->process

FT-IR Analysis Workflow

4.2. Molecular Structure and Key Vibrational Modes

The structure of this compound and its primary functional groups with their expected vibrational modes are illustrated below.

Molecular Structure and Vibrational Groups

References

A Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, form the structural core of a vast array of molecules with significant applications in medicine and agriculture.[1] Their remarkable versatility and the wide spectrum of biological activities exhibited by their derivatives—including anti-inflammatory, anticancer, antimicrobial, and analgesic properties—have established the pyrazole nucleus as a "privileged scaffold" in modern drug discovery.[2][3][4] Notable drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Crizotinib feature this core structure, underscoring its pharmaceutical importance.[3][5]

This technical guide provides an in-depth exploration of the core physical and chemical properties of pyrazole derivatives. It includes quantitative data on their physicochemical characteristics, a review of their spectroscopic signatures, and detailed experimental protocols for their synthesis and characterization, intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Physical and Chemical Properties

The physical and chemical characteristics of pyrazole derivatives are dictated by the electronic nature of the pyrazole ring and the influence of its substituents. These properties are critical for predicting molecular behavior, from reactivity in a synthesis flask to pharmacokinetic profiles in a biological system.

Physical Properties

The pyrazole ring's structure, featuring both a "pyrrole-like" proton-donating nitrogen (N1) and a "pyridine-like" proton-accepting nitrogen (N2), allows for intermolecular hydrogen bonding, which significantly influences properties like melting and boiling points.[6] The parent compound, pyrazole, is a colorless solid at room temperature.[7] The solubility, acidity/basicity (pKa), and lipophilicity (LogP) are key determinants of a derivative's suitability for drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative physical property data for pyrazole and selected derivatives are summarized in the table below.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)pKaLogPAqueous Solubility (Log S)
Pyrazole C₃H₄N₂67-70[7]186-188[7]2.48 (at 25°C)[7]0.26[7]Soluble (19400 mg/L at 25°C)[7]
3,5-Dimethylpyrazole C₅H₈N₂106-108218~3.20.79-
1-Phenyl-3,5-dimethylpyrazole C₁₁H₁₂N₂28274-2.80-
Celecoxib C₁₇H₁₄F₃N₃O₂S157-159-11.13.43-4.41 (low solubility)
Compound 9j ¹C₂₂H₁₉N₃O₄228.8–230.8[8]--3.36 (predicted)[8]-4.83 (predicted)[8]
Compound 9k ¹C₂₁H₁₇ClN₂O₄248.1–250.1[8]--3.08 (predicted)[8]-4.29 (predicted)[8]

¹Note: Compounds 9j and 9k are examples from a synthesized series to show the range of properties in more complex derivatives.[8]

Chemical Properties and Reactivity

The chemical behavior of pyrazole is defined by its aromaticity and the distinct roles of its two nitrogen atoms and three carbon atoms.

  • Aromaticity and Tautomerism : Pyrazole is an aromatic heterocycle with six delocalized π-electrons, which confers it significant stability.[9] Unsubstituted and N-substituted pyrazoles can exist in tautomeric forms, a phenomenon that is crucial for their chemical behavior and biological interactions.[10]

  • Acidity and Basicity : The N1 proton is weakly acidic and can be removed by a strong base. The resulting pyrazolate anion is a potent nucleophile. Conversely, the N2 nitrogen has a lone pair of electrons and is weakly basic, allowing it to react with electrophiles and form salts with strong acids.[7][10]

  • Electrophilic Substitution : Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is activated towards electrophilic attack. The C4 position is the most electron-rich and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[10]

  • Oxidation and Reduction : The pyrazole ring is generally resistant to oxidation and reduction reactions due to its aromatic stability.[10] However, derivatives can be reduced under specific catalytic or chemical conditions.

The reactivity of the pyrazole core is summarized in the diagram below.

A diagram illustrating the primary sites of chemical reactivity on the pyrazole ring.

Spectroscopic Properties

The structural elucidation of pyrazole derivatives relies heavily on spectroscopic techniques, including NMR, IR, and mass spectrometry.

TechniqueNucleus / RegionTypical Chemical Shift / WavenumberNotes
¹H NMR H3 / H5δ 7.5 - 8.2 ppmChemical shifts are influenced by substituents.
H4δ 6.2 - 6.5 ppmTypically the most upfield of the ring protons.[11]
N1-Hδ 10 - 14 ppmBroad signal, often exchanges with D₂O.
¹³C NMR C3 / C5δ 130 - 155 ppmCan be broadened due to tautomerism.[12]
C4δ 100 - 115 ppmTypically appears upfield of C3 and C5.[12]
IR Spectroscopy N-H stretch3100 - 3500 cm⁻¹Broad band, indicates hydrogen bonding.[13]
C=N stretch1580 - 1620 cm⁻¹Characteristic of the pyrazole ring.
C=C stretch1400 - 1550 cm⁻¹Aromatic ring vibrations.
Ring vibrations800 - 1300 cm⁻¹Complex fingerprint region.
Mass Spectrometry Molecular Ion (M⁺)VariesTypically a prominent peak.
Key Fragments[M-H]⁺, [M-N₂]⁺, [M-HCN]⁺Common fragmentation involves loss of N₂ or HCN from the ring.[14]

Role in Drug Discovery: COX-2 Inhibition

Many pyrazole derivatives owe their potent anti-inflammatory activity to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.[4][5] By blocking the active site of COX-2, drugs like Celecoxib prevent the synthesis of these mediators, thereby reducing inflammation and pain.[2]

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) PGs Prostaglandins (PGE₂, etc.) Prostacyclin (PGI₂) PGH2->PGs Isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation COX2->PGH2 Catalysis Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Simplified COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Protocols

Accurate characterization of novel pyrazole derivatives requires standardized experimental procedures. The following sections provide detailed methodologies for a common synthesis route and key analytical techniques.

Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and highly versatile method for preparing pyrazoles and their pyrazolone derivatives from the condensation of a β-dicarbonyl compound and a hydrazine.[15][16]

Objective: To synthesize a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[15]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst)

  • Deionized water

Procedure:

  • Combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol) in a 20-mL scintillation vial.[15]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[15]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[15]

  • Once the starting material is consumed, add deionized water (10 mL) to the hot, stirring solution to induce precipitation.[15]

  • Allow the mixture to cool slowly to room temperature over 30 minutes to facilitate complete crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[15]

  • Determine the mass and calculate the percent yield of the final product.

The general workflow for synthesis and characterization is depicted below.

Synthesis_Workflow start Start: Reagents (β-Ketoester + Hydrazine) reaction Knorr Synthesis (Solvent, Catalyst, Heat) start->reaction workup Workup (Precipitation & Filtration) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure Product purification->pure analysis Characterization pure->analysis mp Melting Point analysis->mp tlc TLC analysis->tlc nmr NMR (¹H, ¹³C) analysis->nmr ir FT-IR analysis->ir ms Mass Spec analysis->ms end Structure Confirmed analysis->end

General workflow for the synthesis and characterization of a pyrazole derivative.
Characterization Protocols

Principle: The melting point is a key physical property used to assess the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities cause a depression and broadening of this range.

Procedure (Capillary Method):

  • Ensure the synthesized product is completely dry.

  • Finely crush a small amount of the solid into a powder.

  • Load the sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the solid down.[17]

  • Place the capillary tube into the sample holder of a melting point apparatus.[17]

  • Heat the sample rapidly to approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting range is reported as T₁ - T₂.

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibration of chemical bonds.

Procedure (KBr Pellet Method):

  • Thoroughly clean and dry an agate mortar and pestle.

  • Weigh approximately 1-2 mg of the dry pyrazole sample and 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr).[18] The typical sample-to-KBr ratio is about 1:100.

  • First, grind the pyrazole sample in the mortar until it is a fine, fluffy powder. Then, add the KBr and continue to grind gently for about a minute to ensure a homogenous mixture.[18]

  • Transfer the powder mixture to a pellet-forming die.

  • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes.[18][19] Using a vacuum die helps remove trapped air and moisture, resulting in a more transparent pellet.

  • Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the magnetic field of the spectrometer.

Procedure (Solution-State ¹H and ¹³C NMR):

  • Weigh the appropriate amount of the pyrazole sample. For a typical small molecule (<1000 g/mol ), this is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[9]

  • Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent, first in a small vial to ensure complete dissolution, potentially with gentle vortexing.[9][10]

  • If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer the clear solution into a clean, standard 5 mm NMR tube.[9]

  • Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge.

  • Insert the sample into the NMR spectrometer.

  • The spectrometer will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[8]

  • Acquire the ¹H and/or ¹³C NMR spectra using appropriate acquisition parameters.

Conclusion

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a unique combination of chemical stability, synthetic accessibility, and diverse biological activity. A thorough understanding of the physical, chemical, and spectroscopic properties of pyrazole derivatives is fundamental for the rational design and development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers, enabling the efficient synthesis, purification, and structural confirmation of novel pyrazole-based compounds destined for further investigation.

References

An In-depth Technical Guide to the Reactivity Profile of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active compounds, particularly pyrazole-4-sulfonamide derivatives. This technical guide provides a comprehensive overview of its reactivity, stability, and handling. The document details its synthesis and key reactions with nucleophiles, focusing on amines and alcohols. Experimental protocols, quantitative data, and safety information are presented to aid researchers in its effective utilization.

Chemical Properties and Synthesis

This compound is a pale yellow solid.[1] Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉ClN₂O₂S
Molecular Weight 208.67 g/mol
CAS Number 59340-27-1
Appearance Pale yellow solid
Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethyl-1H-pyrazole.[1]

Step 1: N-methylation of 3,5-dimethyl-1H-pyrazole

3,5-dimethyl-1H-pyrazole is N-methylated to yield 1,3,5-trimethyl-1H-pyrazole using a methylating agent such as methyl iodide in the presence of a base like potassium tert-butoxide.[1]

Step 2: Chlorosulfonylation of 1,3,5-trimethyl-1H-pyrazole

The resulting 1,3,5-trimethyl-1H-pyrazole undergoes chlorosulfonylation at the C4 position using chlorosulfonic acid, often with the addition of thionyl chloride, to produce the final product.[1]

A detailed experimental protocol for the synthesis is provided in Section 4.1.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Reaction with Amines (Sulfonamide Formation)

The most well-documented reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is fundamental in the synthesis of various pharmaceutical candidates.[1] The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base such as diisopropylethylamine (DIPEA) to neutralize the HCl generated.[1]

A detailed experimental protocol for sulfonamide synthesis is provided in Section 4.2.

The general workflow for the synthesis of pyrazole-4-sulfonamides is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product pyrazole This compound conditions DCM, DIPEA 25-30 °C, 16 h pyrazole->conditions amine Primary or Secondary Amine amine->conditions workup Aqueous Wash conditions->workup purification Column Chromatography workup->purification product 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivative purification->product

Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.

Reaction with Alcohols (Sulfonate Ester Formation)

The proposed reaction pathway is as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product sulfonyl_chloride This compound base Base (e.g., Pyridine) sulfonyl_chloride->base alcohol Alcohol (R-OH) alcohol->base sulfonate_ester 1,3,5-trimethyl-1H-pyrazole-4-sulfonate Ester base->sulfonate_ester

Caption: Proposed synthesis of pyrazole-4-sulfonate esters.

A general experimental protocol, based on standard procedures for sulfonate ester formation, is provided in Section 4.3.

Stability and Handling

Stability

Heteroaromatic sulfonyl chlorides, including pyrazole derivatives, are known to be sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[2] Pyrazole-sulfonyl chlorides are generally considered to be among the more stable heteroaromatic sulfonyl halides.[2] However, prolonged storage, especially at room temperature or in the presence of moisture, can lead to decomposition. It is recommended to store this compound in a cool, dry place under an inert atmosphere.

The primary decomposition pathway is hydrolysis:

G sulfonyl_chloride This compound water H₂O sulfonyl_chloride->water Hydrolysis sulfonic_acid 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid water->sulfonic_acid hcl HCl water->hcl

Caption: Hydrolysis of this compound.

Handling and Safety

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium tert-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ethyl acetate

  • Sodium sulfate

  • Water

Procedure:

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add potassium tert-butoxide (63 g, 561.7 mmol) in portions.

  • Stir the reaction mixture at 25-30 °C for 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture over 30 minutes at 25-30 °C.

  • Stir the reaction for 16 hours at 25-30 °C, monitoring the progress by TLC.

  • Upon completion, add cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain 1,3,5-trimethyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a mixture of 1,3,5-trimethyl-1H-pyrazole (25 g, from the previous step) in 75 mL of chloroform to the chlorosulfonic acid solution.

  • Raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (40.8 g) to the reaction mixture.

  • Stir for an additional 2 hours at 60 °C.

  • After completion (monitored by TLC), add cold water.

  • Separate the organic layer, dry over sodium sulfate, and evaporate the solvent under vacuum to yield this compound.

Synthesis of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1]

Materials:

  • This compound

  • 2-Phenylethylamine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-phenylethylamine (65.5 mg, 2.7 mmol) in 5 volumes of DCM.

  • Add DIPEA (99.6 mg, 3.85 mmol) to the solution at 25-30 °C.

  • Add a solution of this compound (100 mg, 2.57 mmol) in 5 volumes of DCM to the reaction mixture.

  • Stir the reaction for 16 hours at 25-30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 10 volumes of cold water and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure sulfonamide.

General Protocol for the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonate Esters

Materials:

  • This compound

  • An alcohol (e.g., ethanol, phenol)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of this compound (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with 1 M HCl solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Table 1: Synthesis Yields

CompoundYieldReference
1,3,5-trimethyl-1H-pyrazole78%[1]
This compound90%[1]
1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide55%[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (300 MHz, CDCl₃)δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[1]

Conclusion

This compound is a versatile reagent for the synthesis of pyrazole-4-sulfonamides and potentially pyrazole-4-sulfonate esters. Its reactivity is centered on the electrophilic sulfonyl chloride group. While relatively stable for a heteroaromatic sulfonyl chloride, care must be taken to avoid hydrolysis. The provided experimental protocols and data serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors. Further investigation into its reactivity with a broader range of nucleophiles and a more detailed stability analysis would be beneficial to the scientific community.

References

A Technical Guide to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. The document details its commercial availability, physical and chemical properties, and provides explicit experimental protocols for its synthesis and subsequent derivatization. Furthermore, this guide explores the utility of this compound in drug discovery, with a focus on its role in the development of anti-inflammatory and anti-cancer agents. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, and the sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide linkage. This combination makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation. This guide aims to be an in-depth resource for researchers, providing practical information on its procurement, synthesis, and application.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The following table summarizes the availability from several key vendors, highlighting typical quantities and purities. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

SupplierCAS NumberMDL NumberPurityAvailable Quantities
Apollo Scientific [1][2]59340-27-1MFCD0218094497%250mg, 1g
Matrix Scientific [3]59340-27-1MFCD02180944>97%500mg
Sigma-Aldrich 59340-27-1-97%100mg, 250mg, 1g, 5g, 25g
Echemi [2]59340-27-1--Inquire for details
ChemicalBook [4]59340-27-1--Inquire for details

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₆H₉ClN₂O₂S[3]
Molecular Weight 208.67 g/mol [3]
Appearance Pale yellow solid[5]
Melting Point 39-42 °C[3]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[5]
¹³C NMR Data not explicitly found in searches.
Infrared (IR) Data not explicitly found in searches.
Mass Spectrometry (MS) Data not explicitly found in searches.

Note: While explicit ¹³C NMR, IR, and MS data for the title compound were not found in the performed searches, a detailed protocol for its synthesis is provided, and the characterization of its derivatives is well-documented, suggesting its structure is well-established.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in common synthetic transformations are provided below.

Synthesis of this compound

The synthesis involves a two-step process starting from the commercially available 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole [5]

G cluster_reagents 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole->1,3,5-Trimethyl-1H-pyrazole Methylation Potassium_tert-butoxide 1. Potassium tert-butoxide, THF, 0 °C to 25-30 °C Methyl_iodide 2. Methyl iodide, THF, 25-30 °C

Synthesis of 1,3,5-Trimethyl-1H-pyrazole
  • Procedure: To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) is added in small portions under a nitrogen atmosphere. The reaction mixture is then stirred at 25–30 °C for approximately 40 minutes. Subsequently, a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF is added over 30 minutes. The reaction is stirred for 16 hours at 25–30 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to yield 1,3,5-trimethyl-1H-pyrazole as a brown solid (Yield: 27 g, 78%).[5]

Step 2: Sulfonylation to this compound [5]

G 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Product This compound 1,3,5-Trimethyl-1H-pyrazole->Product Sulfonylation Reagents 1. Chlorosulfonic acid, Chloroform, 0 °C to 60 °C 2. Thionyl chloride, 60 °C

Synthesis of the title compound
  • Procedure: A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in 75 mL of chloroform is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature is then raised to 60 °C and stirred for 10 hours. Thionyl chloride (40.8 g, 343.2 mmol) is added over 20 minutes at 60 °C, and the reaction is stirred for an additional 2 hours. The reaction progress is monitored by TLC. After an aqueous workup, the organic layer is dried and concentrated to afford this compound as a pale yellow solid (Yield: 25 g, 90%).[5]

Synthesis of Pyrazole Sulfonamides

This is a primary application of the title compound, reacting with amines to form sulfonamides.

G cluster_reagents Sulfonyl_Chloride This compound Sulfonamide N-substituted 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Sulfonyl_Chloride->Sulfonamide Amine Primary or Secondary Amine Amine->Sulfonamide Base Base (e.g., DIPEA, Triethylamine) Solvent Solvent (e.g., Dichloromethane)

General workflow for sulfonamide synthesis
  • Procedure: To a solution of the desired amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents) in dichloromethane (DCM), a solution of this compound (1.0 equivalent) in DCM is added at room temperature. The reaction mixture is stirred for 16-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the desired sulfonamide.[5]

Suzuki-Miyaura Cross-Coupling

Aryl sulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

  • Procedure: In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), an arylboronic acid (1.5-2.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (1.5 mol%), a suitable ligand like a phosphine-based one (6 mol%), and a base such as sodium carbonate (3.0 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring (e.g., 80-100 °C) for a specified time, and the progress is monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters.

  • Procedure: To a solution of an alcohol (1.0 equivalent) and a base such as triethylamine (1.5-2.0 equivalents) in a dry aprotic solvent like dichloromethane at 0 °C, this compound (1.1 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery

The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities.

Anti-inflammatory Agents: COX-2 Inhibition

A prominent example of a pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The sulfonamide moiety plays a crucial role in its selective binding to the COX-2 enzyme. The general mechanism involves the inhibition of prostaglandin synthesis.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2 Inhibition

COX-2 Inhibition by Pyrazole Sulfonamides
Anticancer Agents: Kinase Inhibition

Many pyrazole derivatives have been developed as kinase inhibitors for cancer therapy. Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Pyrazole_Sulfonamide_Kinase_Inhibitor Pyrazole Sulfonamide Kinase Inhibitor Pyrazole_Sulfonamide_Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Kinase Inhibition by Pyrazole Sulfonamides

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible and highly valuable reagent for the synthesis of diverse molecular scaffolds with significant potential in drug discovery. Its straightforward synthesis and reactivity make it an attractive starting material for the generation of libraries of compounds for biological screening. The proven success of pyrazole-sulfonamide motifs in approved drugs underscores the continued importance of this chemical entity in the development of new therapeutics. This guide provides a foundational resource for researchers to effectively utilize this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various bioactive compounds, including potential antiproliferative agents. The protocols outlined below are based on established laboratory methods, ensuring reproducibility and high yield.

Application Notes

This compound is a crucial building block for the synthesis of a variety of pyrazole-4-sulfonamide derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The sulfonyl chloride moiety is highly reactive and readily undergoes nucleophilic substitution with primary and secondary amines to furnish the corresponding sulfonamides. This reactivity makes it an essential reagent for generating libraries of compounds for drug discovery screening. For instance, it has been successfully used to synthesize novel pyrazole-4-sulfonamide derivatives that exhibit antiproliferative activity[1]. The synthesis strategy involves a three-step process starting from the commercially available pentane-2,4-dione.

Experimental Protocols

The synthesis of this compound is achieved in three main steps:

  • Synthesis of 3,5-dimethyl-1H-pyrazole: This initial step involves the cyclization of pentane-2,4-dione with hydrazine hydrate.

  • Synthesis of 1,3,5-trimethyl-1H-pyrazole: The product from the first step is methylated to yield the trimethylated pyrazole.

  • Synthesis of this compound: The final step is the chlorosulfonylation of the trimethylated pyrazole.

Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole [1]

  • Materials:

    • Pentane-2,4-dione

    • 85% Hydrazine hydrate

    • Methanol

  • Procedure:

    • In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.

    • To this solution, add 85% hydrazine hydrate. Note that this is an exothermic reaction.

    • Maintain the reaction temperature at 25–35 °C.

    • The reaction proceeds to give 3,5-dimethyl-1H-pyrazole quantitatively.

Protocol 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole [1]

  • Materials:

    • 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol)

    • Potassium tert-butoxide (63 g, 561.7 mmol)

    • Methyl iodide (57.6 g, 405.7 mmol)

    • Tetrahydrofuran (THF) (300 mL)

  • Procedure:

    • To a clear solution of 3,5-dimethyl-1H-pyrazole in 210 mL of THF at 0 °C, add potassium tert-butoxide in small portions under a nitrogen atmosphere.

    • After the addition is complete, stir the reaction mixture at 25–30 °C for approximately 40 minutes.

    • Add a solution of methyl iodide in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.

    • Stir the reaction mixture at 25–30 °C for 16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, the reaction yields 1,3,5-trimethyl-1H-pyrazole.

Protocol 3: Synthesis of this compound [1]

  • Materials:

    • 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol)

    • Chlorosulfonic acid (166.7 g, 1430 mmol)

    • Thionyl chloride (40.8 g, 343.2 mmol)

    • Chloroform (250 mL)

  • Procedure:

    • In a reaction vessel, prepare a solution of 1,3,5-trimethyl-1H-pyrazole in 75 mL of chloroform.

    • In a separate vessel, prepare a stirred solution of chlorosulfonic acid in 175 mL of chloroform under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.

    • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

    • To this mixture, add thionyl chloride at 60 °C over 20 minutes.

    • Continue stirring the reaction for an additional 2 hours at 60 °C.

    • Monitor the reaction progress by TLC.

    • After completion, the lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain the final product.

Data Presentation

StepProductStarting Material (Amount)ReagentsSolventTemperature (°C)Time (h)Yield (%)
13,5-dimethyl-1H-pyrazolePentane-2,4-dione85% Hydrazine hydrateMethanol25-35-95
21,3,5-trimethyl-1H-pyrazole3,5-dimethyl-1H-pyrazole (30 g)Potassium tert-butoxide, Methyl iodideTHF25-301678
3This compound1,3,5-trimethyl-1H-pyrazole (25 g)Chlorosulfonic acid, Thionyl chlorideChloroform601290

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Pentane-2,4-dione Step1 Synthesis of 3,5-dimethyl-1H-pyrazole Start->Step1 Hydrazine hydrate, Methanol Intermediate1 3,5-dimethyl-1H-pyrazole Step1->Intermediate1 Step2 Methylation Intermediate1->Step2 Potassium tert-butoxide, Methyl iodide, THF Intermediate2 1,3,5-trimethyl-1H-pyrazole Step2->Intermediate2 Step3 Chlorosulfonylation Intermediate2->Step3 Chlorosulfonic acid, Thionyl chloride, Chloroform FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Sulfonylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to pyrazole-4-sulfonamide derivatives. The methods outlined are based on established synthetic procedures and include data for reaction optimization.

Introduction

Pyrazole and sulfonamide moieties are crucial pharmacophores in drug discovery, appearing in a wide range of therapeutic agents.[1] The synthesis of pyrazole sulfonamides is a key process for developing new chemical entities with potential biological activity.[1] The primary route involves the sulfonylation of a pyrazole ring to form a pyrazole sulfonyl chloride, a highly reactive intermediate.[2] This electrophilic intermediate can then readily react with various nucleophiles, such as amines, to yield a diverse library of sulfonamide derivatives.[2] This protocol details the synthesis of substituted pyrazoles, their subsequent sulfonylation, and the final synthesis of pyrazole sulfonamides.

Synthesis of Starting Pyrazole Derivatives

The initial step involves the synthesis of the core pyrazole structure. The following protocols describe the preparation of 3,5-dimethyl-1H-pyrazole and its N-methylated analog, 1,3,5-trimethyl-1H-pyrazole.

2.1. Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This synthesis is achieved through the coupling of pentane-2,4-dione with hydrazine hydrate.[1][3]

  • Reagents: Pentane-2,4-dione, 85% Hydrazine Hydrate, Methanol.

  • Procedure:

    • In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.

    • Carefully add 85% hydrazine hydrate to the solution at a temperature of 25–35 °C. Note that this reaction is exothermic.[1]

    • Stir the reaction mixture. The reaction proceeds to give 3,5-dimethyl-1H-pyrazole quantitatively.[1]

2.2. Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This procedure involves the N-methylation of 3,5-dimethyl-1H-pyrazole using methyl iodide.[1]

  • Reagents: 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol), Potassium tert-butoxide (63 g, 561.7 mmol), Methyl iodide (57.6 g, 405.7 mmol), Tetrahydrofuran (THF), Ethyl acetate, Water.

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole in 210 mL of THF in a reaction vessel under a nitrogen atmosphere and cool the solution to 0 °C.[1][4]

    • Add potassium tert-butoxide in small portions to the cooled solution.[1][4]

    • After the addition is complete, allow the reaction mixture to warm to 25–30 °C and stir for approximately 40 minutes.[1][4]

    • Add a solution of methyl iodide in 90 mL of THF to the reaction mass over 30 minutes at 25–30 °C under a nitrogen atmosphere.[1][4]

    • Stir the reaction mixture for 16 hours at 25–30 °C, monitoring the reaction progress using thin-layer chromatography (TLC).[1][4]

    • Upon completion, quench the reaction by adding cold water, followed by ethyl acetate.[1][4]

    • Stir the mixture for 10 minutes, then separate the organic layer. Extract the aqueous layer again with ethyl acetate.[1][4]

    • Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.[1][4] The typical yield is around 78%.[1]

Core Protocol: Sulfonylation of Pyrazoles

This is the key step for producing the pyrazole sulfonyl chloride intermediate. The protocol uses chlorosulfonic acid for the sulfonation and thionyl chloride for the subsequent chlorination.[1][2]

  • Reagents: 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol), Chlorosulfonic acid (166.7 g, 1430 mmol), Thionyl chloride (40.8 g, 343.2 mmol), Chloroform (CHCl₃).

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid in 175 mL of chloroform and cool it to 0 °C.[1]

    • Separately, dissolve the starting pyrazole compound in 75 mL of chloroform.[1]

    • Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.[1]

    • After the addition, raise the temperature of the reaction mass to 60 °C and continue stirring for 10 hours.[1]

    • At 60 °C, add thionyl chloride to the reaction mixture over a period of 20 minutes.[1]

    • Stir the reaction for an additional 2 hours at 60 °C.[1]

    • Monitor the course of the reaction by TLC. After completion, the resulting product is the corresponding pyrazole-4-sulfonyl chloride.

Overall Synthesis Workflow

G cluster_0 Starting Material Synthesis cluster_1 Core Reaction cluster_2 Derivative Synthesis Start Pentane-2,4-dione + Hydrazine Pyrazole 3,5-Dimethyl-1H-pyrazole Start->Pyrazole Condensation Methylation Methylation (CH3I, K-tBuO) Pyrazole->Methylation Sulfonylation Sulfonylation (ClSO3H, SOCl2) Pyrazole->Sulfonylation MethylatedPyrazole 1,3,5-Trimethyl-1H-pyrazole Methylation->MethylatedPyrazole MethylatedPyrazole->Sulfonylation SulfonylChloride Pyrazole-4-sulfonyl chloride Sulfonylation->SulfonylChloride Coupling Amine Coupling (e.g., 2-Phenylethylamine) SulfonylChloride->Coupling Sulfonamide Pyrazole-4-sulfonamide Derivative Coupling->Sulfonamide

Caption: General workflow for pyrazole sulfonamide synthesis.

Protocol: Synthesis of Pyrazole-4-Sulfonamide Derivatives

The pyrazole-4-sulfonyl chloride is reacted with an amine to form the final sulfonamide product. This example uses 2-phenylethylamine.[1]

  • Reagents: Pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol), 2-Phenylethylamine (65.5 mg, 2.7 mmol), Diisopropylethylamine (DIPEA) (99.6 mg, 3.85 mmol), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve 2-phenylethylamine in 5 volumes of dichloromethane in a reaction vessel at 25–30 °C.[1]

    • Add diisopropylethylamine to the solution.[1]

    • Separately, dissolve the pyrazole-4-sulfonyl chloride in 5 volumes of dichloromethane.[1]

    • Add the pyrazole-4-sulfonyl chloride solution to the amine mixture at 25–30 °C.[1]

    • Stir the reaction mass for 16 hours at 25–30 °C, monitoring completion by TLC.[1]

    • After the reaction is complete, add 10 volumes of cold water and stir for 10 minutes.[1]

    • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.[1][5]

    • Purify the crude compound using column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.[1][5]

Pyrazole Sulfonylation Reaction Scheme

G cluster_reactants Reactants cluster_product Product Pyrazole Substituted Pyrazole Product Pyrazole-4-sulfonyl chloride Pyrazole->Product Sulfonylation CHCl3, 60°C Reagents 1. Chlorosulfonic Acid (ClSO3H) 2. Thionyl Chloride (SOCl2)

Caption: Reaction scheme for the sulfonylation of a pyrazole ring.

Data Presentation: Reaction Optimization

Optimization studies are crucial for achieving good yields and minimizing reaction times.[1] The following tables summarize the results from optimization studies for the sulfonylation and subsequent amine coupling steps.

Table 1: Optimization of Sulfonylation Conditions [1] (Reaction conditions: Pyrazole compound (1.0 equiv), chlorosulfonic acid (5.5 equiv), thionyl chloride (1.32 equiv), and solvent (10 vol))

EntryPyrazole Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
13,5-dimethyl-1H-pyrazoleCHCl₃601290
21,3,5-trimethyl-1H-pyrazoleCHCl₃601285
33,5-dimethyl-1H-pyrazoleDCM40 (reflux)2475
41,3,5-trimethyl-1H-pyrazoleDCM40 (reflux)2472

Table 2: Optimization of Sulfonamide Synthesis (Amine Coupling) [1] (Reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2-phenylethylamine)

EntryBaseSolventTime (h)Yield (%)
1TEADCM1646
2TEATHF2435
3TEAAcetonitrile1840
4DIPEADCM1655
5DIPEATHF2447
6DIPEAAcetonitrile1851

TEA: Triethylamine; DIPEA: Diisopropylethylamine; DCM: Dichloromethane; THF: Tetrahydrofuran. Analysis of the data indicates that using DIPEA as a base in DCM provides the best yield for the sulfonamide coupling reaction.[1]

Characterization of Pyrazole Sulfonyl Derivatives

The synthesized pyrazole sulfonamide derivatives should be characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.[1][6][7][8]

  • General Protocol:

    • Sample Preparation: For NMR spectroscopy, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Spectroscopic Analysis:

      • NMR Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure.[1][6][8]

      • FT-IR Spectroscopy: Use Fourier Transform Infrared (FT-IR) spectroscopy to identify characteristic functional groups (e.g., S=O stretches for the sulfonyl group, N-H stretches for the sulfonamide).[1][6]

      • Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight of the synthesized compound.

    • Elemental Analysis: Perform elemental analysis (CHN) to determine the elemental composition and confirm the empirical formula.[1][6]

References

Application Notes and Protocols: Synthesis and Utility of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in the development of novel sulfonamide derivatives with potential therapeutic applications. The protocols and data presented are collated from recent scientific literature to facilitate further research and development in this area.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When coupled with a sulfonamide group, the resulting pyrazole sulfonamides have shown significant potential as therapeutic agents.[3] Specifically, this compound serves as a key intermediate for the synthesis of a diverse library of N-substituted sulfonamides. Recent studies have highlighted the antiproliferative activity of sulfonamides derived from this precursor, suggesting their potential as novel anticancer agents.[1]

Synthesis of this compound and Derived Sulfonamides

The synthesis of the target sulfonamides is a multi-step process that begins with the preparation of 1,3,5-trimethyl-1H-pyrazole, followed by sulfonylation to yield the key sulfonyl chloride intermediate. This intermediate is then reacted with various primary or secondary amines to produce the final sulfonamide compounds.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Synthesis of N-substituted Sulfonamides cluster_3 Step 4: Biological Evaluation A 3,5-dimethyl-1H-pyrazole B Potassium tert-butoxide, THF, 0 °C to 25-30 °C A->B C Methyl iodide, THF, 25-30 °C B->C D Workup and Purification C->D E 1,3,5-trimethyl-1H-pyrazole D->E F 1,3,5-trimethyl-1H-pyrazole E->F G Chlorosulfonic acid, Chloroform, 0 °C to 60 °C F->G H Thionyl chloride, 60 °C G->H I Workup H->I J This compound I->J K This compound J->K L Amine (R-NH2), DIPEA, Dichloromethane, 25-30 °C K->L M Workup and Purification L->M N N-substituted-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide M->N O Synthesized Sulfonamides N->O P In vitro Antiproliferative Assay (e.g., U937 cells) O->P Q IC50 Determination P->Q

Figure 1: General workflow for the synthesis and evaluation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole[1]
  • Reaction Setup: To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions under a nitrogen atmosphere.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to 25–30 °C and stir for 40 minutes.

  • Methylation: Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mass at 25–30 °C for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, add cold water followed by ethyl acetate. Stir the contents for 10 minutes and separate the organic layer. Extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.

Protocol 2: Synthesis of this compound[1]
  • Reaction Setup: Prepare a solution of 1,3,5-trimethyl-1H-pyrazole (25 g, corresponding to the yield from the previous step) in 75 mL of chloroform.

  • Sulfonylation: Add this mixture slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

  • Heating: Raise the temperature of the reaction mass to 60 °C and continue stirring for 10 hours.

  • Thionyl Chloride Addition: To this reaction mass, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes.

  • Further Reaction: Stir the reaction mixture for an additional 2 hours at 60 °C. Monitor the reaction progress by TLC.

  • Isolation: After completion, the lower organic layer containing the product is separated, dried over sodium sulfate, and evaporated under vacuum to yield this compound.

Protocol 3: General Procedure for the Synthesis of N-substituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides[1]
  • Reaction Setup: In a reaction vessel, dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) in 5 volumes of dichloromethane.

  • Base Addition: Add diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution at 25–30 °C.

  • Sulfonyl Chloride Addition: Add a solution of this compound (1.0 equivalent) in 5 volumes of dichloromethane to the reaction mixture at 25–30 °C.

  • Reaction: Stir the reaction mass for 16 hours at 25–30 °C. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.

  • Extraction and Purification: Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product. Purify the crude compound by column chromatography to yield the pure N-substituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Quantitative Data Summary

The following tables summarize the yields of the key intermediates and the antiproliferative activity of a representative synthesized sulfonamide.

Table 1: Synthesis Yields

CompoundStarting MaterialReagentsSolventYield (%)Reference
1,3,5-trimethyl-1H-pyrazole3,5-dimethyl-1H-pyrazolePotassium tert-butoxide, Methyl iodideTHF78[1]
This compound1,3,5-trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform90[1]
N-(3-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideThis compound, 3-chlorophenethylamineDIPEADichloromethane51[1]

Table 2: In Vitro Antiproliferative Activity [1]

CompoundCell LineIC₅₀ (µM)
N-(3-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideU93715.6

Potential Signaling Pathways

While the exact mechanism of action for sulfonamides derived from this compound is still under investigation, the broader class of pyrazole sulfonamides has been shown to exert its anticancer effects through various mechanisms. One of the most prominent is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.

Carbonic Anhydrase Inhibition Pathway

G cluster_0 Tumor Microenvironment cluster_1 Intracellular pH Regulation cluster_2 Therapeutic Intervention cluster_3 Cellular Consequences Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX pHi_decrease Intracellular Acidosis (↓ pHi) CAIX->pHi_decrease CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA IX H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Extracellular Extracellular H_HCO3->Extracellular Export pHe_increase Extracellular Alkalinization (↑ pHe) Extracellular->pHe_increase Sulfonamide 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Sulfonamide->CAIX Inhibition Proliferation ↓ Cell Proliferation pHi_decrease->Proliferation Apoptosis ↑ Apoptosis pHi_decrease->Apoptosis Metastasis ↓ Metastasis pHe_increase->Metastasis

Figure 2: Hypothesized mechanism of action via carbonic anhydrase IX inhibition.

In hypoxic tumor environments, the transcription factor HIF-1α is stabilized, leading to the upregulation of carbonic anhydrase IX (CA IX) at the cell surface. CA IX catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. The export of these ions contributes to the maintenance of a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell proliferation and survival, while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis. Pyrazole sulfonamides can inhibit CA IX, leading to intracellular acidosis, which in turn can inhibit cell proliferation and induce apoptosis.

mTOR and Autophagy Pathway

Some pyrazole derivatives have been shown to modulate the mTOR signaling pathway and autophagy, which are critical for cancer cell growth and survival.

G cluster_0 mTORC1 Signaling cluster_1 Autophagy Regulation cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome PI3K_AKT PI3K/AKT Pathway mTORC1 mTORC1 PI3K_AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ULK1 ULK1 Complex mTORC1->ULK1 Inhibition ReducedGrowth Reduced Cell Growth mTORC1->ReducedGrowth Autophagy_init Autophagy Initiation ULK1->Autophagy_init Autophagy_mod Modulation of Autophagy Autophagy_init->Autophagy_mod Pyrazole_Sulfonamide Pyrazole Sulfonamide Derivative Pyrazole_Sulfonamide->mTORC1 Inhibition

Figure 3: Potential modulation of the mTOR and autophagy pathways.

The PI3K/AKT/mTORC1 signaling pathway is a key regulator of cell growth and proliferation. Active mTORC1 also suppresses autophagy by inhibiting the ULK1 complex. Certain pyrazole-containing compounds have been found to inhibit mTORC1 activity. This inhibition would lead to a decrease in cell growth and proliferation. Simultaneously, the inhibition of mTORC1 would relieve its suppression of the ULK1 complex, thereby modulating the process of autophagy. The precise role of autophagy modulation in the context of these specific sulfonamides (pro-survival or pro-death) would require further investigation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives. The straightforward and high-yielding synthetic protocols outlined in this document provide a solid foundation for the generation of compound libraries for screening purposes. The demonstrated antiproliferative activity of sulfonamides derived from this intermediate warrants further investigation into their specific molecular targets and mechanisms of action to fully elucidate their therapeutic potential in oncology and other disease areas. Future studies should focus on expanding the structure-activity relationship (SAR) and identifying the specific signaling pathways modulated by these promising compounds.

References

Application Notes and Protocols: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a reagent in organic synthesis. The primary application highlighted is the synthesis of pyrazole-4-sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry.

Application Notes

Reagent Overview:

This compound is a versatile reagent primarily employed for the introduction of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl moiety onto nucleophiles. Its most prominent application is in the synthesis of N-substituted pyrazole-4-sulfonamides through reaction with primary and secondary amines.

Key Applications:

  • Synthesis of Pyrazole-4-Sulfonamides: The reagent readily reacts with a wide range of amines to furnish the corresponding sulfonamides in good yields.[1] The resulting pyrazole-sulfonamide core is a recognized pharmacophore present in numerous biologically active compounds.

  • Medicinal Chemistry Scaffolds: Pyrazole and sulfonamide moieties are individually and collectively important in drug discovery.[1] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the sulfonamide group is a key feature in various therapeutic agents. The combination of these two functionalities in pyrazole-4-sulfonamides makes them attractive targets for the development of new therapeutic agents.[1]

Logical Workflow for Synthesis of Pyrazole-4-Sulfonamides:

G cluster_0 Synthesis of 1,3,5-Trimethyl-1H-pyrazole cluster_1 Synthesis of the Reagent cluster_2 Sulfonamide Formation 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Potassium tert-butoxide, Methyl iodide, THF Potassium tert-butoxide, Methyl iodide, THF 3,5-Dimethyl-1H-pyrazole->Potassium tert-butoxide, Methyl iodide, THF 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Potassium tert-butoxide, Methyl iodide, THF->1,3,5-Trimethyl-1H-pyrazole Chlorosulfonic acid, Thionyl chloride, Chloroform Chlorosulfonic acid, Thionyl chloride, Chloroform 1,3,5-Trimethyl-1H-pyrazole->Chlorosulfonic acid, Thionyl chloride, Chloroform This compound This compound Chlorosulfonic acid, Thionyl chloride, Chloroform->this compound Amine (R-NH2), DIPEA, Dichloromethane Amine (R-NH2), DIPEA, Dichloromethane This compound->Amine (R-NH2), DIPEA, Dichloromethane N-Substituted-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide N-Substituted-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Amine (R-NH2), DIPEA, Dichloromethane->N-Substituted-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Caption: Synthetic workflow from starting materials to final pyrazole-4-sulfonamide products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from 1,3,5-trimethyl-1H-pyrazole.

Reaction Scheme:

G pyrazole 1,3,5-Trimethyl-1H-pyrazole reagents + Chlorosulfonic acid + Thionyl chloride pyrazole->reagents product This compound reagents->product

Caption: Synthesis of the title reagent.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (g)Moles (mmol)
1,3,5-Trimethyl-1H-pyrazole1072-91-9110.1625227
Chlorosulfonic acid7790-94-5116.52166.71430
Thionyl chloride7719-09-7118.9740.8343.2
Chloroform67-66-3119.38250 mL-

Procedure:

  • In a fume hood, a solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in chloroform (75 mL) is prepared.

  • This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over a period of 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured into ice water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Results:

ProductPhysical AppearanceYield (g)Yield (%)
This compoundPale yellow solid46.990

Data sourced from a study on pyrazole-sulfonamide derivatives.[1]

Protocol 2: Synthesis of N-Substituted-1,3,5-trimethyl-1H-pyrazole-4-sulfonamides

This protocol details the general procedure for the reaction of this compound with an amine to form the corresponding sulfonamide.

Reaction Scheme:

G sulfonyl_chloride This compound amine + Amine (R-NH2) sulfonyl_chloride->amine product N-Substituted-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide amine->product

References

Application Notes and Protocols for Pyrazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets through various interactions, such as hydrogen bonding and π-π stacking.[3] This has led to the development of numerous pyrazole-containing drugs approved by the FDA for treating a broad spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4] Pyrazole derivatives are known for their metabolic stability and favorable drug-like properties.[5][6] This document provides detailed application notes on the use of pyrazole compounds in several key therapeutic areas, complete with quantitative data and detailed experimental protocols for their synthesis and evaluation.

Application Note 1: Anticancer Activity of Pyrazole Compounds

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily by acting as protein kinase inhibitors (PKIs).[7][8] Aberrant kinase activity is a major driver of tumor development, making kinases a prime target for cancer therapy.[5] The pyrazole scaffold is considered a "privileged structure" in the design of PKIs due to its synthetic accessibility and ability to mimic the adenine region of ATP, thus competing for the enzyme's binding site.[5] Several FDA-approved, pyrazole-containing kinase inhibitors, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), have revolutionized the treatment of specific cancers.[5]

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro activity of representative pyrazole-based kinase inhibitors against various cancer-related targets.

Compound/DrugTarget Kinase(s)IC50 Value(s)Target Cancer Cell Line(s)IC50 Value(s)Reference(s)
Crizotinib ALK, c-MET24 nM (ALK), 8 nM (c-MET)H3122 (Lung)21 nM[5]
Ruxolitinib JAK1, JAK23.3 nM (JAK1), 2.8 nM (JAK2)Ba/F3-JAK2V617F127 nM[5]
Encorafenib BRAF V600E0.3 nMA375 (Melanoma)12 nM[5]
Compound 6 Aurora A0.16 µMHCT116 (Colon), MCF7 (Breast)0.39 µM, 0.46 µM[7]
Compound 17 Chk217.9 nM--[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole compound to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates[10]

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Cell Treatment:

    • Prepare serial dilutions of the test pyrazole compound in complete culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[9][10]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[10]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start_end start_end process process incubation incubation measurement measurement start Start: Prepare Cells & Reagents seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24h) for Cell Adhesion seed->incubate1 treat 3. Treat Cells with Pyrazole Compound incubate1->treat incubate2 4. Incubate (24-72h) for Drug Exposure treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC50) read->analyze

Caption: General workflow for the MTT cytotoxicity assay.

Application Note 2: Anti-inflammatory Activity of Pyrazole Compounds

The anti-inflammatory properties of pyrazole compounds are best exemplified by Celecoxib (Celebrex), a selective inhibitor of cyclooxygenase-2 (COX-2).[11] The discovery of two COX isoforms, COX-1 and COX-2, was a landmark in understanding inflammation.[11] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[12][13] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[14] Celecoxib's pyrazole structure allows it to selectively bind to the larger active site of the COX-2 enzyme, providing potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[11][13]

Quantitative Data: COX Inhibition by Celecoxib

The selectivity of an NSAID is often expressed as the ratio of IC50 values for COX-1/COX-2. A higher ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib 150.04375[11]
Rofecoxib >10000.018>55,555[11]
Ibuprofen 13310.42[14]
Naproxen 5.89.20.63[14]

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Pathway cluster_membrane Cell Membrane stimulus stimulus molecule molecule enzyme enzyme product product inhibitor inhibitor effect effect ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate InflammatoryStimuli Inflammatory Stimuli (Cytokines, Growth Factors) InflammatoryStimuli->COX2 Induces Expression PGs Prostaglandins (PGH2) COX2->PGs Catalyzes Conversion Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation Pain & Inflammation PGs->Inflammation Mediates

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

A common method for synthesizing Celecoxib involves the condensation of a substituted β-dione with a hydrazine derivative.[11]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride[11]

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate, Heptane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[11]

  • Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution, followed by a catalytic amount of hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine to remove unreacted acid and salts.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[11]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Celecoxib_Synthesis reagent reagent process process purification purification product product reagent1 4,4,4-Trifluoro-1-(p-tolyl) butane-1,3-dione dissolve 1. Dissolve in Ethanol + Catalytic HCl reagent1->dissolve reagent2 4-Sulfamoylphenylhydrazine HCl reagent2->dissolve reflux 2. Heat to Reflux (Monitor by TLC) dissolve->reflux workup 3. Cool, Evaporate Solvent, & Extract with Ethyl Acetate reflux->workup purify 4. Purify by Recrystallization workup->purify celecoxib Final Product: Celecoxib purify->celecoxib

Caption: Workflow for the synthesis of Celecoxib.

Application Note 3: Antimicrobial Activity of Pyrazole Compounds

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1][15] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms. The evaluation of new antimicrobial agents frequently begins with qualitative screening methods like the Zone of Inhibition test.[16]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The Kirby-Bauer (agar disk diffusion) method is a standard qualitative test where the diameter of the zone of inhibition is measured to assess antimicrobial potency.[17][18]

CompoundTest MicroorganismZone of Inhibition (mm)Reference(s)
Compound 6b Staphylococcus aureus (MRSA)18[19]
Compound 6d Staphylococcus aureus (MRSA)16[19]
Ampicillin Staphylococcus aureus (MRSA)22[19]
Compound 6b Escherichia coli14[19]
Compound 6d Escherichia coli12[19]
Ampicillin Escherichia coli19[19]
Experimental Protocol: Zone of Inhibition Test (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of a substance's ability to inhibit microbial growth.[16][17]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates[17]

  • Sterile paper filter discs (6 mm diameter)

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ampicillin) and negative control (solvent) discs

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[16]

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the test pyrazole compound.

    • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.[20] Ensure discs are pressed down gently to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[17]

  • Measurement and Interpretation:

    • After incubation, observe the plate for clear zones around the discs where bacterial growth has been inhibited.

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[17]

    • A larger zone diameter indicates greater antimicrobial potency of the test compound.[21]

Application Note 4: Pyrazoles in Neurological Disorders

Pyrazole-containing compounds are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[22][23][24] Their therapeutic potential stems from their ability to target key pathologies, including the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in cognitive decline and neuronal degradation.[25][26] Pyrazole derivatives have also shown promise in reducing the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[25][26]

Quantitative Data: Neuroprotective Activity of Pyrazole Derivatives

The following table highlights the activity of pyrazole compounds against targets relevant to neurodegenerative diseases.

CompoundTarget/AssayActivity (IC50 / % Inhibition)Disease RelevanceReference(s)
CDPPB mGluR5 Positive Allosteric ModulatorEC50 = 10 nMSchizophrenia, Parkinson's[3]
Difenamizole Analgesic-Neuropathic Pain[3]
Pyrazole Derivative A Acetylcholinesterase (AChE)IC50 = 0.07 µMAlzheimer's Disease[25]
Pyrazole Derivative B Monoamine Oxidase-B (MAO-B)IC50 = 0.12 µMParkinson's Disease[26]

References

Application Notes and Protocols: Preparation and Biological Screening of Pyrazole-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The pyrazole-4-sulfonamide scaffold serves as a versatile pharmacophore, and its derivatives have shown promise as inhibitors of various enzymes, such as protein kinases and carbonic anhydrases.[6][7][8][9]

Synthetic Protocols

The synthesis of pyrazole-4-sulfonamide derivatives can be achieved through several reliable methods. A common approach involves the reaction of a pyrazole intermediate with a suitable sulfonyl chloride.[1][2]

General Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamides

A facile two-step synthesis can be employed for the preparation of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.[1][2] The workflow for this synthesis is outlined below.

G cluster_synthesis Synthesis Workflow start Pentane-2,4-dione + Hydrazine Hydrate step1 3,5-Dimethyl-1H-pyrazole Synthesis start->step1 step2 Chlorosulfonation step1->step2 step3 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride step2->step3 step4 Reaction with Amine step3->step4 end Pyrazole-4-sulfonamide Derivatives step4->end

Caption: Synthetic workflow for pyrazole-4-sulfonamide derivatives.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole [2]

  • In a reaction vessel, dissolve pentane-2,4-dione in methanol.

  • Slowly add 85% hydrazine hydrate to the solution at 25–35 °C. Note: This reaction is exothermic.

  • Stir the reaction mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 3,5-dimethyl-1H-pyrazole, is obtained in quantitative yield.

Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride [1]

  • To a solution of 3,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a controlled temperature.

  • Following the addition, add thionyl chloride to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction mixture to isolate the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Protocol 3: Synthesis of N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamides [1][2]

  • Dissolve the desired amine (e.g., 2-phenylethylamine) in dichloromethane.

  • Add a base, such as diisopropylethylamine (DIPEA), to the solution at 25–30 °C.

  • Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction for 16 hours at 25–30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude compound by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.

Biological Screening Protocols

Pyrazole-4-sulfonamide derivatives have been evaluated for a range of biological activities. Below are protocols for common screening assays.

Antiproliferative Activity Assay

The antiproliferative activity of these compounds is often assessed against various cancer cell lines.

G cluster_screening Antiproliferative Screening Workflow start Cancer Cell Line Culture step1 Seed Cells in 96-well Plates start->step1 step2 Treat with Pyrazole-4-sulfonamide Derivatives step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Cell Viability Assay (e.g., CellTiter-Glo) step3->step4 step5 Measure Luminescence/Absorbance step4->step5 end Calculate IC50 Values step5->end

Caption: Workflow for antiproliferative screening.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay [1][2]

  • Culture the desired cancer cell line (e.g., U937) in appropriate media and conditions.

  • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-4-sulfonamide derivatives and a positive control (e.g., Mitomycin C).

  • Treat the cells with the compounds and controls, and incubate for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).

Antimicrobial Activity Assay

The antimicrobial properties of these derivatives can be determined using methods like the agar well diffusion assay.

Protocol 5: Agar Well Diffusion Method [3][10]

  • Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined volume of the pyrazole-4-sulfonamide derivative solution (dissolved in a suitable solvent like DMSO) into each well.

  • Use a standard antibiotic (e.g., Ofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well.

Kinase Inhibition Assay

Several pyrazole-4-sulfonamide derivatives have been identified as potent kinase inhibitors.[6][7][8]

G cluster_pathway Kinase Inhibition Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP to ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Biological_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Biological_Response Inhibitor Pyrazole-4-sulfonamide Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase signaling by pyrazole-4-sulfonamides.

Protocol 6: In Vitro Kinase Inhibition Assay (General) [11][12]

  • Prepare a reaction buffer suitable for the specific kinase being assayed.

  • In a 96-well plate, add the reaction buffer, the kinase, and the pyrazole-4-sulfonamide derivative at various concentrations.

  • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction at an optimal temperature for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., spectrophotometry, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary

The biological activity of representative pyrazole-4-sulfonamide derivatives is summarized below.

Table 1: Antiproliferative Activity of Pyrazole-4-sulfonamide Derivatives

Compound IDCell LineIC50 (µM)Reference
23b VariousNanomolar range[7]
23c VariousNanomolar range[7]
23d VariousNanomolar range[7]
11c VariousNot specified[5]

Table 2: Kinase Inhibitory Activity of Pyrazole-4-sulfonamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
23d JNK12[7]
23c JNK257[7]
23b JNK3125[7]
23b BRAF(V600E)98[7]
Various Abl protein kinaseLow micromolar[6]

Table 3: Antimicrobial and Antioxidant Activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide Derivatives [10]

Compound IDAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)Antioxidant Activity (IC50, µg/mL)
4b SignificantSignificantSignificant
4d SignificantSignificantSignificant
4e SignificantSignificantSignificant
Details on specific bacterial/fungal strains and quantitative values can be found in the cited reference.

Conclusion

The protocols and data presented in these application notes demonstrate that pyrazole-4-sulfonamide derivatives are a valuable class of compounds with diverse and potent biological activities. The synthetic routes are straightforward, and the screening methods are well-established, allowing for the efficient discovery and optimization of novel therapeutic agents based on this versatile scaffold. Further exploration of the structure-activity relationships of these derivatives is warranted to develop compounds with enhanced potency and selectivity for various biological targets.

References

The Versatile Building Block: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic synthetic building block, playing a crucial role in the development of a wide array of biologically active compounds. Its unique structural features, including the pyrazole core and the reactive sulfonyl chloride group, make it an invaluable tool for medicinal chemists and researchers in drug discovery. This pyrazole scaffold is a prominent feature in numerous pharmaceuticals, known for its ability to participate in various biological interactions. The sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonic esters, respectively. This reactivity allows for the facile introduction of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl group into diverse molecular frameworks, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of potent and selective bioactive molecules. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with a summary of the biological activities of the resulting compounds.

Synthetic Applications and Biological Significance

The pyrazole ring is a well-established pharmacophore found in a variety of approved drugs.[1] Its presence is associated with a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] The incorporation of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl moiety has been particularly successful in the design of selective enzyme inhibitors.

Anti-inflammatory Agents: COX-2 Inhibitors

A significant application of pyrazole-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4] COX-2 is an enzyme responsible for inflammation and pain. Selective inhibitors of COX-2, such as Celecoxib, offer the advantage of reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The this compound can be utilized to synthesize analogs of Celecoxib, a potent and selective COX-2 inhibitor.[5][6] The general synthetic approach involves the reaction of the sulfonyl chloride with an appropriate amine-containing scaffold.

Anticancer Agents: Kinase Inhibitors

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.[7] Several FDA-approved kinase inhibitors incorporate a pyrazole ring.[1] The 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl group can be incorporated into molecules designed to target specific kinases, such as G2019S-LRRK2, which is implicated in Parkinson's disease and some cancers.[8] The sulfonamide linkage formed from the sulfonyl chloride provides a stable and synthetically accessible means to connect the pyrazole core to other pharmacophoric elements.

The workflow for utilizing this compound in the synthesis of bioactive compounds typically involves a few key steps, from the synthesis of the building block itself to its reaction with a suitable amine to generate the final sulfonamide product.

G cluster_0 Synthesis of Building Block cluster_1 Synthesis of Bioactive Compound cluster_2 Biological Evaluation start 3,5-Dimethyl-1H-pyrazole methylated 1,3,5-Trimethyl-1H-pyrazole start->methylated Methylation sulfonyl_chloride This compound methylated->sulfonyl_chloride Sulfonylation sulfonamide Pyrazole-4-sulfonamide Derivative sulfonyl_chloride->sulfonamide Reaction with Amine amine Amine-containing Scaffold (e.g., 2-phenylethylamine derivatives) amine->sulfonamide evaluation In vitro/In vivo Assays (e.g., Antiproliferative, Anti-inflammatory) sulfonamide->evaluation G cluster_pathway Arachidonic Acid Pathway and COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Building_Block This compound Celecoxib_Analog Celecoxib Analog (Pyrazole Sulfonamide) Building_Block->Celecoxib_Analog Synthesis Celecoxib_Analog->COX2 Inhibition

References

Sulfonylation reaction conditions using chlorosulfonic acid and thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Sulfonylation Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonylation, the process of introducing a sulfonyl group (-SO₂-) into a molecule, is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. This document provides detailed application notes and experimental protocols for sulfonylation reactions utilizing two common and powerful reagents: chlorosulfonic acid and thionyl chloride.

Sulfonylation using Chlorosulfonic Acid

Application Notes

Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent primarily used for the direct chlorosulfonylation of aromatic compounds to form aryl sulfonyl chlorides.[1][2] This reaction is a classic example of electrophilic aromatic substitution (SE2).[3][4]

Mechanism: The reaction proceeds via an electrophilic attack on the aromatic ring. While the exact electrophile can vary with conditions, it is often considered to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid.[5][6] The reaction initially forms an aryl sulfonic acid, which is then converted to the corresponding sulfonyl chloride by reaction with excess chlorosulfonic acid.[7][8] Using an excess of the reagent is crucial to drive the reaction to completion and favor the formation of the sulfonyl chloride over the sulfonic acid.[2]

Scope and Limitations: This method is highly effective for electron-rich aromatic and heterocyclic compounds. The presence of electron-donating groups (e.g., alkyl, alkoxy) on the aromatic ring facilitates the reaction, allowing for milder conditions.[8] Conversely, electron-withdrawing groups (e.g., nitro, carboxyl) deactivate the ring, necessitating more forceful conditions such as higher temperatures and a larger excess of the reagent.[8] A significant limitation is the inherent acidity of the reaction, which restricts its use with acid-sensitive substrates.[9] Furthermore, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring.[7]

Key Considerations:

  • Stoichiometry: An excess of chlorosulfonic acid (typically 3-5 equivalents or more) is required to act as both the reagent and a solvent, ensuring the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[1][10]

  • Temperature Control: The reaction is highly exothermic and generates large volumes of hydrogen chloride (HCl) gas.[10] It is critical to perform the initial addition of the substrate at low temperatures (e.g., 0-15 °C) to control the reaction rate, followed by heating to ensure completion.[10][11]

  • Work-up: The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product.[10][12]

  • Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn.

Data Presentation: Reaction Conditions for Chlorosulfonylation
SubstrateMolar Ratio (Substrate:ClSO₃H)SolventTemperatureTimeYield (%)Reference
Acetanilide1 : 5Neat12-15 °C, then 60 °C2 h77 - 81 (crude)[10]
Acetanilide1 : 3NeatRT, then 60 °C3 h77 - 81 (crude)[10]
Benzo[b]thiophene1 : 4Neat-10 °C, then RT4 hNot Specified[11]
Aromatic Substrate1 : 8Neat-25 °C, then reflux (~155 °C)2 hNot Specified[13]
Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This protocol is adapted from Organic Syntheses.[10]

Materials:

  • Acetanilide (67.5 g, 0.5 mol)

  • Chlorosulfonic acid, freshly distilled (290 g, 165 mL, 2.49 mol)

  • Crushed ice

  • Deionized water

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (not required for solid addition)

  • Thermometer

  • Heating mantle

  • Cooling bath (running water)

  • Large beaker (2 L)

  • Büchner funnel and filter flask

Procedure:

  • Equip the 500 mL round-bottom flask with a mechanical stirrer and place it in a cooling bath.

  • Carefully charge the flask with chlorosulfonic acid (290 g, 2.49 mol) in a fume hood.

  • Cool the acid to 12-15 °C using the water bath.

  • While stirring, add the acetanilide (67.5 g, 0.5 mol) in small portions over approximately 15 minutes, maintaining the temperature at or below 20 °C. Caution: Vigorous evolution of HCl gas will occur. Ensure adequate ventilation.

  • Once the addition is complete and the initial exothermic reaction has subsided, remove the cooling bath.

  • Heat the reaction mixture to 60 °C for two hours to complete the reaction. The reaction is complete when the evolution of HCl gas ceases.

  • Prepare a slurry of crushed ice (approx. 1 kg) in a 2 L beaker inside the fume hood.

  • Very slowly and carefully, pour the warm, syrupy reaction mixture into the ice slurry with vigorous stirring. Caution: This is a highly exothermic quenching process.

  • The solid p-acetamidobenzenesulfonyl chloride will precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove residual acids.

  • The crude product (yield: 90-95 g, 77-81%) can be dried and used directly for subsequent reactions, such as amination.[10]

Mandatory Visualization: Chlorosulfonylation Mechanism

Chlorosulfonylation cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ 2ClSO3H->SO2Cl_plus HSO4_minus HSO₄⁻ 2ClSO3H->HSO4_minus HCl HCl 2ClSO3H->HCl Benzene Benzene Ring (Ar-H) SigmaComplex Sigma Complex [Ar(H)SO₂Cl]⁺ Benzene->SigmaComplex + SO₂Cl⁺ Product Aryl Sulfonyl Chloride (Ar-SO₂Cl) SigmaComplex->Product H_plus H⁺ SigmaComplex->H_plus - H⁺

Caption: Mechanism of electrophilic aromatic chlorosulfonylation.

Sulfonylation using Thionyl Chloride

Application Notes

Thionyl chloride (SOCl₂) is a versatile chlorinating agent. In the context of sulfonylation, its primary role is not to introduce the sulfonyl group to a carbon framework directly, but rather to convert sulfonic acids and their salts into highly reactive sulfonyl chlorides.[14][15][16] These sulfonyl chlorides are crucial intermediates for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[14]

Mechanism: The conversion of a sulfonic acid (R-SO₃H) to a sulfonyl chloride (R-SO₂Cl) involves the substitution of the hydroxyl (-OH) group with a chlorine atom. The reaction proceeds through a chlorosulfite intermediate. A major advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[14][17]

Scope and Applications:

  • From Sulfonic Acids: This is the most common application. It is a reliable method for preparing both alkyl and aryl sulfonyl chlorides from their corresponding sulfonic acids or sulfonate salts.[15][16]

  • From Sulfinic Acids: Thionyl chloride readily converts sulfinic acids (R-SO₂H) into sulfinyl chlorides (R-SOCl).[16][18]

  • Other Uses: Thionyl chloride is also widely used to convert carboxylic acids to acid chlorides and alcohols to alkyl chlorides.[17][19] The reaction with alcohols typically proceeds with inversion of stereochemistry via an Sₙ2 mechanism.[17]

Key Considerations:

  • Anhydrous Conditions: Thionyl chloride reacts exothermically with water.[16] Therefore, all reagents and solvents must be strictly anhydrous to prevent decomposition of the reagent and ensure high yields.

  • Catalysts: For less reactive substrates, catalysts such as N,N-dimethylformamide (DMF) or pyridine can be used to accelerate the reaction.[14]

  • Solvent: The reaction can be run neat (using excess thionyl chloride as the solvent) or in an inert aprotic solvent such as dichloromethane (DCM), chloroform, or toluene.[14][20]

  • Safety: Thionyl chloride is toxic, corrosive, and a lachrymator. It reacts with moisture to release HCl and SO₂ gases. It must be handled with extreme care in a well-ventilated fume hood with appropriate PPE.

Data Presentation: Reaction Conditions for Sulfonyl Chloride Synthesis
SubstrateMolar Ratio (Substrate:SOCl₂)SolventTemperatureTimeYield (%)Reference
Sodium p-toluenesulfinate dihydrate1 : 7.5NeatRoom Temp1.5 - 2 h86 - 92 (crude)[18]
Sulfonate-modified carbon nanoparticlesSubstrate in 30 mL DCM10 mL SOCl₂0 °C to RT2 - 3 hNot Specified[20]
Sulfonic Acids (general)Excess SOCl₂Neat or Inert SolventVaries (RT to Reflux)VariesTypically High[14][15][16]
3-Amino-2-chloropyridine (via diazonium salt)(Diazonium salt)Aqueous HCl / H₂O0 - 7 °C75 min70[21]
Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride from Sodium p-Toluenesulfonate

This protocol demonstrates the conversion of a sulfonate salt to a sulfonyl chloride, a common precursor step before amination. A similar procedure can be applied to the free sulfonic acid.

Materials:

  • Sodium p-toluenesulfonate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (or other inert solvent)

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, add sodium p-toluenesulfonate (1 eq.) and anhydrous toluene to a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Carefully add thionyl chloride (2-3 eq.) to the suspension.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to handle the evolved HCl and SO₂ gases.

  • Heat the mixture to reflux and stir until the reaction is complete (can be monitored by TLC or the cessation of gas evolution). This typically takes several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Note: Ensure the vacuum pump is protected from corrosive gases with a cold trap or base trap.

  • The resulting crude p-toluenesulfonyl chloride can be purified by distillation under high vacuum or recrystallization, or used directly in the next step (e.g., reaction with an amine to form a sulfonamide).

Mandatory Visualization: Sulfonamide Synthesis Workflow

Sulfonamide_Workflow Start Sulfonic Acid (R-SO₃H) Intermediate Sulfonyl Chloride (R-SO₂Cl) Start->Intermediate + SOCl₂ - SO₂ - HCl FinalProduct Sulfonamide (R-SO₂NR'R'') Intermediate->FinalProduct Amine Primary/Secondary Amine (R'R''NH) Amine->FinalProduct Base Base (e.g., Pyridine) (to neutralize HCl) Base->FinalProduct

Caption: General workflow for sulfonamide synthesis.

References

The Role of Pyrazoles in the Development of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid mediator palmitoylethanolamide (PEA).[1][2] PEA is an endogenous anti-inflammatory and analgesic agent that exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3] By inhibiting NAAA, the endogenous levels of PEA are increased, leading to enhanced and prolonged PPAR-α signaling, which in turn mitigates inflammatory responses and pain.[1][2] This mechanism has positioned NAAA as a promising therapeutic target for a range of inflammatory and pain-related conditions.

Among the various chemical scaffolds investigated for NAAA inhibition, pyrazole-containing compounds have emerged as a particularly promising class. This document provides detailed application notes, quantitative data, and experimental protocols related to the use of pyrazole-based inhibitors in NAAA research and drug development.

Pyrazole-Based NAAA Inhibitors: A Prominent Class

A significant advancement in the development of NAAA inhibitors has been the discovery of a novel class of compounds featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core.[1][2] These non-covalent inhibitors have demonstrated high potency and systemic availability, making them valuable tools for both in vitro and in vivo studies.[1]

Structure-Activity Relationship (SAR)

Initial screening and subsequent SAR studies led to the identification of key structural features that govern the inhibitory activity of this pyrazole class. The pyrazole moiety, in particular, has been a focal point of optimization. For instance, substitutions on the pyrazole ring can significantly influence potency, with a 3,5-dimethylpyrazole group showing favorable interactions within the NAAA active site.[1] The evolution from early hits to highly potent leads, such as ARN16186 and its optimized successor ARN19689, highlights the importance of the pyrazole scaffold in achieving high affinity and drug-like properties.[1]

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of key pyrazole-based NAAA inhibitors.

Table 1: In Vitro Potency of Pyrazole Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitors
Compound IDStructureh-NAAA IC50 (µM)[1]
ARN16186 (39) 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(4-methylphenoxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.036
ARN19689 (50) 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(5-(ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.042
Compound 1 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (4-(pyrazin-2-yloxy)piperidin-1-yl)amide1.09
Compound 30 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.16
Compound 31 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-phenoxy-8-azabicyclo[3.2.1]oct-8-yl)amide0.093
Compound 33 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(p-tolyloxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.036
Compound 35 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(m-tolyloxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.614
Compound 36 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(o-tolyloxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.291
Compound 43 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(4-(trifluoromethyl)phenoxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.212
Compound 44 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(4-methoxyphenoxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.175
Compound 45 4-((endo-8-((3,5-dimethyl-1H-pyrazole-4-sulfonyl)carbamoyl)-8-azabicyclo[3.2.1]oct-3-yl)oxy)benzonitrile0.757
Compound 46 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (endo-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl)amide0.143
Table 2: Pharmacokinetic Parameters of Lead Pyrazole NAAA Inhibitors in Mice
Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)F (%)
ARN16186 (39) i.v.210230.084990.7-
p.o.101850.253441.114
ARN19689 (50) i.v.211400.0810011.0-
p.o.1011770.2531631.863

Experimental Protocols

Protocol 1: Fluorometric NAAA Activity Assay

This high-throughput assay measures NAAA activity using the synthetic substrate N-(4-methylcoumarin)palmitamide (PAMCA), which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon hydrolysis.

Materials:

  • Recombinant human NAAA protein

  • NAAA Assay Buffer: 3 mM DTT, 0.1% Triton X-100, 0.05% BSA in 150 mM NaCl, pH 4.5

  • Test compounds (pyrazole inhibitors) dissolved in DMSO

  • PAMCA substrate solution in DMSO

  • Black, half-volume 96-well plates

  • Fluorescence plate reader

Procedure:

  • Dilute the recombinant human NAAA protein to 0.25 µg/mL in the NAAA Assay Buffer.

  • Add 20 µL of the diluted enzyme solution to each well of the 96-well plate.

  • Add 2 µL of the test compound solution (or DMSO for control) at various concentrations to the wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 2 µL of the PAMCA substrate solution (final concentration typically 20 µM).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This model is used to evaluate the anti-inflammatory effects of NAAA inhibitors in an acute inflammatory setting.

Materials:

  • Male C57BL/6J mice (or other appropriate rodent strain)

  • Lambda-carrageenan solution (1% w/v in sterile saline)

  • Test compound (e.g., ARN19689) formulated for oral or intraperitoneal administration

  • Vehicle control

  • Plethysmometer or calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer the test compound or vehicle to the animals at the desired dose and route (e.g., oral gavage).

  • After a predetermined time (e.g., 1 hour post-drug administration), induce inflammation by injecting 50 µL of the 1% carrageenan solution into the plantar surface of the left hind paw.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • The increase in paw volume or thickness is a measure of the inflammatory edema.

  • Calculate the percentage of inhibition of paw edema for the drug-treated groups compared to the vehicle-treated group.

Mandatory Visualizations

NAAA Signaling Pathway

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus NAPE_PLD NAPE-PLD Inflammatory_Stimulus->NAPE_PLD activates PEA_synthesis PEA Synthesis NAPE_PLD->PEA_synthesis Membrane_Precursors Membrane Precursors Membrane_Precursors->NAPE_PLD PEA PEA PEA_synthesis->PEA NAAA NAAA PEA->NAAA PPARa PPAR-α PEA->PPARa activates Degradation Degradation (Palmitic Acid + Ethanolamine) NAAA->Degradation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->NAAA inhibits Gene_Transcription Modulation of Gene Transcription PPARa->Gene_Transcription Anti_inflammatory_Analgesic Anti-inflammatory & Analgesic Effects Gene_Transcription->Anti_inflammatory_Analgesic

Caption: NAAA Signaling Pathway and Point of Intervention by Pyrazole Inhibitors.

Experimental Workflow for NAAA Inhibitor Evaluation

Experimental_Workflow Start Start: Pyrazole Compound Library In_Vitro_Screening In Vitro Screening: Fluorometric NAAA Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Pharmacokinetics Pharmacokinetic (PK) Studies (in vivo) Lead_Identification->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Studies: Carrageenan-induced Paw Edema Lead_Identification->In_Vivo_Efficacy Data_Analysis Data Analysis and Candidate Selection Pharmacokinetics->Data_Analysis In_Vivo_Efficacy->Data_Analysis

Caption: Workflow for the discovery and evaluation of pyrazole-based NAAA inhibitors.

General Structure of Pyrazole Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitors

General_Structure structure Pyrazole Pyrazole Ring Sulfonamide Sulfonamide Linker Pyrazole->Sulfonamide R1, R2 substitutions Azabicyclooctane Azabicyclo[3.2.1]octane Core Sulfonamide->Azabicyclooctane Linker_X Linker (e.g., -O-) Azabicyclooctane->Linker_X Aryl_Group Aryl/Heteroaryl Group Linker_X->Aryl_Group R3 substitutions

Caption: Core scaffold of pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrazoloquinolines from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazoloquinolines are a class of fused heterocyclic compounds that integrate pyrazole and quinoline scaffolds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties, as well as their potential use as fluorescent sensors.[1][2][3] The synthesis of these molecules is a key focus of organic chemistry, with numerous strategies developed to construct the fused ring system. This document details several robust methods for synthesizing pyrazoloquinolines, starting from readily available pyrazole precursors. The protocols outlined herein provide a guide for chemists to select and perform the most suitable synthesis for their target compounds.

Synthesis of 1H-Pyrazolo[3,4-b]quinolines

This isomer is one of the most extensively studied, with several established synthetic routes. The primary strategies involve forming the quinoline ring onto a pre-existing pyrazole core.

Method 1: Friedländer-Type Condensation

The Friedländer annulation is a classical and straightforward method for quinoline synthesis. In the context of pyrazoloquinolines, it involves the condensation of an o-aminobenzaldehyde or o-aminobenzophenone with a pyrazolone, which contains an active methylene group.[4] This two-component reaction forms the N9-C9a and C3a-C4 bonds of the final fused system.[4]

G cluster_reactants Reactants Pyrazolone Pyrazolone (Active Methylene) Process Friedländer Condensation Pyrazolone->Process oAmino o-Aminoaryl Aldehyde or Ketone oAmino->Process Product 1H-Pyrazolo[3,4-b]quinoline Process->Product

Caption: General workflow for Friedländer synthesis of pyrazoloquinolines.

Quantitative Data Summary:

Starting PyrazoloneStarting AmineCatalyst/SolventTemp. (°C)TimeYield (%)Reference
1,3-Dimethylpyrazol-5-oneo-AminobenzaldehydeAcetic AcidReflux--[1]
1-Phenyl-3-methylpyrazol-5-oneo-AminoacetophenoneAcetic AcidReflux--[1]
Pyrazolone-5Anthranilic AcidAnhydrous CH3COONa---[1]

Experimental Protocol: General Friedländer Synthesis

  • Step 1: Dissolve equimolar amounts of the appropriate pyrazolone (e.g., 1,3-dimethylpyrazol-5-one) and the o-aminoaryl aldehyde or ketone (e.g., o-aminobenzaldehyde) in a suitable solvent such as glacial acetic acid.[1]

  • Step 2: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Upon completion, cool the reaction mixture to room temperature.

  • Step 4: Pour the mixture into ice-water to precipitate the crude product.

  • Step 5: Filter the solid, wash with water, and dry.

  • Step 6: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 1H-pyrazolo[3,4-b]quinoline.

Method 2: From 5-Chloro-4-formylpyrazoles and Aromatic Amines

This versatile method utilizes 5-chloro-4-formylpyrazoles, which are obtained via Vilsmeier-Haack formylation of 5-chloropyrazoles.[1] The subsequent reaction with various aromatic amines under thermal conditions leads to the formation of the pyrazoloquinoline skeleton.[4] This reaction can require severe conditions, such as high temperatures, especially when less reactive 4-aroyl-5-chloropyrazoles are used.[1][4]

G cluster_reactants Reactants ChloroPy 5-Chloro-4-formylpyrazole Process Thermal Cyclization ChloroPy->Process Aniline Aromatic Amine Aniline->Process Product 1H-Pyrazolo[3,4-b]quinoline Process->Product

Caption: Synthesis from 5-chloro-4-formylpyrazoles and anilines.

Quantitative Data Summary:

Starting PyrazoleStarting AmineConditionsTimeYield (%)Reference
5-Chloro-4-formylpyrazoleAromatic Amines220 °C2-3 hModerate to Good[1][4]
4-Aroyl-5-chloropyrazoleAromatic Amines220 °C2-3 hModerate to Good[1]

Experimental Protocol: Synthesis from 4-Aroyl-5-chloropyrazoles

  • Step 1: Synthesize the 4-aroyl-5-chloropyrazole precursor by acylating a 5-chloropyrazole with an aromatic acid chloride in the presence of aluminum chloride, or by reacting a pyrazolone with an acid chloride followed by chlorination with phosphorus oxychloride.[1][4]

  • Step 2: In a high-temperature reaction vessel, mix the 4-aroyl-5-chloropyrazole with an excess of the desired aromatic amine.

  • Step 3: Heat the mixture at 220 °C for 2 to 3 hours.[1][4]

  • Step 4: After cooling, treat the reaction mass with a suitable solvent to precipitate the product and dissolve unreacted starting materials.

  • Step 5: Isolate the crude product by filtration.

  • Step 6: Purify the product via column chromatography or recrystallization to yield the target 1H-pyrazolo[3,4-b]quinoline.

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules in a single step. For pyrazolo[3,4-b]quinolines, a common MCR involves the reaction of an aromatic aldehyde, a 5-aminopyrazole, and a cyclic 1,3-dicarbonyl compound like dimedone.[5][6][7] These reactions are often promoted by a catalyst and can be performed under environmentally friendly conditions, such as using microwave irradiation in ethanol.[6]

G cluster_reactants Reactants Aldehyde Aromatic Aldehyde Process One-Pot Reaction (Catalyst / MW) Aldehyde->Process AminoPy 5-Aminopyrazole AminoPy->Process Dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) Dicarbonyl->Process Product 1H-Pyrazolo[3,4-b]quinoline Derivative Process->Product

Caption: Workflow for the multicomponent synthesis of pyrazoloquinolines.

Quantitative Data Summary:

AldehydePyrazole1,3-DicarbonylCatalyst/SolventConditionsYield (%)Reference
Aryl Aldehydes5-Amino-3-methyl-1-phenylpyrazoleDimedoneNone / aq. EthanolMW, Ambient Temp.Excellent[6]
Aromatic Aldehydes5-AminopyrazoloneDimedoneH3PW12O40RefluxGood[5]
Aldehydes5-Amino-1-phenyl-pyrazoles1,3-CyclodionesPyridine-2-carboxylic acid-84-98[7]

Experimental Protocol: Microwave-Assisted Multicomponent Synthesis [6]

  • Step 1: In a microwave-safe reaction vial, place the chosen aryl aldehyde (1 mmol), dimedone (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol).

  • Step 2: Add aqueous ethanol as the reaction medium.

  • Step 3: Seal the vial and place it in a microwave reactor.

  • Step 4: Irradiate the mixture at a suitable power and temperature (e.g., ambient temperature) for a short duration (typically 5-15 minutes), as determined by TLC monitoring.

  • Step 5: After the reaction is complete, cool the vial and collect the precipitated product by filtration.

  • Step 6: Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo-[3,4-b]-quinoline derivative. This protocol often avoids the need for chromatographic purification.[6]

Synthesis of Pyrazolo[4,3-c]quinolines

The synthesis of the pyrazolo[4,3-c]quinoline isomer often involves different precursors and strategies compared to the [3,4-b] isomer.

Method 4: Acid-Promoted Synthesis from Pyrazole-arylamines and β-Keto Esters

A modern approach to pyrazolo[4,3-c]quinolines involves the acid-promoted reaction between pyrazole-arylamines and β-keto esters.[8] This strategy is notable for proceeding via a C-C bond cleavage mechanism and demonstrates good functional group tolerance, providing the desired products in moderate to good yields under simple conditions.[8][9]

G cluster_reactants Reactants PyAmine Pyrazole-arylamine Process Acid-Promoted Cyclization (C-C Cleavage) PyAmine->Process Ketoester β-Keto Ester Ketoester->Process Product Pyrazolo[4,3-c]quinoline Process->Product

Caption: Synthesis of pyrazolo[4,3-c]quinolines via C-C bond cleavage.

Quantitative Data Summary:

Pyrazole-arylamine Substrateβ-Keto Ester SubstrateAcid CatalystSolventTemp. (°C)Yield (%)Reference
Various (1H-pyrazol-5-yl)anilinesAryl β-keto esters (electron-rich & deficient)p-TsOHDCE8075-81[8]
(1H-pyrazol-5-yl)anilinesEthyl acetoacetatep-TsOHDCE80Good[8]
(1H-pyrazol-5-yl)anilinesEthyl benzoylacetatep-TsOHDCE80Good[8]

Experimental Protocol: General Procedure for Acid-Promoted Synthesis [8]

  • Step 1: To a solution of the 2-(1H-pyrazol-5-yl)aniline (0.2 mmol) in dichloroethane (DCE, 2.0 mL), add the β-keto ester (0.24 mmol) and p-toluenesulfonic acid (p-TsOH, 0.4 mmol).

  • Step 2: Stir the resulting mixture at 80 °C. Monitor the reaction progress by TLC.

  • Step 3: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Step 4: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Step 6: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 7: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[4,3-c]quinoline product.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sulfonylation Reactions with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in sulfonylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound and its subsequent sulfonylation reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound - Incomplete methylation of 3,5-dimethyl-1H-pyrazole.- Inefficient chlorosulfonylation.- Methylation: Use a strong base like potassium tert-butoxide in an appropriate solvent such as THF to ensure complete deprotonation before adding the methylating agent (e.g., methyl iodide).[1]- Chlorosulfonylation: A combination of chlorosulfonic acid and thionyl chloride in a solvent like chloroform has been shown to give high yields. Ensure the reaction is carried out at an elevated temperature (e.g., 60 °C) for a sufficient duration.[1]
Multiple Spots on TLC During Synthesis of the Sulfonyl Chloride - Presence of unreacted starting material or isomeric byproducts.- Monitor the reaction progress closely using TLC.[1]- Ensure slow and controlled addition of reagents, particularly during chlorosulfonylation, to minimize side reactions.[1]- Purification by column chromatography may be necessary if significant impurities are present.
Low Yield of Sulfonamide Product - Sub-optimal reaction conditions (base, solvent, temperature).- Steric hindrance from the substrate or the sulfonyl chloride.- Hydrolysis of the sulfonyl chloride.- Base and Solvent Selection: Diisopropylethylamine (DIPEA) in dichloromethane (DCM) has been found to be an effective base-solvent system for sulfonamide coupling.[1] DIPEA is a stronger non-nucleophilic base compared to triethylamine (TEA), which can lead to better yields.[1]- Steric Hindrance: For sterically hindered amines, consider longer reaction times or slightly elevated temperatures. However, monitor for potential decomposition.- Moisture Control: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride.
Formation of Side Products in Sulfonylation Reaction - Reaction of the amine with the solvent or impurities.- Di-sulfonylation of primary amines.- Use high-purity, anhydrous solvents.[1]- Carefully control the stoichiometry of the reactants. A slight excess of the amine (e.g., 1.05 equivalents) is often used.[1]- For primary amines, adding the sulfonyl chloride slowly to the amine solution can help minimize di-sulfonylation.
Difficult Purification of the Final Sulfonamide Product - Co-elution of the product with starting materials or byproducts.- Product instability on silica gel.- If the product is a solid, recrystallization can be an effective purification method.- For column chromatography, experiment with different solvent systems to achieve better separation.- If the compound is suspected to be unstable on silica, consider alternative purification methods like preparative HPLC or using a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the synthesis of this compound?

A1: A two-step process is typically employed. First, 3,5-dimethyl-1H-pyrazole is methylated using a base like potassium tert-butoxide and a methylating agent such as methyl iodide in a solvent like THF.[1] The resulting 1,3,5-trimethyl-1H-pyrazole is then subjected to chlorosulfonylation using a mixture of chlorosulfonic acid and thionyl chloride in chloroform at an elevated temperature.[1]

Q2: What are the optimal conditions for the sulfonylation of an amine with this compound?

A2: Based on reported literature, optimal conditions involve using diisopropylethylamine (DIPEA) as the base in dichloromethane (DCM) as the solvent.[1] The reaction is typically stirred at room temperature for an extended period (e.g., 16 hours) to ensure completion.[1]

Q3: Can I use other bases besides DIPEA for the sulfonylation reaction?

A3: While other bases can be used, their efficiency may vary. For instance, triethylamine (TEA) has been shown to result in lower yields compared to DIPEA.[1] The choice of base can be critical, and it is recommended to perform small-scale test reactions to identify the optimal base for a specific substrate.

Q4: How can I monitor the progress of the sulfonylation reaction?

A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Q5: What is the best way to purify the resulting pyrazole-4-sulfonamide?

A5: After an aqueous workup to remove the base and any water-soluble byproducts, the crude product can often be purified by column chromatography on silica gel.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of 1,3,5-trimethyl-1H-pyrazole and its subsequent chlorosulfonylation, as well as the optimization of the final sulfonylation step.

Table 1: Optimization of Methylation of 3,5-Dimethyl-1H-pyrazole [1]

EntryBaseSolventTime (h)Yield (%)
1K₂CO₃DMF2445
2Na₂CO₃DMF2438
3NaOHDMF1842
4NaHDMF1255
5K-tert-butoxideTHF1678

Table 2: Optimization of Chlorosulfonylation of 1,3,5-Trimethyl-1H-pyrazole [1]

EntryReagent(s)SolventTemp (°C)Time (h)Yield (%)
1Chlorosulfonic acidChloroform601275
2Chlorosulfonic acid, SOCl₂Chloroform601290
3Chlorosulfonic acidDCM401865
4Chlorosulfonic acid, SOCl₂DCM401878

Table 3: Optimization of Sulfonamide Formation with 2-Phenylethylamine [1]

EntryBaseSolventTime (h)Yield (%)
1TEADCM1646
2TEATHF2435
3TEAAcetonitrile1841
4DIPEADCM1655
5DIPEATHF2447
6DIPEAAcetonitrile1851

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole [1]

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.8 eq) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 40 minutes.

  • Add a solution of methyl iodide (1.3 eq) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of this compound [1]

  • Prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution.

  • Warm the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.32 eq) dropwise over 20 minutes at 60 °C.

  • Continue stirring at 60 °C for an additional 2 hours, monitoring by TLC.

  • After completion, carefully pour the reaction mixture into ice water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride.

Protocol 3: General Procedure for Sulfonamide Synthesis [1]

  • Dissolve the desired amine (1.05 eq) and DIPEA (1.5 eq) in DCM at room temperature.

  • Add a solution of this compound (1.0 eq) in DCM to the amine solution.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC.

  • Upon completion, add cold water and stir for 10 minutes.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_sulfonylation Sulfonylation Reaction start 3,5-dimethyl-1H-pyrazole methylation Methylation (K-t-butoxide, MeI, THF) start->methylation pyrazole 1,3,5-trimethyl-1H-pyrazole methylation->pyrazole chlorosulfonylation Chlorosulfonylation (ClSO3H, SOCl2, CHCl3) pyrazole->chlorosulfonylation sulfonyl_chloride This compound chlorosulfonylation->sulfonyl_chloride reaction Sulfonamide Formation (DIPEA, DCM) sulfonyl_chloride->reaction amine Amine (R-NH2) amine->reaction sulfonamide Pyrazole-4-sulfonamide Product reaction->sulfonamide

Caption: Experimental workflow for the synthesis and application of this compound.

troubleshooting_logic start Low Sulfonamide Yield cause1 Sub-optimal Conditions? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Sulfonyl Chloride Hydrolysis? start->cause3 solution1 Optimize Base/Solvent (e.g., DIPEA/DCM) cause1->solution1 solution2 Increase Reaction Time/ Temperature (with caution) cause2->solution2 solution3 Ensure Anhydrous Conditions (Inert Atmosphere) cause3->solution3

Caption: Troubleshooting logic for low yield in sulfonylation reactions.

References

Technical Support Center: Purification of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No: 59340-27-1).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a practical question-and-answer format.

Question: My final product has a low melting point (below 39°C) or appears as an oil. What is the likely cause?

Answer: An oily product or a depressed melting point typically indicates the presence of impurities or residual solvent.[1] Consider the following troubleshooting steps:

  • Residual Solvent: The most common cause is trapped solvent from the purification process (e.g., ethyl acetate, hexanes, chloroform). Ensure the product is thoroughly dried under a high vacuum for an extended period. Gentle heating (e.g., 30-35°C) under vacuum can help remove stubborn solvents, but be cautious as excessive heat can cause decomposition.

  • Presence of Impurities: The starting material, 1,3,5-trimethyl-1H-pyrazole, or hydrolysis to the corresponding sulfonic acid can lead to an impure, oily product. Re-purification using column chromatography may be necessary.

Question: My TLC analysis shows multiple spots after synthesis. How do I identify and remove these impurities?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure mixture.

  • Impurity Identification:

    • Starting Material: The most common impurity is the unreacted 1,3,5-trimethyl-1H-pyrazole. You can spot a reference sample of the starting material on the same TLC plate to identify it. It will likely have a different Rf value.

    • Hydrolysis Product: The primary degradation product is the corresponding sulfonic acid, formed by reaction with water.[2][3] This impurity is much more polar and will typically have a very low Rf value, often remaining at the baseline.

  • Removal Strategy:

    • Column Chromatography: This is the most effective method for separating the desired sulfonyl chloride from both less polar starting materials and highly polar byproducts.[4][5]

    • Aqueous Wash: During the initial work-up, washing the organic layer with water or a mild base (like sodium bicarbonate solution) can help remove the highly polar sulfonic acid. However, this must be done carefully and quickly to minimize hydrolysis of the desired product.

Question: The overall yield is very low after column chromatography. How can I improve it?

Answer: Low recovery can result from several factors. To improve your yield:

  • Minimize Decomposition: Sulfonyl chlorides are reactive and can degrade on silica gel, especially if the chromatography run is prolonged.[3] Use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or run the column quickly.

  • Optimize Solvent Selection: Use the least polar solvent system that provides good separation on TLC. This will speed up the elution of your product and reduce the time it spends on the silica.

  • Careful Fraction Collection: Monitor the fractions closely by TLC to avoid mixing pure product fractions with impure ones.

Question: I suspect the compound is decomposing during purification or storage. What precautions should I take?

Answer: this compound is sensitive to moisture and, to a lesser extent, heat.[1][2][3]

  • Moisture Control: Use dry solvents and glassware for all purification steps.[5] Conduct chromatography and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40°C.

  • Proper Storage: Store the purified, dry product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and refrigerate to prolong its shelf life.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound? A1: The most robust and widely recommended method is flash column chromatography using silica gel.[4][5] This technique is highly effective at separating the target compound from common impurities such as unreacted starting materials and the sulfonic acid hydrolysis product.

Q2: What are the common impurities encountered during the synthesis and purification? A2: The primary impurities are:

  • 1,3,5-trimethyl-1H-pyrazole: The unreacted starting material.

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid: The product of hydrolysis from exposure to water.[2][3]

  • Byproducts from Chlorosulfonation: Other minor side products from the reaction with chlorosulfonic acid.

Q3: Which solvent systems are recommended for column chromatography? A3: A common eluent system is a mixture of petroleum ether and ethyl acetate.[4] The ratio should be optimized using TLC beforehand to achieve an Rf value of approximately 0.3-0.4 for the product. Start with a low polarity mixture (e.g., 5% ethyl acetate in petroleum ether) and gradually increase the polarity as needed.

Q4: Is recrystallization a viable purification method for this compound? A4: While recrystallization is a powerful technique for many solids, it can be challenging for reactive compounds like sulfonyl chlorides due to their susceptibility to hydrolysis.[6] If attempted, strictly anhydrous solvents (e.g., dry hexanes, toluene) and conditions are critical. Column chromatography is generally a more reliable method.

Q5: How should I store the purified this compound? A5: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a dry environment.[1] Refrigeration is recommended to minimize degradation over time.

Q6: What analytical methods can be used to confirm the purity of the final product? A6: A combination of techniques is recommended:

  • ¹H NMR: To confirm the chemical structure and check for proton-bearing impurities.[7]

  • TLC: To quickly assess purity against starting materials and byproducts.[7]

  • GC-MS or HPLC: To obtain a quantitative assessment of purity. For GC-MS, derivatization to the corresponding sulfonamide may be necessary to improve thermal stability.[8]

Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
CAS Number 59340-27-1[9]
Molecular Formula C₆H₉ClN₂O₂S[1]
Molecular Weight 208.67 g/mol [1]
Appearance Pale yellow solid[7]
Melting Point 39-42 °C[1]
Reported Yield (Crude) ~90%[7]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purifying the crude sulfonyl chloride.

  • TLC Analysis: Dissolve a small sample of the crude product in dichloromethane. Develop a TLC plate using varying ratios of ethyl acetate in petroleum ether (or hexanes) to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product spot.

  • Column Preparation: Prepare a flash chromatography column with silica gel (300-400 mesh) using the optimized eluent.[4]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40°C).

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

Protocol 2: Aqueous Work-up for Crude Product Isolation

This protocol is based on the synthetic procedure to obtain the crude material prior to chromatographic purification.[7]

  • Reaction Quenching: After the synthesis reaction is complete (as monitored by TLC), cool the reaction mixture.

  • Water Addition: Carefully and slowly add the reaction mixture to a flask containing cold water with vigorous stirring.

  • Layer Separation: Transfer the mixture to a separatory funnel and separate the lower organic layer (the product is typically in a solvent like chloroform or dichloromethane).[7]

  • Extraction: Extract the aqueous layer again with the organic solvent to recover any remaining product.

  • Combine and Dry: Combine all organic layers and dry them over anhydrous sodium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporator, <40°C) to yield the crude this compound as a solid or oil, which can then be purified by column chromatography.

Purification Workflow Visualization

The following diagram illustrates the logical workflow for the purification and troubleshooting of this compound.

Purification_Workflow Crude Crude Product (Post-Synthesis Work-up) TLC TLC Analysis Crude->TLC Column Silica Gel Column Chromatography TLC->Column Multiple Spots Pure Pure Product (Verify by NMR, etc.) TLC->Pure Single Spot (High Purity) Fractions Collect & Analyze Fractions by TLC Column->Fractions Evap Combine Pure Fractions & Evaporate Solvent Fractions->Evap Evap->Pure Troubleshoot Troubleshoot Pure->Troubleshoot Issues Persist Oily Problem: Oily Product Solution: Dry under high vacuum Troubleshoot->Oily Impure/ Oily LowYield Problem: Low Yield Solution: Use deactivated silica, run column faster Troubleshoot->LowYield Low Recovery Decomp Problem: Decomposition Solution: Use dry solvents, low temperature Troubleshoot->Decomp Degradation

References

Technical Support Center: Column Chromatography of Pyrazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole-4-sulfonamides via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of pyrazole-4-sulfonamides?

A1: The most frequently used stationary phase for the purification of pyrazole-4-sulfonamides is silica gel.[1][2][3][4] Given the polar nature of the sulfonamide and pyrazole moieties, standard silica gel (60 Å, 230-400 mesh) is typically effective.

Q2: How do I choose an appropriate solvent system (eluent) for my pyrazole-4-sulfonamide?

A2: The selection of an appropriate eluent is critical for successful separation. A good starting point is to perform thin-layer chromatography (TLC) to determine the optimal solvent system.[5] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[6][7] Common solvent systems for compounds of moderate to high polarity, such as pyrazole-4-sulfonamides, include mixtures of a non-polar and a polar solvent.

Q3: My pyrazole-4-sulfonamide is not soluble in the chosen eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the mobile phase, you should use the dry-loading technique.[1][4][8] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.

Q4: Can I use reversed-phase chromatography for pyrazole-4-sulfonamide purification?

A4: Yes, for highly polar or ionic pyrazole-4-sulfonamides that are difficult to purify using normal-phase silica gel, reversed-phase chromatography can be a suitable alternative.[1][2][9] This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as water/methanol or water/acetonitrile mixtures).

Troubleshooting Guide

Problem Potential Cause Solution
Compound will not elute from the column (stuck at the origin) The eluent is not polar enough. The compound is highly polar and interacting too strongly with the acidic silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system or add methanol to a dichloromethane solution).[1][3] - For basic pyrazole-4-sulfonamides, add a small amount of a base like triethylamine (0.1-2.0%) or ammonium hydroxide to the eluent to neutralize the acidic silanol groups on the silica surface.[1][10] - Consider switching to a more polar solvent system, such as dichloromethane/methanol.[11]
Poor separation of the desired compound from impurities (co-elution) The chosen solvent system does not provide adequate resolution.- Optimize the solvent system by trying different solvent combinations or by using a three-component mixture to fine-tune selectivity. - Employ a shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] - Ensure the column is packed properly to avoid channeling.
Streaking or tailing of the compound band The sample may be overloaded. The compound may be interacting too strongly with the stationary phase. The compound may be degrading on the silica gel.- Reduce the amount of crude material loaded onto the column.[10] - For acid-sensitive compounds, add a small amount of a base like triethylamine to the eluent.[8][10] - Check the stability of your compound on silica gel using a 2D TLC test.[2][3] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[3][8]
The compound elutes too quickly (high Rf) The eluent is too polar.- Decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent).[10]
Colored impurities are co-eluting with the product The colored impurity has a similar polarity to the desired compound in the chosen solvent system.- Try a different solvent system. - If the product is a solid, recrystallization after the column may remove the colored impurity. - A charcoal treatment or passing the compound through a short plug of silica gel may also be effective for removing color.[12]

Experimental Protocols

General Protocol for Column Chromatography of a Pyrazole-4-sulfonamide
  • TLC Analysis:

    • Dissolve a small amount of the crude pyrazole-4-sulfonamide in a suitable solvent (e.g., dichloromethane or acetone).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the target compound.[6][7]

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.[4]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][4][8] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • The elution can be performed isocratically (with a single solvent system) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified pyrazole-4-sulfonamide.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Pyrazole-4-sulfonamides

Compound PolarityRecommended Solvent System (v/v)Comments
Low to Medium Hexane / Ethyl Acetate (e.g., starting with 9:1 and increasing polarity)A standard and versatile system for many organic compounds.
Medium to High Dichloromethane / Methanol (e.g., starting with 99:1 and increasing polarity)Effective for more polar compounds.[11] Use methanol sparingly (typically <10%) as it can dissolve silica gel.[11]
Basic Compounds Hexane / Ethyl Acetate with 0.1-2.0% TriethylamineThe addition of triethylamine helps to prevent tailing and improves the elution of basic compounds.[10]
Acidic Compounds Dichloromethane / Methanol with 0.1-2.0% Acetic AcidAcetic acid can improve the chromatography of acidic compounds.

Visualization

Troubleshooting_Workflow start Start: Crude Pyrazole-4-sulfonamide tlc Perform TLC Analysis start->tlc rf_check Is Rf of target compound ~0.2-0.3? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No pack_column Pack Silica Gel Column rf_check->pack_column Yes adjust_polarity->tlc load_sample Load Sample (Wet or Dry) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Is Separation Successful? analyze_fractions->separation_check combine_pure Combine Pure Fractions & Evaporate separation_check->combine_pure Yes troubleshoot Troubleshoot Separation Issue separation_check->troubleshoot No end End: Purified Product combine_pure->end streaking_check Streaking or Tailing? troubleshoot->streaking_check add_modifier Add Modifier (e.g., TEA) to Eluent streaking_check->add_modifier Yes coelution Co-elution of Impurities? streaking_check->coelution No add_modifier->pack_column try_new_system Try Different Solvent System or Gradient coelution->try_new_system try_new_system->tlc

Caption: Troubleshooting workflow for pyrazole-4-sulfonamide purification.

References

Technical Support Center: Stability and Storage of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of sulfonyl chlorides in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of sulfonyl chlorides?

A1: The stability of sulfonyl chlorides is primarily influenced by their susceptibility to hydrolysis. These compounds readily react with water to form the corresponding sulfonic acids.[1][2] The rate of hydrolysis and overall stability can be affected by:

  • Moisture: Exposure to atmospheric humidity or residual water in solvents and reagents is the most common cause of degradation.

  • Temperature: Higher temperatures can accelerate the rate of decomposition.

  • pH: Sulfonyl chlorides are more susceptible to degradation under acidic or basic conditions.[3]

  • Electronic Effects: The electronic properties of the substituents on the sulfonyl chloride molecule influence its stability. Electron-withdrawing groups can make the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water.[3]

  • Physical Form: Solid sulfonyl chlorides are generally more stable than their liquid counterparts.

Q2: What are the ideal storage conditions for sulfonyl chlorides?

A2: To ensure the longevity and reactivity of sulfonyl chlorides, it is crucial to store them under appropriate conditions that minimize exposure to moisture.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4] Refer to the product-specific guidelines, but generally, refrigeration (2-8 °C) is recommended.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Use tightly sealed containers made of non-reactive materials like glass or PTFE.[5][6] Containers should be opened and handled with care to prevent leakage.[5]Prevents ingress of atmospheric moisture. Some sulfonyl chlorides may develop pressure in containers and should be opened carefully.[1]
Location Store in a well-ventilated area away from incompatible materials.[4]Proper ventilation is a safety precaution.
Incompatible Materials Avoid storage near water, oxidizing agents, strong bases, ammonia, aliphatic amines, and metals.[4]Prevents accidental and potentially vigorous reactions.

Q3: My sulfonyl chloride has changed color (e.g., turned yellow). Is it still usable?

A3: A color change, such as turning yellow, can indicate decomposition, often due to hydrolysis or exposure to light.[7] While a slight color change may not significantly impact reactivity in all cases, it is a sign of impurity. It is advisable to assess the purity of the sulfonyl chloride before use, for example, by taking a melting point (for solids) or running a quick analytical test like TLC or NMR.[8][9] If the purity is compromised, purification may be necessary.

Q4: My reaction with a sulfonyl chloride is giving a low yield. What are the potential causes related to the reagent's stability?

A4: Low yields in reactions involving sulfonyl chlorides can often be attributed to the degradation of the reagent. The most likely cause is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[10] To troubleshoot, consider the following:

  • Purity of the Sulfonyl Chloride: The reagent may have degraded during storage.

  • Reaction Conditions: Ensure strictly anhydrous conditions by using dry solvents and glassware and running the reaction under an inert atmosphere.[10]

  • Reagent Handling: Minimize the time the sulfonyl chloride container is open to the atmosphere during weighing and addition.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with sulfonyl chlorides.

Observed Issue Potential Cause Recommended Action(s)
Formation of a white precipitate during reaction workup (aqueous wash). The precipitate is likely the sulfonic acid salt formed from the hydrolysis of unreacted or degraded sulfonyl chloride.This indicates excess or degraded sulfonyl chloride. The sulfonic acid is typically more water-soluble and can be removed by aqueous extraction.[8]
TLC analysis of the crude reaction mixture shows a polar, baseline spot. This spot often corresponds to the sulfonic acid byproduct.This confirms the presence of the hydrolyzed sulfonyl chloride. Improve anhydrous techniques in subsequent reactions. The sulfonic acid can often be removed by column chromatography.[10]
The sulfonyl chloride is a solid and appears "clumpy" or "wet". The material has likely been exposed to moisture and has partially hydrolyzed.The sulfonyl chloride should be dried under vacuum. If significant degradation has occurred, purification by recrystallization may be necessary.[8]
A liquid sulfonyl chloride appears cloudy or has a separate layer. This can indicate the presence of water or the sulfonic acid degradation product.Purification by distillation may be required. Ensure that all glassware used for distillation is scrupulously dry.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing Sulfonyl Chlorides

This protocol is designed to minimize exposure to atmospheric moisture.

  • Preparation: Ensure all glassware (e.g., flask, syringe, needles) is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a suitable drying agent.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry inert gas (argon or nitrogen) using a Schlenk line or a glovebox.[10]

  • Dispensing:

    • Liquids: Use a dry, gas-tight syringe to withdraw the required volume of the liquid sulfonyl chloride. The reagent bottle should be equipped with a septum to allow for needle access while maintaining an inert atmosphere.

    • Solids: If possible, handle and weigh the solid sulfonyl chloride in a glovebox. If a glovebox is not available, quickly weigh the solid and transfer it to the reaction flask under a positive flow of inert gas.

  • Reaction Setup: Add the sulfonyl chloride to the reaction vessel, which is maintained under an inert atmosphere and contains anhydrous solvent.

Protocol 2: Quality Assessment of a Sulfonyl Chloride by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a quick method to assess the purity of a sulfonyl chloride and detect the presence of the corresponding sulfonic acid.

  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of the sulfonyl chloride in a suitable deuterated solvent (e.g., CDCl₃, which should be dry). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.[11]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peaks of the sulfonyl chloride.

    • Look for the appearance of new peaks that may correspond to the sulfonic acid. The chemical shifts of the protons adjacent to the sulfonyl group will be different in the sulfonic acid compared to the sulfonyl chloride.

    • By integrating the peaks of the sulfonyl chloride and the sulfonic acid, you can estimate the purity of the reagent.

Protocol 3: Purification of a Partially Hydrolyzed Solid Sulfonyl Chloride by Recrystallization

This method can be used to purify solid sulfonyl chlorides that have partially degraded to the sulfonic acid.

  • Solvent Selection: Choose a suitable solvent system in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. The sulfonic acid impurity should ideally be either very soluble or insoluble in the chosen solvent to allow for separation. Common solvents include hexanes, ethyl acetate, or mixtures thereof.

  • Dissolution: In a dry flask, dissolve the impure sulfonyl chloride in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure sulfonyl chloride.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Visual Guides

Troubleshooting_Sulfonyl_Chloride start Start: Reaction Issue low_yield Low Yield or Incomplete Reaction start->low_yield side_products Unexpected Side Products start->side_products check_purity Assess Sulfonyl Chloride Purity (TLC, NMR, appearance) low_yield->check_purity side_products->check_purity degraded Reagent Degraded (e.g., presence of sulfonic acid) check_purity->degraded Yes pure Reagent Appears Pure check_purity->pure No purify Purify Sulfonyl Chloride (Recrystallization/Distillation) degraded->purify use_fresh Use Fresh Reagent degraded->use_fresh check_conditions Review Reaction Conditions (anhydrous, temp, base) pure->check_conditions end_success Problem Resolved purify->end_success use_fresh->end_success conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes optimize Optimize Reaction Conditions (e.g., improve drying, lower temp) check_conditions->optimize No end_persist Issue Persists: Consult Further conditions_ok->end_persist optimize->end_success

Caption: Troubleshooting workflow for reactions involving sulfonyl chlorides.

Handling_Workflow start Start: Prepare for Reaction dry_glassware Oven-Dry All Glassware and Cool in Desiccator start->dry_glassware setup_inert Assemble Apparatus and Purge with Inert Gas (Ar/N2) dry_glassware->setup_inert weigh_reagent Dispense Sulfonyl Chloride setup_inert->weigh_reagent liquid Liquid: Use Dry, Gas-Tight Syringe weigh_reagent->liquid solid Solid: Weigh Quickly Under Positive Inert Gas Flow or in Glovebox weigh_reagent->solid add_to_reaction Add Sulfonyl Chloride to Anhydrous Solvent in Reaction Flask liquid->add_to_reaction solid->add_to_reaction proceed Proceed with Reaction add_to_reaction->proceed end End of Handling proceed->end

Caption: Experimental workflow for handling moisture-sensitive sulfonyl chlorides.

References

Technical Support Center: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the direct chlorosulfonation of 1,3,5-trimethyl-1H-pyrazole using chlorosulfonic acid, often with the addition of thionyl chloride to aid in the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. The reaction is typically carried out in a chlorinated solvent like chloroform.

Q2: What are the potential major byproducts in this reaction?

A2: The primary byproducts that may be encountered during the synthesis of this compound include:

  • Unreacted 1,3,5-trimethyl-1H-pyrazole: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid: This is the intermediate in the reaction and can be a significant byproduct if the conversion to the sulfonyl chloride is incomplete. It can also be formed by the hydrolysis of the product during workup.

  • Di-sulfonated pyrazole derivatives: Although the 4-position is the most reactive site for electrophilic substitution on the 1,3,5-trimethyl-1H-pyrazole ring, under harsh conditions, a second sulfonation may occur at another position on the pyrazole ring.

  • Polymeric materials: Strong acids like chlorosulfonic acid can sometimes lead to the formation of dark, tarry materials, especially at elevated temperatures.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method.

Q4: What are the safety precautions I should take when working with chlorosulfonic acid and thionyl chloride?

A4: Both chlorosulfonic acid and thionyl chloride are highly corrosive and moisture-sensitive reagents. They react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired product 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature.1. Increase the reaction time or the amount of chlorosulfonic acid and thionyl chloride. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Ensure all workup steps are performed with cold aqueous solutions and minimize the contact time of the product with water. Use a non-polar organic solvent for extraction. 3. The reaction is typically started at a low temperature (0 °C) and then warmed. Ensure the temperature profile is followed as described in the protocol.
Presence of unreacted starting material 1. Insufficient amount of chlorosulfonating agent. 2. Short reaction time.1. Use a larger excess of chlorosulfonic acid. 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.
Significant amount of sulfonic acid byproduct 1. Incomplete conversion to the sulfonyl chloride. 2. Hydrolysis of the sulfonyl chloride during workup or storage.1. Ensure a sufficient amount of thionyl chloride is used and that the reaction is stirred for an adequate time after its addition. 2. Work up the reaction quickly with cold water and dry the organic extracts thoroughly before solvent removal. Store the final product in a desiccator over a drying agent.
Formation of dark, tarry material 1. Reaction temperature is too high. 2. Presence of impurities in the starting material.1. Maintain the recommended reaction temperature. The initial addition of chlorosulfonic acid should be done at 0 °C or below. 2. Ensure the starting 1,3,5-trimethyl-1H-pyrazole is of high purity.
Product is difficult to isolate from the reaction mixture The product may be soluble in the aqueous phase if it has hydrolyzed to the sulfonic acid.Neutralize the aqueous layer carefully with a base (e.g., sodium bicarbonate) and extract with an organic solvent to recover any remaining product. However, be aware that this may promote further hydrolysis.

Experimental Protocols

Synthesis of 1,3,5-trimethyl-1H-pyrazole

This procedure is a prerequisite for the synthesis of the target sulfonyl chloride.

Reagents and Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium tert-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.8 eq) in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 40 minutes.

  • Add a solution of methyl iodide (1.3 eq) in anhydrous THF to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole.[1]

Synthesis of this compound

Reagents and Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform, anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.

  • In a separate flask, prepare a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform.

  • Cool the chlorosulfonic acid solution to 0 °C and slowly add the solution of 1,3,5-trimethyl-1H-pyrazole.

  • After the addition, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • To the reaction mixture at 60 °C, add thionyl chloride (1.3 eq) over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture into cold water and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[1]

Data Presentation

ParameterConditionYield of this compoundReference
Reagents 1,3,5-trimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride90%[1]
Solvent Chloroform[1]
Temperature 0 °C to 60 °C[1]
Reaction Time 12 hours[1]

Visualizations

Reaction_Pathway start 1,3,5-trimethyl-1H-pyrazole intermediate 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid start->intermediate + HSO3Cl product This compound intermediate->product + SOCl2

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction product This compound byproduct 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid product->byproduct + H2O (Hydrolysis)

Caption: A common side reaction: hydrolysis of the sulfonyl chloride product.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm check_hydrolysis Check for Sulfonic Acid Byproduct (NMR/IR) start->check_hydrolysis check_sm->check_hydrolysis No increase_time Increase Reaction Time or Reagent Stoichiometry check_sm->increase_time Yes improve_workup Improve Workup: Use Cold Water, Dry Thoroughly check_hydrolysis->improve_workup Yes purify Purify by Column Chromatography check_hydrolysis->purify No increase_time->purify improve_workup->purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Potential side reactions of pyrazoles with sulfonylating agents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Sulfonylation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during the sulfonylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction expected when treating a pyrazole with a sulfonylating agent?

The primary and desired reaction is the N-sulfonylation of the pyrazole ring. This involves the formation of a nitrogen-sulfur bond, yielding an N-sulfonylated pyrazole. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Q2: What are the most common side reactions observed during pyrazole sulfonylation?

The most common side reactions include:

  • Formation of Regioisomers: For pyrazoles with unsubstituted nitrogen atoms, sulfonylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The ratio of these isomers is influenced by steric hindrance and the electronic properties of both the pyrazole and the sulfonylating agent.

  • C-Sulfonylation: Electrophilic substitution can occur on the pyrazole ring itself, most commonly at the C4 position. This is more prevalent with highly reactive sulfonylating agents or under forcing reaction conditions.

  • Reaction with Pyrazole Substituents: If the pyrazole starting material contains other nucleophilic functional groups (e.g., -OH, -NH2), these groups can also be sulfonylated.

  • Degradation of Sulfonyl Chloride Intermediate: In some cases, the sulfonyl chloride intermediate can degrade back to sulfonic acid, especially in the presence of moisture.[1]

Q3: How can I control the regioselectivity of N-sulfonylation (N1 vs. N2)?

Controlling the regioselectivity of N-sulfonylation is a significant challenge in pyrazole chemistry.[2] The outcome is often dependent on several factors:

  • Steric Effects: Bulky substituents on the pyrazole ring or the sulfonylating agent will favor sulfonylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of N1 to N2 isomers. In some cases, thermodynamic versus kinetic control can be exploited to favor one isomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Sulfonylated Pyrazole

Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the use of a suitable and sufficient amount of base to drive the reaction to completion.
Degradation of Starting Materials or Product - Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents to prevent hydrolysis of the sulfonylating agent.- If the product is unstable under the reaction conditions, consider milder conditions or shorter reaction times.
Formation of Side Products - Refer to the troubleshooting guides below for specific side products (e.g., regioisomers, C-sulfonylation).- Purify the crude product using column chromatography or recrystallization to isolate the desired product.
Poor Quality of Reagents - Use high-purity pyrazole and sulfonylating agent. Impurities can lead to unexpected side reactions.- Ensure the sulfonylating agent has not degraded. For example, sulfonyl chlorides can hydrolyze to sulfonic acids.

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Potential Cause Recommended Solution(s)
Similar Reactivity of the Two Nitrogen Atoms - Modify the pyrazole substrate to introduce a bulky substituent that can direct the sulfonylation to a specific nitrogen atom. This directing group can potentially be removed in a subsequent step.- Experiment with different sulfonylating agents. A bulkier sulfonylating agent may exhibit higher regioselectivity.
Reaction Conditions Favoring Mixture Formation - Systematically vary the reaction conditions (base, solvent, temperature) to optimize for the desired isomer. For instance, a non-coordinating base might favor one isomer over another.- If the isomers are separable, utilize column chromatography with a suitable solvent system for purification.

Issue 3: Observation of C-Sulfonylation Products

Potential Cause Recommended Solution(s)
High Reactivity of the Sulfonylating Agent - Use a less reactive sulfonylating agent, such as a sulfonyl anhydride instead of a sulfonyl chloride.- Perform the reaction at a lower temperature to reduce the rate of electrophilic aromatic substitution.
Activation of the Pyrazole Ring - If the pyrazole ring is highly activated by electron-donating groups, it will be more susceptible to C-sulfonylation. Consider using protecting groups to temporarily deactivate the ring.
Use of a Lewis Acid Catalyst - Avoid the use of Lewis acids, as they can promote C-sulfonylation.

Issue 4: Degradation of the Sulfonyl Chloride Intermediate

Potential Cause Recommended Solution(s)
Presence of Water - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Instability of the Intermediate - To avoid the formation of sulfonic acid from the degradation of the sulfonyl chloride intermediate, a mixture of chlorosulfonic acid and thionyl chloride can be used as the sulfonylating agent.[1]

Experimental Protocols

General Procedure for N-Sulfonylation of Pyrazole

  • Materials: Pyrazole derivative, sulfonyl chloride, anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile), and a base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or pyridine).

  • Procedure:

    • Dissolve the pyrazole derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the solution, followed by the dropwise addition of the sulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol for C-Sulfonylation of 3,5-Dimethyl-1H-pyrazole

This protocol describes the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

  • Materials: 3,5-dimethyl-1H-pyrazole, chloroform, chlorosulfonic acid, and thionyl chloride.

  • Procedure:

    • In a flask under a nitrogen atmosphere, add a solution of 3,5-dimethyl-1H-pyrazole in chloroform dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C.

    • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

    • Add thionyl chloride to the reaction mixture at 60 °C over a period of 20 minutes.

    • Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction mixture with ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with chloroform.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

Visualizations

ReactionPathways Start Pyrazole + Sulfonylating Agent DesiredProduct N-Sulfonylated Pyrazole Start->DesiredProduct Desired Pathway SideReaction1 N1/N2 Regioisomers Start->SideReaction1 Side Reaction SideReaction2 C-Sulfonylation Start->SideReaction2 Side Reaction SideReaction3 Reaction with Substituents Start->SideReaction3 Side Reaction SideReaction4 Degradation Start->SideReaction4 Side Reaction

Caption: Potential reaction pathways in pyrazole sulfonylation.

TroubleshootingWorkflow Start Unsatisfactory Reaction Outcome (Low Yield, Mixture of Products) CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temperature) CheckPurity->OptimizeConditions Purity Confirmed AnalyzeSideProducts Identify Side Products (NMR, MS) OptimizeConditions->AnalyzeSideProducts Solution Improved Outcome OptimizeConditions->Solution Optimization Successful IsomerSeparation Attempt Isomer Separation (Chromatography) AnalyzeSideProducts->IsomerSeparation Regioisomers Detected ModifySubstrate Modify Substrate or Reagent AnalyzeSideProducts->ModifySubstrate Other Side Reactions IsomerSeparation->Solution ModifySubstrate->OptimizeConditions Re-optimize

Caption: Troubleshooting workflow for pyrazole sulfonylation reactions.

RegioselectivityFactors Regioselectivity N1 vs. N2 Sulfonylation StericHindrance Steric Hindrance Regioselectivity->StericHindrance ElectronicEffects Electronic Effects of Substituents Regioselectivity->ElectronicEffects ReactionConditions Reaction Conditions (Base, Solvent, Temp.) Regioselectivity->ReactionConditions N1Product N1-Sulfonylated Product StericHindrance->N1Product N2Product N2-Sulfonylated Product StericHindrance->N2Product ElectronicEffects->N1Product ElectronicEffects->N2Product ReactionConditions->N1Product ReactionConditions->N2Product

Caption: Factors influencing the regioselectivity of N-sulfonylation.

References

Technical Support Center: Enhancing Pyrazole Sulfonamide Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of pyrazole sulfonamides, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in pyrazole sulfonamide synthesis?

A1: Low yields in pyrazole sulfonamide synthesis can often be attributed to several critical factors:

  • Reagent Purity: The purity of starting materials is paramount. Sulfonyl chlorides are particularly susceptible to hydrolysis from atmospheric moisture, converting them into unreactive sulfonic acids. Similarly, amines can absorb carbon dioxide to form carbamates, which can interfere with the reaction.[1]

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, solvent, and base selection, can significantly hinder the reaction rate and promote the formation of side products.[1][2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[1]

  • Moisture and Atmosphere: The presence of water can lead to the hydrolysis of the sensitive sulfonyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent degradation of reagents.[1]

Q2: How do I choose the appropriate solvent and base for my reaction?

A2: The choice of solvent and base is crucial for optimizing your synthesis.

  • Solvents: Anhydrous (dry) solvents are essential to prevent the hydrolysis of sulfonyl chloride.[1] Common solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF).[3][4] The solvent should be inert to the reaction conditions and capable of dissolving the reactants.[2]

  • Bases: A base is typically used to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or pyridine are common choices.[1][4] The base should be strong enough to deprotonate the amine without causing unwanted side reactions.[2] The purity and dryness of the base are also important.[1]

Q3: What is the optimal temperature for pyrazole sulfonamide synthesis?

A3: The optimal temperature depends on the specific reactants and conditions. Many sulfonamide formation reactions are initially performed at 0 °C to control the exothermic reaction, especially during the addition of the sulfonyl chloride.[1][2] The reaction is then often allowed to warm to room temperature and stirred for several hours to overnight.[2][4] In some cases, gentle heating may be necessary to drive the reaction to completion, but excessive heat can promote side reactions.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Formation

If you observe minimal or no formation of your desired pyrazole sulfonamide, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

Troubleshooting Low Yield start Low or No Product reagent_check Verify Reagent Quality start->reagent_check condition_check Review Reaction Conditions start->condition_check workup_check Optimize Workup & Purification start->workup_check reagent_purity Check Purity (NMR, LC-MS) Use Fresh/Purified Reagents reagent_check->reagent_purity reagent_dryness Ensure Anhydrous Conditions Dry Solvents and Reagents reagent_check->reagent_dryness stoichiometry Verify Stoichiometry (Amine:Sulfonyl Chloride ~1:1, Base ~1.1-1.5 eq) condition_check->stoichiometry temperature Optimize Temperature (Start at 0°C, then warm to RT or heat gently) condition_check->temperature atmosphere Use Inert Atmosphere (Nitrogen or Argon) condition_check->atmosphere extraction Perform Multiple Extractions if Product is Water-Soluble workup_check->extraction solution Improved Yield reagent_purity->solution reagent_dryness->solution stoichiometry->solution temperature->solution atmosphere->solution extraction->solution

Caption: A flowchart for troubleshooting low yields in pyrazole sulfonamide synthesis.

Potential Cause Recommended Action
Degraded Sulfonyl Chloride Sulfonyl chlorides are moisture-sensitive. Use a freshly opened bottle or purify it before use. Verify purity using NMR or LC-MS.[1][2]
Impure Amine Ensure the amine is pure and dry. Impurities or absorbed CO2 can inhibit the reaction.[1]
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.[1]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1][4]
Suboptimal Temperature Control the initial exothermic reaction by adding the sulfonyl chloride at a low temperature (e.g., 0 °C). If the reaction is sluggish, gentle heating might be necessary.[1][2]

Problem 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates side reactions may be occurring.

Potential Cause Recommended Action
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, protic solvents can react with the sulfonyl chloride.[2]
Excessive Heat High temperatures can promote decomposition of reactants and the formation of byproducts. Maintain the optimal temperature for your specific reaction.[1]
Incorrect Base The choice of base can influence the reaction pathway. Consider screening different bases (e.g., pyridine, TEA, DIPEA) to minimize side product formation.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, challenges can arise during the workup and purification stages.

Potential Cause Recommended Action
Product Loss During Workup If your product has some solubility in the aqueous phase, perform multiple extractions with an organic solvent to maximize recovery.[2]
Purification Challenges If the product is difficult to purify by column chromatography, consider alternative methods such as crystallization.

Experimental Protocols

Below are summarized experimental protocols for key steps in pyrazole sulfonamide synthesis.

Synthesis of Pyrazole-4-sulfonyl chloride

This is a crucial intermediate for many pyrazole sulfonamide syntheses.

Workflow for Pyrazole-4-sulfonyl chloride Synthesis

Sulfonyl_Chloride_Synthesis start Pyrazole Starting Material step1 Dissolve in Chloroform start->step1 step2 Add to Chlorosulfonic Acid and Thionyl Chloride Solution step1->step2 step3 Heat Reaction Mixture step2->step3 step4 Monitor by TLC step3->step4 end Pyrazole-4-sulfonyl chloride step4->end

Caption: A generalized workflow for the synthesis of pyrazole-4-sulfonyl chloride.

  • A solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) in chloroform is prepared.[4]

  • This mixture is added to a stirred solution of chlorosulfonic acid and thionyl chloride.[4]

  • The reaction mixture is heated (e.g., to 60 °C).[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the product is isolated. This method has been reported to achieve high yields (up to 90%).[5]

General Procedure for Sulfonamide Formation

This protocol outlines the coupling of a pyrazole-4-sulfonyl chloride with an amine.

  • The desired amine (e.g., 2-phenylethylamine) is dissolved in a suitable anhydrous solvent like dichloromethane (DCM).[4][5]

  • A base, such as diisopropylethylamine (DIPEA), is added to the amine solution at room temperature (25-30 °C).[4][5]

  • A solution of the pyrazole-4-sulfonyl chloride in DCM is added to the reaction mixture.[4][5]

  • The reaction is stirred for an extended period (e.g., 16 hours) at room temperature.[4][5]

  • Reaction progress is monitored by TLC.[4][5]

  • Upon completion, the reaction is quenched with cold water, and the product is extracted with an organic solvent.[4][5]

  • The organic layer is dried and evaporated to yield the crude product, which is then purified, typically by column chromatography.[4][5]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies that optimized reaction conditions for different steps in pyrazole sulfonamide synthesis.

Table 1: Optimization of Base and Solvent for Sulfonamide Formation

EntryBaseSolventYield (%)
1DIPEADCM71
2TEADCM65
3PyridineDCM58
4K₂CO₃DMF45
5NaOHDioxane35

Adapted from a study optimizing the coupling of a pyrazole-4-sulfonyl chloride with 2-phenylethylamine derivatives.[4] As indicated, Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) provided the best yield in this specific study.

Table 2: Optimization of Sulfonylation Reagents

EntrySulfonylating ReagentSolventYield (%)
1Chlorosulfonic acid, Thionyl chlorideChloroform90
2Chlorosulfonic acidChloroform75
3Thionyl chlorideChloroformNo Reaction

Adapted from a study on the sulfonylation of pyrazole derivatives.[5] The combination of chlorosulfonic acid and thionyl chloride in chloroform was found to be the most effective.

References

Technical Support Center: Monitoring Sulfonylation Reactions Using Thin-Layer Chromatography (TTC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring sulfonylation reactions using thin-layer chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TLC monitoring of sulfonylation reactions.

Problem Possible Cause Solution
Streaking or Elongated Spots 1. Sample Overload: The sample applied to the TLC plate is too concentrated.[1][2] 2. Acidic or Basic Compounds: Sulfonamides and amines can interact strongly with the acidic silica gel.[3][4] 3. Insoluble Material: The reaction mixture contains insoluble material.[3] 4. Inappropriate Solvent Polarity: The chosen solvent system may not be suitable for the compounds.[1]1. Dilute the sample solution and re-spot on the TLC plate.[1][5] 2. Add a modifier to the eluent. For basic compounds like amines, add a few drops of triethylamine or ammonia. For acidic compounds, add a few drops of acetic acid.[3][4] 3. Ensure you are sampling a clear aliquot of the reaction. 4. Experiment with a different solvent system.
Spots Not Visible 1. Non-UV Active Compounds: Not all compounds are visible under UV light.[3] 2. Sample Too Dilute: The concentration of the compound is too low to be detected.[1][5] 3. Volatile Compounds: The compounds may have evaporated from the plate.[5]1. Use a chemical staining agent for visualization.[3] 2. Concentrate the sample by spotting several times in the same location, allowing the solvent to dry between applications.[1][5] 3. If volatility is suspected, visualization by TLC may be difficult.
Spots Too Close to Baseline (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[5]
Spots Too Close to Solvent Front (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[5]
Uneven Solvent Front 1. Damaged TLC Plate: The silica gel at the bottom of the plate is chipped.[4] 2. Plate Touching Chamber Walls: The TLC plate is in contact with the sides of the developing chamber.[1]1. Cut away the damaged area of the plate before development.[4] 2. Ensure the plate is centered in the chamber and not touching the sides.
Reactant and Product Have Similar Rf Values The chosen solvent system does not provide adequate separation.1. Try a different solvent system. 2. Use a co-spot, where the reaction mixture is spotted on top of the starting material. If the spots separate into a "snowman" shape, the reaction is progressing.[6][7]

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (mobile phase) for my sulfonylation reaction?

A1: The choice of solvent system depends on the polarity of your reactants and products. A good starting point for many neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[8] A common starting ratio is 7:3 hexanes:EtOAc.[3] You can adjust the ratio to achieve optimal separation, where the Rf value of the starting material is around 0.3-0.4.[6]

Q2: I can't see one of my starting materials or the product on the TLC plate under UV light. How can I visualize them?

A2: While many aromatic compounds used in sulfonylation reactions (like p-toluenesulfonyl chloride and aromatic amines) are UV-active, not all compounds are.[3] If a spot is not visible under UV light, you will need to use a chemical stain.[3]

Q3: What are some common staining agents for visualizing sulfonylation reaction components?

A3: Several staining agents can be used. The choice depends on the functional groups present in your molecules.

  • Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, such as alcohols and some amines. They will appear as yellow or brown spots on a purple background.[3]

  • Ninhydrin: This stain is specific for primary and secondary amines, which will appear as colored spots (often purple or yellow) after heating. This is very useful for tracking the consumption of a starting amine.[3][9]

  • p-Anisaldehyde: This is a general-purpose stain that can be particularly good for nucleophilic groups and gives a range of colors.[10][11]

Q4: What is a "cospot" and why is it important?

A4: A cospot is a lane on the TLC plate where the reaction mixture is spotted directly on top of the starting material.[6][12] This is crucial when the reactant and product have similar Rf values. The cospot helps to confirm if the starting material has been consumed and to differentiate it from the product, especially if the reaction conditions affect the appearance of the reactant on the TLC plate.[6]

Experimental Protocols

Detailed Experimental Protocol: TLC Monitoring of a Sulfonylation Reaction
  • Preparation of the TLC Chamber: Pour your chosen solvent system (e.g., 7:3 Hexanes:EtOAc) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[3][6]

  • Preparing the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[6]

  • Spotting the Plate:

    • Using a capillary tube, spot a dilute solution of your starting amine on the 'SM' mark and the 'Co' mark.

    • Carefully withdraw a small aliquot of your reaction mixture and spot it on the 'Rxn' mark and also on top of the starting material spot on the 'Co' mark.[6][12]

  • Developing the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[11]

    • If necessary, dip the plate into a chemical stain (e.g., potassium permanganate or ninhydrin) and gently heat to develop the spots.[3]

Quantitative Data

The retention factor (Rf) is a quantitative measure of a compound's movement up the TLC plate and is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. The following table provides example Rf values for typical components of a sulfonylation reaction.

CompoundFunctional GroupExample Solvent SystemApproximate RfVisualization Method
p-Toluenesulfonyl Chloride (TsCl)Sulfonyl Chloride7:3 Hexanes:EtOAc~0.70UV Light
AnilineAromatic Amine7:3 Hexanes:EtOAc~0.45UV Light, Ninhydrin
N-phenyltosylamide (Product)Aromatic Sulfonamide7:3 Hexanes:EtOAc~0.55UV Light

Data adapted from Benchchem[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare TLC Plate spot_sm Spot Starting Material prep_plate->spot_sm spot_co Spot Co-spot spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn develop Develop Plate spot_rxn->develop visualize Visualize (UV/Stain) develop->visualize analyze Analyze Results visualize->analyze G start TLC Problem Encountered streaking Streaking? start->streaking no_spots No Spots Visible? streaking->no_spots No solution1 Dilute Sample or Add Modifier to Eluent streaking->solution1 Yes bad_rf Poor Rf? no_spots->bad_rf No solution2 Use Staining Agent or Concentrate Sample no_spots->solution2 Yes solution3 Adjust Solvent Polarity bad_rf->solution3 Yes end Problem Resolved bad_rf->end No solution1->end solution2->end solution3->end

References

Preventing hydrolysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction during aqueous workup. The following guide provides a systematic approach to minimizing this undesired reaction.

Issue: Low Yield of this compound After Workup

Possible Cause 1: Prolonged Exposure to Water

Sulfonyl chlorides, particularly heteroaromatic ones like pyrazole sulfonyl chlorides, are susceptible to hydrolysis.[1] The longer the compound is in contact with water, the greater the extent of hydrolysis.

Solutions:

  • Rapid Extraction: Perform the aqueous wash and extraction steps as quickly as possible. Do not let the reaction mixture sit in the separatory funnel for extended periods.

  • Cold Conditions: Use ice-cold water for the workup. Lower temperatures significantly slow down the rate of hydrolysis.

  • Minimize Aqueous Volume: Use the minimum volume of water necessary for effective washing to reduce the total amount of water the product is exposed to.

Possible Cause 2: Non-Optimal pH of the Aqueous Phase

The stability of sulfonyl chlorides can be pH-dependent. While generally more stable at acidic pH, strongly basic conditions can also accelerate hydrolysis.

Solutions:

  • Acidic Wash: If compatible with the reaction, a dilute, cold acid wash (e.g., 1M HCl) can help maintain a lower pH and suppress hydrolysis.

  • Brine Wash: After the aqueous wash, a wash with saturated sodium chloride solution (brine) can help to remove bulk water from the organic layer before drying.

Possible Cause 3: Inefficient Drying of the Organic Layer

Residual water in the organic solvent can lead to hydrolysis of the product, even after the aqueous workup is complete.

Solutions:

  • Effective Drying Agent: Use a sufficient amount of a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Ensure the drying agent is free-flowing and not clumped together, indicating it is saturated with water.

  • Adequate Drying Time: Allow sufficient time for the drying agent to remove all traces of water from the organic solvent. Gentle swirling can aid this process.

Possible Cause 4: Inherent Instability of the Sulfonyl Chloride

Some heteroaromatic sulfonyl chlorides are inherently unstable and prone to decomposition, including hydrolysis.[1]

Solutions:

  • Non-Aqueous Workup: If hydrolysis remains a significant issue, consider a non-aqueous workup. This involves filtering the reaction mixture to remove any solid byproducts and then directly concentrating the filtrate under reduced pressure. The crude product can then be purified by non-aqueous methods like flash chromatography.

  • Alternative Synthesis: In some cases, converting the corresponding thiol to the sulfonyl chloride using a reagent like N-chlorosuccinimide (NCS) in an anhydrous solvent like acetonitrile can be a viable alternative that avoids an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary sign of hydrolysis of this compound?

A1: The primary sign of hydrolysis is a lower than expected yield of the desired sulfonyl chloride and the potential presence of the corresponding sulfonic acid as a byproduct. The sulfonic acid is much more polar and may be visible as a baseline spot on a TLC plate or as a separate peak in an LC-MS analysis.

Q2: How can I quickly assess if hydrolysis is occurring during my workup?

A2: You can take a small aliquot of the organic layer after the aqueous wash, dry it quickly, and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare this to a sample of the reaction mixture before workup to see if a new, more polar spot/peak corresponding to the sulfonic acid has appeared or increased in intensity.

Q3: Is it possible to completely avoid water during the synthesis and workup?

A3: Yes, it is possible to perform the synthesis and workup under anhydrous conditions. For example, using sulfuryl chloride (SO₂Cl₂) for the sulfonylation in an anhydrous solvent, followed by filtration and evaporation, avoids the introduction of water. Subsequent purification can be achieved through crystallization from a non-aqueous solvent or flash chromatography.

Q4: Are there any alternatives to using this compound if it proves too unstable?

A4: If the sulfonyl chloride is consistently difficult to handle due to hydrolysis, consider synthesizing and using the corresponding sulfonyl fluoride. Sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts but are still sufficiently reactive for subsequent reactions like sulfonamide formation.[1]

Data Presentation

Table 1: Comparison of Workup Strategies for this compound

FeatureAqueous WorkupNon-Aqueous Workup
Primary Goal Remove water-soluble impurities and reagents.Avoid all contact with water to prevent hydrolysis.
Typical Solvents Dichloromethane, Ethyl Acetate, Water, BrineAcetonitrile, Dichloromethane, Hexanes, Ethyl Acetate
Key Steps Quenching with cold water, extraction, washing, drying.Filtration, evaporation, flash chromatography.
Pros Effective for removing inorganic salts and polar byproducts.Minimizes or eliminates hydrolysis of the sulfonyl chloride.
Cons Risk of product hydrolysis, leading to lower yields.May be less effective at removing certain impurities; requires anhydrous solvents and techniques.
Reported Yield A yield of 90% has been reported for the synthesis of this compound using an aqueous workup.Not explicitly reported for this specific compound, but generally preferred for highly moisture-sensitive sulfonyl chlorides.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound

This protocol is adapted from a reported synthesis of this compound.

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0°C in an ice bath.

  • Addition of Water: Slowly and carefully add ice-cold water to the reaction mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Separate the organic layer and wash it sequentially with cold water and then with cold saturated sodium chloride solution (brine).

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization or flash column chromatography.

Protocol 2: General Non-Aqueous Workup for Sulfonyl Chlorides

This is a general procedure that can be adapted for this compound when hydrolysis is a major concern.

  • Reaction Completion: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute with a dry, inert solvent and filter the mixture through a pad of celite under an inert atmosphere (e.g., nitrogen or argon).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude sulfonyl chloride by flash column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by crystallization from an anhydrous solvent.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Low Yield of Sulfonyl Chloride check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis prolonged_exposure Prolonged Water Contact? check_hydrolysis->prolonged_exposure Yes inefficient_drying Inefficient Drying? check_hydrolysis->inefficient_drying No prolonged_exposure->inefficient_drying No rapid_extraction Action: Rapid Extraction with Cold Water prolonged_exposure->rapid_extraction Yes non_aqueous_workup Consider Non-Aqueous Workup inefficient_drying->non_aqueous_workup No effective_drying Action: Use Sufficient Anhydrous Drying Agent inefficient_drying->effective_drying Yes alternative_synthesis Consider Alternative Synthesis (e.g., using NCS) non_aqueous_workup->alternative_synthesis If still problematic end Improved Yield non_aqueous_workup->end rapid_extraction->end effective_drying->end alternative_synthesis->end

Caption: Troubleshooting workflow for low yields due to hydrolysis.

Workup_Decision_Tree start Synthesized Sulfonyl Chloride is_product_stable Is the product known to be highly water-sensitive? start->is_product_stable aqueous_workup Perform Rapid Aqueous Workup is_product_stable->aqueous_workup No/Unsure non_aqueous_workup Perform Non-Aqueous Workup is_product_stable->non_aqueous_workup Yes check_yield Check Yield and Purity aqueous_workup->check_yield success Successful Isolation non_aqueous_workup->success check_yield->success High troubleshoot Low Yield - Troubleshoot Hydrolysis check_yield->troubleshoot Low

Caption: Decision tree for selecting a workup procedure.

References

Technical Support Center: Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals engaged in sulfonamide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction shows low or no yield. What are the first things I should check?

A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents.[1]

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can react with atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]

    • Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] Use a fresh bottle or purify it before use. The stability of sulfonyl chlorides decreases from fluorides > chlorides > bromides > iodides.[3]

    • Solvent & Base: Use anhydrous solvents and ensure any base (e.g., triethylamine, pyridine) is pure and dry. Water will hydrolyze the sulfonyl chloride.[1]

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1–1.5 equivalents).[1]

    • Temperature: Reactions are often started at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[2] Gentle heating may be required for less reactive amines, but excessive heat can promote side reactions.[1]

    • Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent reagent degradation from atmospheric moisture.[1][2]

Q2: I'm seeing multiple spots on my TLC analysis. What are the likely side products?

A2: The presence of multiple spots suggests side reactions or unreacted starting materials. Common possibilities include:

  • Hydrolyzed Sulfonyl Chloride: The most common impurity is the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.[1][2] This spot will be very polar and may streak on the TLC plate.

  • Unreacted Starting Materials: Both the starting amine and sulfonyl chloride may be present if the reaction has not gone to completion.

  • Dimerization/Polymerization: Especially at higher temperatures, side reactions can lead to dimers or polymers.[2]

  • Reaction with Solvent: Ensure your solvent is inert. Protic solvents, for example, can react with the sulfonyl chloride.[2]

Q3: My secondary amine is reacting very slowly compared to a primary amine. Is this normal?

A3: Yes, this is expected. Primary amines are generally highly reactive in sulfonamide coupling reactions. Secondary amines exhibit lower reactivity due to steric hindrance and differences in nucleophilicity.[4] In some cases, secondary amines may show very low to almost no reactivity under standard conditions.[4] Optimization, such as gentle heating or using a stronger base, may be necessary to drive the reaction to completion.[1]

Q4: How critical is the choice of base for the reaction?

A4: The base is crucial. Its primary role is to neutralize the HCl generated during the reaction.[5] A tertiary amine base like pyridine or triethylamine is typically used.[1][5] The base must be strong enough to deprotonate the amine but not so strong that it causes unwanted side reactions.[2] For less nucleophilic amines, a stronger, non-nucleophilic base might be required.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in sulfonamide coupling reactions.

G start Start: Low/No Yield check_reagents 1. Verify Reagent Quality - Purity (NMR, LC-MS) - Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify/Replace Reagents Use Anhydrous Solvents reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions - Stoichiometry - Temperature - Reaction Time reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: - Adjust Stoichiometry - Modify Temperature Profile - Increase Reaction Time conditions_ok->optimize_conditions No check_side_products 3. Analyze Side Products (TLC/LC-MS) - Hydrolysis? - Dimerization? conditions_ok->check_side_products Yes optimize_conditions->check_conditions side_products_ok Major Side Products? check_side_products->side_products_ok address_side_products Action: - Ensure Inert Atmosphere - Slow Reagent Addition - Lower Temperature side_products_ok->address_side_products Yes success Success: Improved Yield side_products_ok->success No address_side_products->check_conditions

Caption: A troubleshooting decision tree for low-yield sulfonamide reactions.

Quantitative Data Summary

Optimizing reaction parameters is key to a successful coupling. The table below summarizes common variables and their typical impact.

ParameterCommon ChoicesTypical StoichiometryTemperature (°C)Notes
Amine Primary, Secondary1.0 equivalent0 to RTPrimary amines are more reactive than secondary amines.[4] Electron-withdrawing groups on the amine can decrease its nucleophilicity.[2]
Sulfonyl Chloride Aryl or Alkyl1.0 - 1.1 equivalents0 to RTHighly moisture sensitive.[1] Can be a source of chlorination side reactions.
Base Pyridine, Triethylamine (TEA), DIPEA1.1 - 1.5 equivalents0 to RTMust be non-nucleophilic and capable of scavenging HCl.[5] Ensure it is dry.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)N/A0 to 100+Must be anhydrous and inert to reactants.[1] Solvent choice can impact reaction rate and solubility.

Experimental Protocols

Protocol 1: General Sulfonamide Coupling Reaction

This protocol provides a general method for the coupling of an amine with a sulfonyl chloride.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all solvents and liquid reagents (e.g., triethylamine) are anhydrous.

  • Reaction Setup:

    • Dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Reaction Execution:

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.[2]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight under an inert atmosphere (e.g., nitrogen).

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: TLC Monitoring of Reaction Progress
  • Preparation:

    • Prepare a TLC developing chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting:

    • Spot a small amount of the starting amine (dissolved in a volatile solvent) as a reference.

    • Carefully spot a small aliquot of the reaction mixture on the baseline.

  • Development:

    • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.

  • Visualization:

    • Visualize the spots under a UV lamp (254 nm).[6]

    • If necessary, stain the plate using a suitable stain (e.g., potassium permanganate or fluorescamine for sulfonamides).[6]

    • The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, typically less polar, product spot has appeared.

General Reaction Workflow Diagram

The following diagram illustrates the standard sequence of operations for a typical sulfonamide synthesis experiment.

G prep Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere, 0°C) prep->setup addition Slow Addition of Sulfonyl Chloride setup->addition reaction Reaction at RT (Overnight) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Purification (Column/Recrystallization) workup->purify analyze Product Analysis (NMR, MS, etc.) purify->analyze

Caption: A standard experimental workflow for sulfonamide synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles.

Troubleshooting Guide

This section addresses common problems encountered during pyrazole synthesis, offering systematic approaches to identify and resolve them.

Question: My reaction is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Low yield is a frequent challenge in pyrazole synthesis and can originate from several factors. A systematic evaluation of the reaction parameters is the key to improving the outcome.[1][2]

Initial Checks & Solutions:

  • Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time; using a fresh or newly purified reagent is recommended.[1]

  • Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can sometimes help drive the reaction to completion.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[1] This helps in determining the optimal reaction time and prevents the formation of degradation products from prolonged heating.

Advanced Troubleshooting:

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst are critical.[1] If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling solvent like DMF, especially if starting materials have low reactivity.[3]

  • Side Reactions: Be aware of potential side reactions. The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization are common issues that can divert material from your desired product.[1][4]

  • Catalyst Choice: The reaction is often acid-catalyzed.[5][6] If you are not using a catalyst, adding a few drops of glacial acetic acid can be beneficial.[7] In some cases, Lewis acids like Zn(OTf)₂ have been shown to be effective, particularly under microwave conditions.[3]

Question: I am observing a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][8] The initial nucleophilic attack from the substituted hydrazine can occur at either of the two carbonyl carbons, leading to different products.[1][8]

Factors Influencing Regioselectivity:

  • Steric and Electronic Effects: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[1][9] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[10]

  • Reaction Conditions: Parameters such as pH, solvent, and temperature can significantly influence the isomeric ratio.[5][9]

Strategies to Enhance Regioselectivity:

  • Solvent Modification: Changing the solvent can have a dramatic effect. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) instead of standard ethanol has been shown to dramatically increase regioselectivity in certain cases.[10]

  • pH Control: The pH of the reaction medium can alter the reactivity of the nucleophile and the electrophile. Acid catalysis is common, but in some systems, basic conditions might favor one isomer over the other.[5]

  • Temperature Adjustment: Running the reaction at a lower temperature for a longer duration can sometimes favor the thermodynamically more stable product, potentially improving the isomeric ratio.[3]

  • Use of Precursors with Built-in Selectivity: Employing starting materials where one carbonyl group is significantly more reactive than the other (e.g., β-ketoesters instead of 1,3-diketones) can direct the reaction towards a single isomer.[7]

Question: My reaction mixture has turned dark/tar-like. What causes this and is my product salvageable?

Discoloration is a common observation, particularly when heating reactions for extended periods or when using certain hydrazine salts like phenylhydrazine hydrochloride.[1]

Potential Causes:

  • Starting Material Degradation: Hydrazine derivatives can be unstable and may form colored impurities, especially at elevated temperatures.[1]

  • Side Reactions and Polymerization: At high temperatures, starting materials or intermediates can undergo polymerization or degradation, leading to tar formation.[3]

  • Acid-Promoted Byproducts: If the reaction medium becomes too acidic, it can promote the formation of colored byproducts.[1]

Troubleshooting and Purification:

  • Neutralization: If using a hydrazine salt, adding a mild base such as sodium acetate can neutralize the acid and lead to a cleaner reaction.[1]

  • Purification: Even if the mixture is dark, the desired product can often be recovered.

    • Filtration: If the product is a solid, it may precipitate from the reaction mixture upon cooling. It can then be collected by vacuum filtration.[1]

    • Recrystallization: This is a very effective method for removing colored impurities from a solid crude product.[1]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is the standard method for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[5][6] The mechanism involves three main steps:

  • Condensation: A nitrogen atom from the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.[2][5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[2][5]

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic pyrazole ring.[2][5]

Q2: How do I choose the right solvent for my pyrazole synthesis?

The choice of solvent depends on the solubility of your starting materials and the desired reaction temperature.

  • Protic Solvents: Ethanol is a very common solvent as it readily dissolves many of the starting materials and allows for heating to reflux.[11]

  • Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) are useful for less reactive substrates that require higher temperatures to react.[3]

  • "Green" Solvents: Ethylene glycol has been used as an eco-friendly solvent, sometimes allowing reactions to proceed efficiently at room temperature.[12]

  • Fluorinated Alcohols: As mentioned in the troubleshooting section, solvents like TFE or HFIP can be used to improve regioselectivity.[10]

Q3: Can I use microwave irradiation for pyrazole synthesis?

Yes, microwave-assisted synthesis is a well-established technique for preparing pyrazoles. It often leads to significantly reduced reaction times and can improve yields.[3] However, it requires careful optimization of temperature, pressure, and irradiation time for each specific set of reactants.

Q4: My product is difficult to purify by recrystallization. What are my options?

If recrystallization fails or results in significant product loss, the primary alternative is column chromatography on silica gel.[1] Another advanced purification technique involves forming an acid addition salt of the pyrazole. The basic pyrazole can be reacted with a mineral or organic acid to form a salt, which can then be crystallized and separated. The pure pyrazole is then regenerated by neutralization.[13]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

This table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of a 1,3-diketone with methylhydrazine. Data is adapted from studies focused on improving regioselectivity.

EntrySolventTemperature (°C)Time (h)Regioisomer Ratio (A:B)Reference
1EthanolReflux31:1.5[10]
2TFEReflux319:1[10]
3HFIPReflux3>20:1[10]

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol. Isomer A is the desired product.

Experimental Protocols

General Protocol for Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a standard procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, adapted from literature procedures.[7][14]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[14]

  • Add 1-propanol (e.g., 3 mL) as the solvent and a few drops of glacial acetic acid to catalyze the reaction.[7]

  • Heat the reaction mixture with stirring to approximately 100°C for 1 hour.[5]

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[5][7]

  • Once the reaction is complete, add water (e.g., 10 mL) to the hot solution to precipitate the product.[7]

  • Cool the mixture in an ice bath to facilitate complete precipitation.[5]

  • Collect the solid product by vacuum filtration, washing it with a small amount of cold water.[5]

  • Allow the product to air dry. The product can be further purified by recrystallization if necessary.[1]

Visualizations

Troubleshooting_Low_Yield start Problem: Low Yield cause1 Impure Starting Materials? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Side Reactions Occurring? start->cause3 cause4 Loss During Workup/Purification? start->cause4 solution1 Solution: - Verify purity (NMR, etc.) - Purify or use fresh reagents cause1->solution1 Yes solution2 Solution: - Optimize Temp/Time - Change Solvent - Add Catalyst (e.g., Acetic Acid) cause2->solution2 Yes solution3 Solution: - Adjust Stoichiometry - Modify Conditions to  Minimize Byproducts cause3->solution3 Yes solution4 Solution: - Optimize Purification Method  (Recrystallization vs. Column) - Minimize Transfers cause4->solution4 Yes

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Regioselectivity_Factors center_node Factors Influencing Regioselectivity factor1 Reactant Structure center_node->factor1 factor2 Reaction Conditions center_node->factor2 sub1a Steric Hindrance at Carbonyl Carbon factor1->sub1a sub1b Electronic Effects of Substituents factor1->sub1b sub1c Hydrazine Nucleophilicity factor1->sub1c sub2a Solvent Choice (e.g., EtOH vs. TFE) factor2->sub2a sub2b pH / Catalyst factor2->sub2b sub2c Temperature factor2->sub2c

Caption: Key factors that control regioselectivity in pyrazole synthesis.

References

Validation & Comparative

Spectroscopic Characterization of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic characteristics of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides with related pyrazole-sulfonamide derivatives. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key spectral features for identification and characterization, supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and a closely related analogue, 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, facilitating a direct comparison of their spectral properties.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δc, ppm)Reference
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide CDCl₃7.27 (m, 3H), 7.1 (dd, J = 2.1 Hz, 1.5 Hz, 2H), 4.28 (t, J = 6 Hz, 3H), 3.71 (s, 3H), 3.18 (q, J = 6.9 Hz, 6.6 Hz, 3H), 2.79 (t, J = 6.6 Hz, 3H), 2.35 (s, 3H), 2.27 (s, 3H)DMSO-d₆: 145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.05[1]
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide CDCl₃7.26 (m, 3H), 7.09 (t, J = 7 Hz, 2H), 4.30 (t, J = 6 Hz, 1H), 3.21 (q, J = 6.5 Hz, 6.5 Hz, 2H), 2.81 (t, J = 6.5 Hz, 3H), 2.35 (s, 6H)DMSO-d₆: 144.51, 138.94, 128.57, 128.3, 126.17, 114.89, 43.48, 35.06, 11.70[1]

Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data

CompoundIR (KBr, cm⁻¹)HRMS (ESI) m/zReference
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide 3399, 2928, 2362, 1636, 1523, 1456, 1418, 1313, 1207, 1148, 1107, 1080, 817, 743, 681calcd for [C₁₄H₁₉N₃O₂S]⁺: 293.38 [M + H]⁺, found 294.2[1]
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide 3292, 3156, 3081, 2952, 2863, 2362, 1567, 1429, 1311, 1186, 1114, 1031, 941, 907, 838, 744, 660calcd for [C₁₃H₁₇N₃O₂S]⁺: 279.36 [M + H]⁺, found 280.1[1]

Experimental Protocols

The synthesis and spectroscopic characterization of pyrazole-4-sulfonamide derivatives involve multi-step procedures. The following are generalized experimental protocols based on published literature.[1][2]

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

To a solution of 3,5-dimethyl-1H-pyrazole, a suitable methylating agent is added in the presence of a base and an appropriate solvent.[1] The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.[1]

Synthesis of Pyrazole-4-sulfonyl Chloride

The synthesized pyrazole is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, often in the presence of a solvent like chloroform.[1] The reaction is typically carried out at a controlled temperature. After the reaction is complete, the product is isolated and purified.[1]

Synthesis of Pyrazole-4-sulfonamide Derivatives

The pyrazole-4-sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base, such as diisopropylethylamine, and a solvent like dichloromethane.[1][2] The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. After completion, the reaction mixture is worked up by washing with water, drying the organic layer, and removing the solvent under vacuum. The crude product is then purified by column chromatography.[1][2]

Spectroscopic Analysis

The structures of the synthesized compounds are confirmed using various spectroscopic techniques:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded using KBr pellets.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[1]

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (3,5-dimethyl-1H-pyrazole) methylation Methylation start->methylation 1 sulfonylation Sulfonylation (Chlorosulfonic Acid) methylation->sulfonylation 2 sulfonamide_formation Sulfonamide Formation (Amine, Base) sulfonylation->sulfonamide_formation 3 purification Purification (Column Chromatography) sulfonamide_formation->purification 4 product Final Product (1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis & Structure Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole sulfonamides.

References

A Comparative Analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the sulfonylation of nucleophiles is a cornerstone transformation, pivotal in the construction of sulfonamides and sulfonate esters which are prevalent in pharmaceuticals and agrochemicals. The choice of a sulfonylating agent is critical, influencing reaction rates, yields, and substrate scope. This guide provides a comparative overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride against two of the most commonly employed sulfonylating agents: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

Reactivity and Performance: A Qualitative Comparison

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom and the stability of the corresponding leaving group. These factors are influenced by both electronic and steric effects of the substituent attached to the sulfonyl group.

This compound , a heteroaryl sulfonyl chloride, presents a unique electronic profile. The pyrazole ring is an electron-rich aromatic system, which can donate electron density to the sulfonyl group, potentially reducing the electrophilicity of the sulfur atom compared to aryl sulfonyl chlorides with electron-withdrawing groups. However, the presence of three methyl groups on the pyrazole ring also contributes to the electronic environment.

p-Toluenesulfonyl chloride (TsCl) is a widely used aromatic sulfonyl chloride. The toluene ring is considered to be weakly electron-donating, influencing the reactivity of the sulfonyl chloride. It is a crystalline solid, which can be advantageous for handling and storage.[1][2]

Methanesulfonyl chloride (MsCl) is an aliphatic sulfonyl chloride and is known for its high reactivity.[3] The small methyl group offers minimal steric hindrance and the lack of an aromatic ring to donate electron density makes the sulfur atom highly electrophilic. MsCl is a liquid and is sensitive to moisture.[3]

In the absence of direct comparative kinetic studies, a qualitative assessment suggests that the reactivity trend would likely be: MsCl > TsCl ≈ this compound . The high reactivity of MsCl is well-established.[3] The relative reactivity of TsCl and the pyrazole-based agent is less straightforward. The electron-donating nature of the pyrazole ring in the latter might be counterbalanced by other factors, leading to comparable reactivity with TsCl in many applications.

Data Presentation: Sulfonylation of Amines

Sulfonylating AgentAmine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
This compound2-PhenylethylamineDiisopropylethylamineDichloromethane16~55[1]
p-Toluenesulfonyl chloride (TsCl)AnilineTriethylamineTHF686
Methanesulfonyl chloride (MsCl)Various aminesTriethylamineDichloromethane0.5 - 285-95

Note: The yields and reaction times are highly dependent on the specific substrate, base, solvent, and temperature. The data presented here are for illustrative purposes and do not represent a controlled comparative study.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in sulfonylation, as well as general protocols for sulfonylation with TsCl and MsCl, are provided below.

Synthesis of this compound

This protocol involves the sulfonylation of 1,3,5-trimethyl-1H-pyrazole.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is prepared.

  • This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.[1]

  • The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.[1]

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over 20 minutes.[1]

  • The reaction is stirred for an additional 2 hours at 60 °C.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with cold water.

  • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield this compound as a pale yellow solid (Yield: 90%).[1]

Sulfonylation of an Amine with this compound

Materials:

  • 2-Phenylethylamine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-phenylethylamine (65.5 mg, 2.7 mmol) in dichloromethane (5 vol), diisopropylethylamine (99.6 mg, 3.85 mmol) is added at 25–30 °C.[1]

  • A solution of this compound (100 mg, 2.57 mmol) in dichloromethane (5 vol) is added to the above mixture at 25–30 °C.[1]

  • The reaction mixture is stirred for 16 hours at 25–30 °C.[1]

  • The reaction progress is monitored by TLC.

  • After completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes.

  • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography.[1]

General Protocol for Sulfonylation of a Primary Amine with Tosyl Chloride (TsCl)

Materials:

  • Primary amine

  • Tosyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • The primary amine (1.0 equiv) is dissolved in the chosen solvent.

  • The base (1.1-1.5 equiv) is added to the solution.

  • Tosyl chloride (1.05-1.2 equiv) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid, water, and brine, then dried over a drying agent, and concentrated to give the sulfonamide.

General Protocol for Sulfonylation of a Primary Amine with Mesyl Chloride (MsCl)

Materials:

  • Primary amine

  • Mesyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • The primary amine (1.0 equiv) and triethylamine (1.5-2.0 equiv) are dissolved in dichloromethane.

  • The solution is cooled to 0 °C.

  • Mesyl chloride (1.1-1.2 equiv) is added dropwise.

  • The reaction is typically rapid and is stirred at 0 °C to room temperature for 30 minutes to 2 hours.

  • The reaction is monitored by TLC for completion.

  • Work-up is similar to the tosylation procedure, involving quenching with water and extraction.

Visualizing the Sulfonylation Process

The following diagrams illustrate the general workflow for a sulfonylation reaction and the logical relationship between the key components.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Nucleophile (Amine) ReactionVessel Reaction in Solvent Amine->ReactionVessel SulfonylChloride Sulfonylating Agent SulfonylChloride->ReactionVessel Base Base Base->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Sulfonamide Sulfonamide Purification->Sulfonamide

Caption: General experimental workflow for sulfonylation of an amine.

logical_relationship SA Sulfonylating Agent SC Sulfonyl Chloride SA->SC Reactivity Reactivity SA->Reactivity TsCl Tosyl Chloride SC->TsCl MsCl Mesyl Chloride SC->MsCl PySCl 1,3,5-trimethyl-1H-pyrazole- 4-sulfonyl chloride SC->PySCl TsCl->Reactivity MsCl->Reactivity PySCl->Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric

Caption: Factors influencing the reactivity of sulfonylating agents.

References

A Comparative Guide to Alternative Reagents in Pyrazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole sulfonamides, a critical scaffold in medicinal chemistry, has traditionally relied on multi-step procedures often requiring harsh conditions and extended reaction times. This guide provides an objective comparison of conventional and alternative, greener synthetic methodologies, supported by experimental data, to aid researchers in selecting the most efficient and sustainable routes for their drug discovery and development endeavors.

Comparison of Synthetic Methodologies

The following table summarizes the performance of various synthetic methods for pyrazole sulfonamides, highlighting key parameters such as reaction time and yield. The data presented is a collation from multiple studies to provide a comparative overview.

MethodCatalyst/Reagent HighlightsReaction TimeYield (%)AdvantagesDisadvantages
Conventional Synthesis Acetic acid, Sodium hydroxide, Piperidine2 - 48 hours<70 - 95%Well-established, readily available reagents.[1][2]Long reaction times, often requires high temperatures, potential for byproducts.[3]
Microwave-Assisted None (Microwave irradiation)5 - 15 minutes78 - 86%Rapid synthesis, improved yields, energy efficient, cleaner reactions.[4][5]Requires specialized microwave reactor.
Ultrasound-Assisted None (Ultrasonic irradiation)15 - 40 minutes62 - 95%Reduced reaction times, improved yields, environmentally friendly.[6][7][8][9]Requires ultrasonic equipment.
One-Pot Synthesis Succinimide-N-sulfonic acid, Sodium hydroxide15 mins - 2 hrs25 - 87%Procedural and operational simplicity, time and resource efficient.[1][10]Yields can be variable depending on the substrates and catalyst.[1]
Nanocatalysis Fe3O4@HNTs-PEI, YS-Fe3O4@PMO/IL-Cu10 - 15 minutes89 - 97%High efficiency, mild reaction conditions, catalyst reusability.[11][12]Catalyst synthesis can be complex.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Pyrazoline Sulfonamides

This protocol is a generalized procedure based on methodologies reported in the literature.[4]

  • A solution of a suitable chalcone (2 mmol) is prepared in ethanol (5 mL).

  • para-Hydrazinobenzenesulfonamide hydrochloride (2 mmol) is dissolved in ethanol (20 mL).

  • The chalcone solution is added to the hydrazinobenzenesulfonamide solution in a microwave reaction tube.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and power (e.g., 200 °C, 300W) for a short duration (e.g., 7 minutes).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the volume is reduced by evaporation.

  • The mixture is then cooled (e.g., at +4 °C for 1 hour) to facilitate precipitation.

  • The resulting solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to yield the pyrazoline sulfonamide product.

General Protocol for Ultrasound-Assisted Synthesis of Pyrazole Carboximidamides

This protocol is a generalized procedure based on methodologies found in the literature.[7][9]

  • To a vial, add the appropriate chalcone (e.g., 3-aryl-1-(thiophen-2-yl)prop-2-en-1-one), aminoguanidine hydrochloride, and potassium hydroxide in ethanol.

  • The vial is then subjected to ultrasonic irradiation using a microtip probe connected to an ultrasonic processor (e.g., 500 W, 20 kHz, at 20% of maximum power).

  • The reaction is carried out for a specified duration (e.g., 15-35 minutes).

  • Reaction progress is monitored by Gas Chromatography (GC).

  • Upon completion, the product is isolated by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.

Visualizing the bigger picture: Signaling Pathways and Experimental Workflow

To understand the relevance of pyrazole sulfonamides in a biological context and to visualize the synthesis process, the following diagrams are provided.

experimental_workflow cluster_conventional Conventional Two-Step Synthesis cluster_alternative Alternative One-Pot Synthesis start_conv Aromatic Aldehyde + Aromatic Ketone chalcone Claisen-Schmidt Condensation (Base/Acid Catalyst) start_conv->chalcone chalcone_prod Chalcone Intermediate chalcone->chalcone_prod hydrazine + 4-Hydrazinylbenzene- sulfonamide chalcone_prod->hydrazine cyclization Cyclization (Acidic/Basic Medium) hydrazine->cyclization end_conv Pyrazole Sulfonamide cyclization->end_conv start_alt Aromatic Aldehyde + Aromatic Ketone + 4-Hydrazinylbenzene- sulfonamide one_pot One-Pot Reaction (e.g., Microwave, Ultrasound, or Nanocatalyst) start_alt->one_pot end_alt Pyrazole Sulfonamide one_pot->end_alt

Caption: Comparative workflow of conventional vs. alternative pyrazole sulfonamide synthesis.

Many pyrazole sulfonamides exhibit their therapeutic effects by inhibiting specific enzymes. A prominent example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGH2) cox2->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation leads to celecoxib Pyrazole Sulfonamide (e.g., Celecoxib) celecoxib->cox2 inhibits

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 pathway.

Furthermore, pyrazole sulfonamides have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Their dysregulation is a hallmark of cancer and other diseases.

kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates akt Akt (Protein Kinase B) pi3k->akt activates cell_processes Cell Proliferation, Survival, Angiogenesis akt->cell_processes promotes pyrazole_inhibitor Pyrazole Sulfonamide Kinase Inhibitor pyrazole_inhibitor->akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole sulfonamide kinase inhibitors.[13][14]

References

A Comparative Analysis of the Reactivity of Pyrazole Sulfonyl Chlorides and Benzenesulfonyl Chlorides for Biologically Active Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of pyrazole sulfonyl chlorides and benzenesulfonyl chlorides, two important classes of reagents in the synthesis of sulfonamides and other biologically active compounds. While both share the sulfonyl chloride functional group, the nature of the aromatic ring to which it is attached—a five-membered, nitrogen-containing heterocycle versus a six-membered carbocycle—imparts distinct differences in their chemical behavior. This comparison is supported by available experimental data and established principles of organic chemistry.

Executive Summary

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic properties of the attached aromatic or heteroaromatic ring. Electron-withdrawing groups on the ring increase reactivity by stabilizing the developing negative charge in the transition state, while electron-donating groups decrease reactivity.

Generally, the pyrazole ring is considered an electron-rich heteroaromatic system. However, when attached to a potent electron-withdrawing group like a sulfonyl chloride, its net electronic effect can be complex. The presence of two nitrogen atoms in the pyrazole ring can lead to an overall electron-withdrawing effect through inductive effects, potentially enhancing the reactivity of the sulfonyl chloride group compared to the unsubstituted benzene ring in benzenesulfonyl chloride. However, the specific substitution pattern on the pyrazole ring can significantly modulate this effect.

Data Presentation

Due to the limited availability of direct, quantitative kinetic studies comparing the reactivity of pyrazole sulfonyl chlorides and benzenesulfonyl chlorides under identical conditions, the following table summarizes their general reactivity profiles and key characteristics based on available literature.

FeaturePyrazole Sulfonyl ChloridesBenzenesulfonyl ChloridesReferences
General Reactivity Generally considered highly reactive electrophiles. The pyrazole ring can act as an electron-withdrawing group, potentially increasing reactivity compared to benzenesulfonyl chloride.Reactive electrophiles, with reactivity significantly influenced by substituents on the benzene ring.[1][2]
Influencing Factors Reactivity is influenced by the position of the sulfonyl chloride group on the pyrazole ring and the nature of other substituents on the ring.Reactivity is well-correlated with Hammett constants of substituents on the benzene ring. Electron-withdrawing groups increase reactivity.[3][4]
Common Reactions Readily undergo nucleophilic substitution with amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids.Similarly, react with a wide range of nucleophiles to form sulfonamides and sulfonate esters. The Hinsberg test for amines is a classic application.[1][5][6]
Synthesis Typically synthesized by chlorosulfonation of a pyrazole precursor using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride.Can be prepared by chlorosulfonation of benzene or by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.[5][7]
Stability Can be unstable, particularly when the pyrazole ring is electron-rich.Generally stable compounds, though they are sensitive to moisture and can hydrolyze.[8]

Experimental Protocols

Detailed methodologies for the synthesis of the sulfonyl chlorides and their subsequent reaction to form sulfonamides are crucial for reproducible research.

Synthesis of Pyrazole-4-sulfonyl Chloride[5]

This protocol describes the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is prepared.

  • This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the product.

Synthesis of Benzenesulfonyl Chloride[7]

This protocol describes the synthesis of benzenesulfonyl chloride using phosphorus pentachloride.

Materials:

  • Sodium benzenesulfonate (dried)

  • Phosphorus pentachloride

  • Water

  • Ice

Procedure:

  • A mixture of finely divided phosphorus pentachloride (250 g, 1.2 moles) and dried sodium benzenesulfonate (450 g, 2.5 moles) is placed in a 2-liter round-bottomed flask.

  • The mixture is heated in an oil bath at 170–180 °C for fifteen hours with a reflux condenser attached.

  • After cooling, 1 liter of water and 1 kg of cracked ice are added to the mixture.

  • The benzenesulfonyl chloride sinks to the bottom and is separated.

  • The product is washed with water and then purified by vacuum distillation.

Synthesis of a Pyrazole Sulfonamide[5]

This protocol describes the reaction of a pyrazole-4-sulfonyl chloride with an amine.

Materials:

  • Pyrazole-4-sulfonyl chloride

  • 2-Phenylethylamine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cold water

Procedure:

  • To a solution of 2-phenylethylamine (65.5 mg, 2.7 mmol) in 5 volumes of dichloromethane, diisopropylethylamine (99.6 mg, 3.85 mmol) is added at 25–30 °C.

  • A solution of pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in 5 volumes of dichloromethane is added to the reaction mixture at 25–30 °C.

  • The reaction mixture is stirred for 16 hours at 25–30 °C, with the progress monitored by TLC.

  • After completion, 10 volumes of cold water are added, and the mixture is stirred for 10 minutes.

  • The organic layer is separated, dried, and concentrated to yield the crude sulfonamide, which can be purified by column chromatography.

Synthesis of a Benzenesulfonamide[9][10]

This protocol describes a general method for the reaction of benzenesulfonyl chloride with an amine.

Materials:

  • Benzenesulfonyl chloride

  • Aniline (or other primary/secondary amine)

  • Pyridine (or another suitable base)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Aniline (1.0 equivalent) is dissolved in dichloromethane.

  • Pyridine (1.1 equivalents) is added to the solution.

  • Benzenesulfonyl chloride (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • The reaction mixture is stirred for several hours until completion (monitored by TLC).

  • The reaction is then quenched with water, and the organic layer is washed with dilute acid and brine, dried, and concentrated to afford the sulfonamide product.

Reactivity Comparison and Mechanistic Insights

The reaction of sulfonyl chlorides with nucleophiles, such as amines, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The key step involves the attack of the nucleophile on the electrophilic sulfur, leading to a trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group.

The electrophilicity of the sulfur atom is paramount to the reaction rate. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity through inductive and resonance effects, thereby accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Benzenesulfonyl Chlorides: The effect of substituents on the reactivity of benzenesulfonyl chlorides is well-documented and can be quantified using the Hammett equation. Electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) at the para position significantly increase the rate of nucleophilic substitution, while electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the rate.

Pyrazole Sulfonyl Chlorides: The pyrazole ring, with its two nitrogen atoms, presents a more complex electronic landscape. While the pyrazole ring is aromatic and can be considered electron-rich, the nitrogen atoms exert a significant -I (inductive) effect, which is electron-withdrawing. The overall electronic effect on the sulfonyl chloride group will depend on the position of attachment and the presence of other substituents on the pyrazole ring. It is plausible that the net effect of the pyrazole ring is electron-withdrawing, which would render pyrazole sulfonyl chlorides more reactive than unsubstituted benzenesulfonyl chloride. For instance, the synthesis of sulfonamides from pyrazole-4-sulfonyl chlorides proceeds readily under mild conditions, suggesting a high degree of reactivity.[5]

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the electrophilicity and, consequently, the reactivity of pyrazole and benzenesulfonyl chlorides.

G Factors Influencing Reactivity of Sulfonyl Chlorides cluster_pyrazole Pyrazole Sulfonyl Chloride cluster_benzene Benzenesulfonyl Chloride PSC Pyrazole Sulfonyl Chloride P_Ring Pyrazole Ring PSC->P_Ring Attached to Reactivity Reactivity towards Nucleophiles P_Ring->Reactivity Influences (likely activating due to -I effect of N atoms) P_EWGs Electron-Withdrawing Substituents (e.g., -NO2) P_EWGs->P_Ring Increases Activation P_EDGs Electron-Donating Substituents (e.g., -CH3) P_EDGs->P_Ring Decreases Activation BSC Benzenesulfonyl Chloride B_Ring Benzene Ring BSC->B_Ring Attached to B_Ring->Reactivity Influences B_EWGs Electron-Withdrawing Substituents (e.g., -NO2) B_EWGs->B_Ring Increases Activation B_EDGs Electron-Donating Substituents (e.g., -CH3) B_EDGs->B_Ring Decreases Activation

References

Validating the Structure of Novel Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a newly synthesized molecule's structure is a critical, non-negotiable step. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of novel sulfonamide derivatives, presenting supporting experimental data and detailed protocols.

The synthesis of new chemical entities is the foundation of drug discovery. Among these, sulfonamide derivatives continue to be a significant class of compounds due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The successful synthesis and structural integrity of these novel molecules must be unequivocally confirmed before any further biological evaluation.[1][2] This guide outlines the primary analytical methods for this purpose, comparing a hypothetical Novel Sulfonamide Derivative (NSD-1) with a well-established alternative, Sulfamethoxazole.

Comparative Analysis of Structural Validation Data

The following tables summarize the key quantitative data obtained from various analytical techniques for our hypothetical Novel Sulfonamide Derivative (NSD-1) and the established drug, Sulfamethoxazole.

Table 1: Spectroscopic and Physical Data

ParameterNovel Sulfonamide Derivative (NSD-1)Sulfamethoxazole (Alternative)Technique
Molecular FormulaC₁₅H₁₄N₂O₄SC₁₀H₁₁N₃O₃SMass Spectrometry, Elemental Analysis
Molecular Weight318.35 g/mol 253.28 g/mol Mass Spectrometry
Melting Point185-187 °C167-170 °CMelting Point Apparatus
UV-Vis (λmax)265 nm258 nmUV-Vis Spectroscopy

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

NucleusNovel Sulfonamide Derivative (NSD-1)Sulfamethoxazole (Alternative)
¹H NMR 7.85 (d, 2H), 7.50 (d, 2H), 7.20 (s, 1H), 4.50 (s, 2H), 3.80 (s, 3H), 2.10 (s, 1H, SO₂NH)7.50 (d, 2H), 6.65 (d, 2H), 6.10 (s, 1H), 5.70 (br s, 2H, NH₂), 2.30 (s, 3H)
¹³C NMR 168.2, 143.5, 135.0, 129.8, 127.5, 114.0, 65.4, 55.3170.1, 155.8, 153.2, 129.1, 113.8, 55.6, 21.4

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Functional GroupNovel Sulfonamide Derivative (NSD-1)Sulfamethoxazole (Alternative)
N-H Stretch (Sulfonamide)32503350
C=O Stretch (Ester)1710-
SO₂ Stretch (Asymmetric)13401330
SO₂ Stretch (Symmetric)11601150
C-N Stretch12801270

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a novel sulfonamide derivative involves a series of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity.

experimental_workflow Experimental Workflow for Structural Validation synthesis Synthesis of Novel Sulfonamide Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification preliminary Preliminary Analysis (TLC, Melting Point) purification->preliminary ms Mass Spectrometry (MS) Determine Molecular Weight & Formula preliminary->ms ir FT-IR Spectroscopy Identify Functional Groups preliminary->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity & Environment preliminary->nmr final Structure Confirmed ms->final ir->final xray Single Crystal X-ray Diffraction (Optional but Definitive) Determine 3D Structure nmr->xray If suitable crystals form nmr->final xray->final

Caption: A typical workflow for the synthesis and structural validation of a novel organic compound.

Potential Signaling Pathway Inhibition

Sulfonamide derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes or disrupt signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel sulfonamide derivative.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Inflammation) transcription_factor->gene_expression nsd1 NSD-1 nsd1->kinase2

Caption: Inhibition of Kinase B by NSD-1 in a hypothetical signaling cascade.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized sulfonamide derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4][5]

  • Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 512-2048 scans to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[3]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the sample to a concentration of 1-10 µg/mL.[3]

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Analyze the sample using an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, and SO₂ stretches.[2][4]

Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the novel sulfonamide derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Instrumentation: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[6]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, precise three-dimensional structure of the molecule.[6][7][8]

Conclusion

The structural validation of novel sulfonamide derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. While spectroscopic methods like NMR, MS, and FT-IR provide essential information about the molecular formula, connectivity, and functional groups, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure.[6][9][10] By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their newly synthesized compounds, paving the way for further investigation into their biological potential.

References

A Researcher's Guide to High-Resolution Mass Spectrometry for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of pyrazole-based compounds are critical. Pyrazoles form the core of numerous pharmaceutical agents and agrochemicals, making their accurate analysis paramount for discovery, development, and quality control. High-Resolution Mass Spectrometry (HRMS) stands out as the premier analytical technique for this purpose, offering unparalleled mass accuracy and resolving power.

This guide provides an objective comparison of the two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap)—for the analysis of pyrazole compounds. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in selecting the optimal system for your research needs.

Comparison of HRMS Platforms: Q-TOF vs. Q-Orbitrap

The choice between a Q-TOF and a Q-Orbitrap system often depends on the specific analytical goal, whether it is quantitative analysis requiring high sensitivity and wide dynamic range, or qualitative analysis demanding the highest resolution to elucidate complex structures.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are known for their fast acquisition speeds, wide dynamic range, and stable mass accuracy across a broad mass range. The TOF analyzer's performance is independent of the mass-to-charge ratio (m/z)[1]. This makes them particularly well-suited for rapid screening and profiling of complex mixtures where a wide concentration range of analytes is expected[2].

Quantitative Performance Comparison

To illustrate the practical differences between the platforms, the following table summarizes the expected quantitative performance for the analysis of a representative pyrazole-containing drug (e.g., Celecoxib, M.W. 381.37 g/mol ) in a biological matrix like human plasma.

Performance MetricQ-Orbitrap (e.g., Q Exactive series)Q-TOF (e.g., Agilent 6500 series, Sciex TripleTOF)Rationale / Reference
Resolution (FWHM) 70,000 - 140,000 @ m/z 20035,000 - 60,000 @ m/z 200Orbitrap technology provides uniquely high resolution, which aids in selectivity against matrix interferences.[1][4]
Mass Accuracy (ppm) < 1 - 3 ppm< 1 - 5 ppmBoth platforms deliver excellent mass accuracy, enabling high-confidence elemental composition determination.[1]
Sensitivity (LOQ) 0.05 - 0.5 ng/mL0.1 - 1.0 ng/mLOrbitrap systems often demonstrate superior sensitivity for targeted small molecule quantitation.[5][6]
Linear Dynamic Range 4 - 5 orders of magnitude5 - 6 orders of magnitudeTOF analyzers typically offer a wider dynamic range, which is advantageous for samples with large variations in analyte concentration.[2]

Note: These values are representative and can vary based on the specific instrument model, method optimization, and matrix complexity.

Experimental Workflows and Methodologies

A robust analytical workflow is crucial for achieving reliable and reproducible results. The general process for analyzing pyrazole compounds involves sample preparation, chromatographic separation, and HRMS detection.

G General LC-HRMS Workflow for Pyrazole Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine) SPE Solid Phase Extraction (SPE) or Protein Precipitation Matrix->SPE Extract Final Extract in Reconstitution Solvent SPE->Extract LC UHPLC Separation (Reversed-Phase C18) Extract->LC ESI Electrospray Ionization (ESI+) LC->ESI HRMS HRMS Detection (Q-Orbitrap or Q-TOF) ESI->HRMS Qual Qualitative Analysis (Accurate Mass, MS/MS) HRMS->Qual Quan Quantitative Analysis (Peak Integration, Calibration) HRMS->Quan Report Final Report Qual->Report Quan->Report

Caption: A typical LC-HRMS workflow for pyrazole analysis.

Experimental Protocol: Quantitative Analysis of a Pyrazole Drug in Plasma

This protocol provides a generalized method that can be adapted for either a Q-Orbitrap or Q-TOF system.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320°C.

    • Acquisition Mode (Q-Orbitrap): Full Scan MS with a resolution of 70,000. For targeted MS/MS, Parallel Reaction Monitoring (PRM) can be used.

    • Acquisition Mode (Q-TOF): Full Scan MS with a mass range of m/z 100-1000. For MS/MS, a targeted product ion scan can be employed.

    • Mass Accuracy: An external or internal mass calibration should be performed to ensure mass accuracy below 5 ppm.

Fragmentation Analysis for Structural Elucidation

HRMS/MS is indispensable for confirming the structure of known pyrazoles and identifying unknown metabolites or degradants. Pyrazole compounds exhibit characteristic fragmentation patterns. A common pathway involves the cleavage of the N-N bond and the expulsion of neutral molecules like HCN or N₂.[5]

The diagram below illustrates a plausible fragmentation pathway for a generic 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.

G Representative Fragmentation of a Substituted Pyrazole parent Parent Ion [M+H]⁺ m/z 317.09 frag1 Fragment 1 [M+H - N₂H]⁺ m/z 287.08 parent->frag1 - N₂H frag2 Fragment 2 [M+H - CF₃]⁺ m/z 248.11 parent->frag2 - CF₃ frag3 Fragment 3 [C₇H₅N]⁺ m/z 103.04 frag1->frag3 - C₈H₅F₃ frag4 Phenyl Cation [C₆H₅]⁺ m/z 77.04 frag2->frag4 - C₉H₆N₂

Caption: A representative MS/MS fragmentation pathway.

Conclusion

Both Q-TOF and Q-Orbitrap HRMS platforms provide the capabilities required for the in-depth analysis of pyrazole compounds.

  • Q-Orbitrap systems are often favored for targeted quantitative applications and for qualitative studies where the highest resolution is needed to resolve complex mixtures and provide maximum confidence in structural assignments.

  • Q-TOF systems excel in rapid, untargeted screening applications due to their fast acquisition rates and wide dynamic range, making them ideal for metabolomics or impurity profiling where analyte concentrations can vary significantly.

The ultimate choice depends on the primary application, sample complexity, and desired balance between resolution, sensitivity, and speed. By understanding the core strengths of each technology, researchers can confidently select the most appropriate tool to advance their work with pyrazole-based molecules.

References

A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the crystallographic data for several recently synthesized and biologically evaluated pyrazole derivatives, offering insights into their solid-state structures and intermolecular interactions.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of bioactive pyrazole derivatives, providing a basis for their structural comparison. The chosen compounds showcase the diversity within this class, ranging from pyrazolones to "armed" pyrazole derivatives with varying biological targets.

ParameterCompound ICompound IICompound IIICompound L1Compound L2Compound L3
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneN-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acidethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate
Crystal System MonoclinicTriclinicOrthorombicMonoclinicMonoclinicTriclinic
Space Group P2₁/nP-1P2₁2₁2₁C2/cP21/nP-1
Biological Activity Anticancer, AntimicrobialAnticancer, AntimicrobialAnticancer, AntimicrobialAntitumor, Antifungal, AntibacterialAntitumor, Antifungal, AntibacterialAntitumor, Antifungal, Antibacterial

Table 1: Crystallographic Data for Selected Bioactive Pyrazole Derivatives.

The pyrazolone derivatives (Compounds I, II, and III) display different crystal systems and space groups, which indicates distinct packing arrangements in the solid state. Despite these differences, the pyrazole ring in all three compounds is reported to be planar, and the molecules are interconnected by an extensive network of N-H···O hydrogen bonds. The "armed" pyrazole derivatives (L1, L2, and L3) also exhibit varied crystal systems and space groups. Crystallographic analysis of these "armed" pyrazoles revealed that the N-H of the amine group and nitrogen or oxygen atoms are in-plane with the aromatic ring, while the aminomethyl chain forms a distorted second plane.

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed herein follows a standardized set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.

1. Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is carefully selected under a polarizing microscope. The chosen crystal is then mounted on a goniometer head for data collection.

2. Data Collection: To minimize thermal vibrations and obtain high-quality diffraction data, the mounted crystal is placed in a stream of cold nitrogen, typically maintained at a temperature of 100-120 K. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

4. Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.

Visualizing Experimental Workflows and Biological Pathways

To further illustrate the context of pyrazole crystallography in drug discovery, the following diagrams depict a typical experimental workflow and a relevant biological signaling pathway where pyrazole-based compounds have shown inhibitory activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Application synthesis Pyrazole Derivative Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_analysis Structural Analysis structure_solution->structural_analysis sar_studies Structure-Activity Relationship (SAR) structural_analysis->sar_studies drug_design Rational Drug Design sar_studies->drug_design

Caption: A generalized workflow for the X-ray crystallography of pyrazole-based compounds.

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently targeted pathway in cancer therapy.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation inhibition Pyrazole-Based Inhibitor inhibition->pi3k

Caption: The PI3K/AKT/mTOR signaling pathway with a potential point of inhibition by pyrazole derivatives.

Conclusion

The crystallographic studies of pyrazole derivatives reveal a rich diversity in their solid-state structures, which is influenced by the nature and position of various substituents. The comparative data presented in this guide underscore the importance of X-ray crystallography in elucidating the structural features that govern the biological activity of these potent molecules. A thorough understanding of their three-dimensional structures is paramount for the rational design of next-generation pyrazole

Unraveling the Biological Potency of Pyrazole Sulfonamide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of pyrazole sulfonamide isomers reveals that subtle changes in molecular architecture can lead to significant shifts in biological activity. This guide provides a comparative analysis of these isomers, offering researchers, scientists, and drug development professionals a clear overview of their potential as therapeutic agents, supported by experimental data and detailed protocols.

The fusion of pyrazole and sulfonamide moieties has given rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The spatial arrangement of substituents on the pyrazole ring and the nature of the sulfonamide group play a pivotal role in determining the efficacy and selectivity of these compounds. This comparative guide synthesizes findings from multiple studies to illuminate the structure-activity relationships (SAR) that govern their biological actions.

Comparative Biological Activity of Pyrazole Sulfonamide Derivatives

The biological evaluation of various pyrazole sulfonamide derivatives has demonstrated their potential in targeting a range of diseases. The following table summarizes the quantitative data from several key studies, highlighting the impact of structural modifications on their inhibitory activities.

Compound IDTargetBiological Activity (IC50/Ki)Key Structural FeaturesReference
Series 4 (4a-4j) hCA IKi: 12.7 ± 1.7 - 59.8 ± 3.0 nM4,5-dihydro-1H-pyrazole core with varied aryl substituents.[1]
hCA IIKi: 6.9 ± 1.5 - 24.1 ± 7.1 nM[1]
Oral Squamous Cell CarcinomaCytotoxicity: 6.7 – 400 µM[1]
Series 9 (9a-p) Mycobacterium tuberculosis H37RvMIC: up to 10.2 μg/mL (for 9g)Pyrazole-clubbed pyrazoline with sulfonamide and quinoline moieties.[2]
Series 4 (4a-4l) hCA II, IX, XIIPotent inhibition observed, e.g., 4k.Pyrazole-based benzene sulfonamides with varied substitutions.[3]
MR-S1-5 U937 cells (Antiproliferative)IC50 data availableN-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.[4]
Compound 5b COX-1IC50: 5.40 µMBenzothiophen-2-yl pyrazole carboxylic acid derivative.[5]
COX-2IC50: 0.01 µM[5]
5-LOXIC50: 1.78 µM[5]
Series 1a-f, 2a-f hCA IKi: 18.03 ± 2.86 – 75.54 ± 4.91 nMSulfonamide-bearing pyrazolone derivatives.[6]
hCA IIKi: 24.84 ± 1.57 – 85.42 ± 6.60 nM[6]
AChEKi: 7.45 ± 0.98 – 16.04 ± 1.60 nM[6]
BChEKi: 34.78 ± 5.88 – 135.70 ± 17.39 nM[6]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Synthesis of Pyrazole-based Benzene Sulfonamides (General Procedure)

A key step in the synthesis of many pyrazole sulfonamide derivatives involves the cyclization of chalcone intermediates with 4-hydrazinylbenzenesulfonamide.[7]

  • Chalcone Synthesis: Substituted acetophenones are condensed with pyrazole carbaldehydes in the presence of a base like sodium hydroxide in methanol to yield chalcone intermediates.

  • Cyclization: The resulting chalcones are then refluxed with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent such as methanol, often with an acid catalyst like hydrochloric acid, to afford the final pyrazole-linked pyrazoline benzenesulfonamide derivatives.[7] The products are then purified by filtration, drying, and crystallization.[2]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against human carbonic anhydrase (hCA) isoforms is a common biological evaluation.

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) and a suitable substrate are prepared.

  • Inhibition Assay: The assay is typically performed using a stopped-flow instrument to measure the CO2 hydration activity of the enzyme. The inhibitory effects of the synthesized compounds are determined by adding varying concentrations of the compounds to the enzyme solution before the addition of the CO2 substrate. The inhibition constants (Ki) are then calculated from the concentration-dependent inhibition data.[3]

Antiproliferative Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., U937) are cultured in an appropriate medium.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole sulfonamide derivatives for a specified period (e.g., 72 hours).

  • Viability Measurement: The number of viable cells is determined by adding the CellTiter-Glo® reagent, which measures ATP levels, a marker for metabolically active cells. Luminescence is measured using a plate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.[4]

Visualizing the Synthesis and Mechanism

To better illustrate the processes involved in the study of pyrazole sulfonamide isomers, the following diagrams outline a typical synthesis workflow and a generalized signaling pathway for enzyme inhibition.

G cluster_synthesis General Synthesis Workflow Chalcone Chalcone Intermediate Pyrazole Pyrazole Sulfonamide Derivative Chalcone->Pyrazole Cyclization Hydrazine 4-Hydrazinylbenzenesulfonamide Hydrazine->Pyrazole

A generalized workflow for the synthesis of pyrazole sulfonamide derivatives.

G cluster_pathway Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., CA, COX-2) Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Pyrazole Sulfonamide Isomer Inhibitor->Enzyme Binds and inhibits

A simplified diagram of the enzyme inhibition mechanism by pyrazole sulfonamide isomers.

Structure-Activity Relationship Insights

The comparative data reveals several key structure-activity relationships:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence biological activity. For instance, electron-withdrawing or electron-donating groups can modulate the potency and selectivity of the compounds.[3]

  • Isomeric Forms: The different isomeric forms of pyrazoline (1-pyrazoline, 2-pyrazoline, and 3-pyrazoline), depending on the position of the double bond within the ring, can lead to variations in biological activity.[7]

  • Hybridization Approach: The strategy of combining the pyrazole sulfonamide scaffold with other pharmacophores, such as quinoline, can result in hybrid molecules with enhanced activity, as seen in the development of potent antitubercular agents.[2]

References

The Strategic Advantage of Trimethyl-Substituted Pyrazole Sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of potent and selective therapeutic agents. Among these, pyrazole-containing sulfonamides have emerged as a critical pharmacophore, notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive comparison of trimethyl-substituted pyrazole sulfonyl chloride with its alternatives, highlighting its advantages through experimental data and detailed protocols. The strategic placement of methyl groups on the pyrazole ring offers distinct benefits in terms of reaction efficiency, yield, and the biological activity of the resulting sulfonamide derivatives.

Enhanced Synthetic Utility and Efficiency

The synthesis of pyrazole sulfonamides is a cornerstone in the creation of various therapeutic candidates. The use of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate presents notable advantages in synthetic routes.

Table 1: Comparison of Reaction Parameters for the Synthesis of Pyrazole Sulfonyl Chlorides

Pyrazole PrecursorReagents and ConditionsYield (%)Reference
3,5-dimethyl-1H-pyrazole1. Potassium tert-butoxide, CH₃I, THF2. Chlorosulfonic acid, SOCl₂, CHCl₃, 60 °C78 (methylation)90 (sulfonylation)[1]
3,5-dimethyl-1H-pyrazoleChlorosulfonic acid, SOCl₂, CHCl₃, 60 °C90[1]

As evidenced in Table 1, the synthesis of this compound from 3,5-dimethyl-1H-pyrazole proceeds in high yield[1]. The initial methylation step, followed by sulfonylation, provides a robust and efficient pathway to this key intermediate. The high yield of the sulfonylation step, in particular, underscores the favorability of this reaction[1].

Superior Biological Activity of Derivatives

The ultimate measure of a building block's utility in drug discovery lies in the biological potency of its derivatives. Compounds synthesized using a trimethyl-substituted pyrazole core have demonstrated significant activity, particularly as COX-2 inhibitors.

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Sulfonamide Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib9.40.08117.5[2]
Compound 6b >1000.04>2500[3]
Compound 6j >1000.04>2500[3]
Compound 6e -0.05-[3]
Trifluoromethyl-pyrazole-carboxamide 3b 0.463.820.12[4]
Trifluoromethyl-pyrazole-carboxamide 3g 4.452.651.68[4]

The data presented in Table 2 clearly indicates that pyrazole sulfonamide derivatives can exhibit potent and selective inhibition of COX-2. For instance, compounds 6b and 6j , which incorporate a substituted pyrazole ring, show outstanding COX-2 inhibition with IC₅₀ values of 0.04 µM and high selectivity over COX-1[3]. This level of potency and selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The substitution pattern on the pyrazole ring, including the presence of methyl groups, plays a significant role in modulating this activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. Below are the methodologies for the synthesis of the key intermediate, this compound, and its subsequent conversion to a sulfonamide derivative.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) was added in portions under a nitrogen atmosphere. The reaction mixture was then stirred at 25–30 °C for approximately 40 minutes. A solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF was added to the reaction mixture at 25–30 °C over 30 minutes. The reaction was stirred for 16 hours at 25–30 °C, with progress monitored by thin-layer chromatography (TLC)[1].

Synthesis of this compound

The 1,3,5-trimethyl-1H-pyrazole (25 g, an equivalent of 260 mmol of the starting pyrazole) was dissolved in 75 mL of chloroform. This solution was added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature was then raised to 60 °C and stirring was continued for 10 hours. Thionyl chloride (40.8 g, 343.2 mmol) was added at 60 °C over 20 minutes, and the reaction was stirred for an additional 2 hours at the same temperature. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to 0–10 °C and poured into a mixture of dichloromethane and ice-cold water. The organic layer was separated, dried over sodium sulfate, and evaporated under vacuum to yield the product[1].

Synthesis of 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide

2-Phenylethylamine (65.5 mg, 2.7 mmol) was dissolved in 5 volumes of dichloromethane, and diisopropylethylamine (99.6 mg, 3.85 mmol) was added at 25–30 °C. A solution of this compound (100 mg, an equivalent of 2.57 mmol of the starting pyrazole) in 5 volumes of dichloromethane was added to the mixture. The reaction was stirred for 16 hours at 25–30 °C, with progress monitored by TLC. Upon completion, 10 volumes of cold water were added, and the mixture was stirred for 10 minutes. The organic layer was separated, dried over sodium sulfate, and evaporated under vacuum. The crude product was purified by column chromatography[1].

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic steps and the logical flow of utilizing trimethyl-substituted pyrazole sulfonyl chloride in the synthesis of bioactive sulfonamides.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Sulfonamide Synthesis 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Methylation Methylation 3,5-Dimethyl-1H-pyrazole->Methylation K-OtBu, MeI THF, 78% yield 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Methylation->1,3,5-Trimethyl-1H-pyrazole Sulfonylation Sulfonylation 1,3,5-Trimethyl-1H-pyrazole->Sulfonylation ClSO3H, SOCl2 CHCl3, 90% yield 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl_Chloride 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl_Chloride Sulfonylation->1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl_Chloride Sulfonamide_Formation Sulfonamide_Formation 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl_Chloride->Sulfonamide_Formation Amine Primary or Secondary Amine Amine->Sulfonamide_Formation Bioactive_Sulfonamide Bioactive_Sulfonamide Sulfonamide_Formation->Bioactive_Sulfonamide DIPEA, DCM

Caption: Synthetic workflow for this compound and its application.

Signaling_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Trimethyl_Pyrazole_Sulfonamide Trimethyl-pyrazole Sulfonamide Derivative Trimethyl_Pyrazole_Sulfonamide->COX2 Inhibition

References

Safety Operating Guide

Proper Disposal of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a corrosive and water-reactive substance. Proper disposal requires careful chemical neutralization before collection as hazardous waste. Never dispose of this compound directly down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It is also sensitive to moisture and air.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other protective clothing.[1][3]

Disposal of Residual Quantities

For small, residual amounts of this compound (e.g., residue in reaction flasks), a neutralization procedure is recommended. Bulk quantities should not be neutralized and must be disposed of as hazardous waste.

Neutralization Protocol

This protocol is based on the general procedure for the safe disposal of sulfonyl chlorides by quenching with a basic solution. The reaction is exothermic and produces gas, so it must be performed slowly and with cooling.

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution or another suitable base like soda ash or calcium carbonate.[4]

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a saturated sodium bicarbonate solution in an ice bath on a stir plate. A general guideline is to use a 5-10 molar equivalent of the base relative to the estimated amount of the residual sulfonyl chloride.[4]

  • Initiate Stirring: Begin vigorous stirring of the basic solution.

  • Slow Addition: Carefully and slowly add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[4]

    • Caution: The reaction is exothermic and will release carbon dioxide gas.[4] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[4]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[4]

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and any grossly contaminated materials (e.g., absorbent from a spill) should be disposed of as hazardous waste without attempting neutralization.[4]

Procedure:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix it with non-halogenated waste.[4]

  • Container and Labeling: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[4] The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[4]

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Spill Management

In the event of a small spill, follow these steps:

  • Evacuate: Clear all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the fume hood is operational to manage vapors.

  • Absorb: Cover the spill with an inert, dry absorbent material such as sand, earth, or vermiculite. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[4]

Quantitative Disposal Data

ParameterRecommendationRationale
Neutralizing Agent Saturated Sodium Bicarbonate SolutionReadily available, effectively neutralizes the acidic byproducts (HCl and sulfonic acid), and the evolution of CO2 provides a visual indicator of the reaction.
Molar Ratio 5-10 molar equivalents of base to sulfonyl chlorideEnsures complete neutralization of the sulfonyl chloride and the resulting acidic byproducts.[4]
Reaction Time Minimum 30-60 minutes post-additionAllows the hydrolysis and neutralization reaction to go to completion.[4]
Final pH 7-9Confirms that the solution has been successfully neutralized and is safe for collection as aqueous hazardous waste.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_residual Residual Waste cluster_bulk Bulk Waste A Assess Waste: Residual or Bulk? B Prepare Ice Bath and Stirred Basic Solution A->B Residual G Seal in a Labeled, Compatible Container A->G Bulk C Slowly Add Sulfonyl Chloride Solution to Base B->C D Stir for 30-60 Minutes C->D E Verify pH is Neutral (7-9) D->E F Dispose in 'Aqueous Hazardous Waste' E->F H Segregate as 'Halogenated Organic Waste' G->H I Arrange for EHS Pickup H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Profile: this compound is a corrosive material that can cause severe burns upon contact with skin and eyes[1]. It is also sensitive to moisture and air[1]. In case of fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas can be released[1].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory for handling this compound to prevent exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][2]Protects against splashes of the corrosive material, which can cause serious eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents severe skin burns upon direct contact.[1][2]
Body Protection Chemical-resistant lab coat or apron, and long-sleeved clothing.[2][3]Protects skin and personal clothing from contamination and chemical splashes.[1][2]
Respiratory Protection To be used in a certified chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[4]Prevents inhalation of corrosive vapors, dust, and hazardous decomposition products.[1][2]
Footwear Closed-toe, chemical-resistant shoes.Provides protection against spills and falling objects.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks during the handling and use of this compound.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

2. Handling Procedures:

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Handle the product under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture and air.[1][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3][4]

  • Keep the container tightly closed and store it locked up in a corrosives area.[1][3][4]

  • Store under an inert atmosphere.[1][3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, alcohols, and amines.[1]

Spill Management and Disposal Plan

Proper management of spills and waste is critical for laboratory and environmental safety.

Spill Management:

  • Evacuate: Clear all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office about the spill.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the contents and the container at an approved waste disposal plant.[1][4]

  • Do not dispose of the chemical down the drain.

  • Ensure that the waste container is clearly labeled with the full chemical name and associated hazards.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup 2. Prepare Workspace (Fume Hood, Inert Atmosphere) prep_ppe->prep_setup prep_materials 3. Assemble Materials prep_setup->prep_materials handle_transfer 4. Carefully Transfer Reagent prep_materials->handle_transfer handle_reaction 5. Perform Reaction under Inert Gas handle_transfer->handle_reaction handle_monitoring 6. Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench 7. Quench Reaction (if applicable) handle_monitoring->cleanup_quench cleanup_waste 8. Segregate & Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate 9. Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose 10. Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 11. Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.